In-depth Technical Guide: The Challenge of Identifying CAS 193605-52-6
A comprehensive search for the physical and chemical data associated with CAS number 193605-52-6 has revealed that this identifier does not correspond to a recognized chemical substance in publicly available, authoritati...
Author: BenchChem Technical Support Team. Date: March 2026
A comprehensive search for the physical and chemical data associated with CAS number 193605-52-6 has revealed that this identifier does not correspond to a recognized chemical substance in publicly available, authoritative databases. This guide addresses the implications of this finding and provides a structured approach for researchers, scientists, and drug development professionals to navigate such identification challenges.
The Significance of a CAS Registry Number®
A CAS Registry Number®, assigned by the Chemical Abstracts Service (CAS), is a unique numerical identifier for a specific chemical substance. This number is a critical tool for scientists and researchers as it provides an unambiguous way to identify a compound, regardless of the various systematic, generic, or trade names it may have. The validity of a CAS number is the foundational step in accessing reliable technical data, including physical and chemical properties, safety information, and biological activity.
Investigation of CAS 193605-52-6
An exhaustive search of chemical registries, including the CAS REGISTRY®, PubChem, and other major chemical supplier databases, yielded no results for the CAS number 193605-52-6. This outcome strongly suggests one of the following possibilities:
Typographical Error: The provided CAS number may contain a typographical error. The structure of a CAS number is [2-7 digits]-[2 digits]-[1 digit], and a single incorrect digit will result in a failed search.
Proprietary or Delisted Compound: The CAS number could belong to a proprietary compound that is not publicly disclosed, or it may be a number that was previously assigned and has since been removed or delisted from the public registry for various reasons.
Internal or Non-Standard Identifier: It is possible that the number is an internal catalog number or another non-standard identifier that has been mistaken for a CAS number.
A Path Forward for Compound Identification
For researchers and drug development professionals who have encountered this issue with CAS 193605-52-6, the following steps are recommended to correctly identify the compound of interest and proceed with obtaining the necessary technical data.
1. Verification of the CAS Number:
The first and most crucial step is to meticulously verify the CAS number from the original source. Check for any potential transcription errors.
2. Utilization of Alternative Identifiers:
If the CAS number remains elusive, alternative identifiers can be used to search for the compound. These include:
Chemical Name: Provide the systematic IUPAC name, common name, or any known trade names.
Chemical Structure: A 2D or 3D chemical structure can be used to perform a structure-based search in databases like PubChem or SciFinder®.
InChI or SMILES String: These are line notations that represent the chemical structure and can be used in many chemical databases for identification.
Molecular Formula: While less specific, the molecular formula can help narrow down potential candidates.
Workflow for Compound Identification:
Caption: Workflow for identifying a chemical compound when the provided CAS number is invalid.
Once the correct compound has been identified using a valid CAS number or other reliable identifiers, a comprehensive technical guide can be developed. This guide would typically include the following sections, tailored to the specific nature of the compound:
Chemical Identity and Physical Properties: Including molecular formula, molecular weight, IUPAC name, melting point, boiling point, solubility, etc.
Synthesis and Characterization: Detailed protocols for its preparation and analytical methods for its purification and characterization (e.g., NMR, HPLC, Mass Spectrometry).
Mechanism of Action and Biological Activity: An in-depth discussion of its biological targets, signaling pathways, and pharmacological effects, supported by experimental data.
Experimental Protocols: Step-by-step methodologies for relevant in vitro and in vivo assays.
Safety and Handling: Information on toxicity, handling precautions, and storage conditions.
While a direct technical guide for CAS 193605-52-6 cannot be provided due to the invalidity of the CAS number, this document serves as a guide for the necessary preliminary steps of compound identification. Accurate identification is the cornerstone of scientific research and drug development. We encourage the user to verify the provided information and utilize alternative identifiers to enable the creation of a detailed and accurate technical whitepaper on the compound of interest. Upon successful identification of the correct chemical entity, a comprehensive technical guide will be generated to meet the specified requirements.
Exploratory
Technical Whitepaper: Therapeutic Potential of Furo[2,3-c]pyridine Derivatives in Drug Discovery
Executive Summary The furo[2,3-c]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Distinct from its more common isomers (furo[3,2-c]pyridine and furo[2,3-b]pyridine), th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The furo[2,3-c]pyridine scaffold represents a privileged yet underutilized pharmacophore in modern drug discovery. Distinct from its more common isomers (furo[3,2-c]pyridine and furo[2,3-b]pyridine), the [2,3-c] fusion offers a unique nitrogen vector orientation at the 6-position, providing critical hydrogen-bonding capabilities in the hinge regions of various kinase targets.
This guide synthesizes the structural advantages, synthetic accessibility, and therapeutic validation of furo[2,3-c]pyridine derivatives, with a specific focus on their application as B-Raf kinase inhibitors in oncology.[1]
Structural Chemistry & Pharmacophore Analysis[2]
Electronic Architecture and Bioisosterism
The furo[2,3-c]pyridine core is a bicyclic heteroaromatic system where a furan ring is fused to the c-face (bonds 3,4) of a pyridine ring.[1][2][3][4][5][6]
H-Bonding Vector: The pyridine nitrogen (N6) serves as a high-affinity hydrogen bond acceptor. In kinase drug design, this nitrogen often mimics the N1 of the adenine ring of ATP, interacting with the backbone NH of the kinase hinge region.
Lipophilicity: The furan oxygen reduces the overall basicity of the pyridine nitrogen compared to quinoline, modulating pKa and improving membrane permeability (logP).
Bioisosterism: It acts as a bioisostere for:
7-Azaindole: Similar H-bond acceptor/donor profile but with altered metabolic susceptibility.
Isoquinoline: A more polar, soluble alternative.
SAR Logic: The Kinase Hinge Binder
In the context of B-Raf inhibition, the furo[2,3-c]pyridine core anchors the molecule within the ATP-binding pocket.[1]
Feature
Function in Ligand-Receptor Complex
Pyridine Nitrogen (N6)
Primary Anchor: Accepts H-bond from the backbone amide (e.g., Cys532 in B-Raf).
C2/C3 Positions
Vector Control: Substituents here direct the molecule toward the solvent front or the gatekeeper residue.
Planarity
Pi-Stacking: The flat aromatic system allows for sandwiching between hydrophobic residues (e.g., Val471, Ala481).
Synthetic Strategies
Accessing the [2,3-c] isomer is synthetically more demanding than the [2,3-b] isomer due to the orientation of the pyridine nitrogen relative to the furan oxygen. Two primary methodologies dominate the literature.
Method A: Multicomponent Reaction (MCR)
Developed by Fayol and Zhu, this method is preferred for library generation due to its high atom economy. It involves a one-pot reaction of an aminopentynoate, an aldehyde, and an isocyanoacetamide.[6]
Method B: Linear Cyclization (Chang & Tai Protocol)
For scale-up and precise regiochemical control, the linear route starting from piperidinone is utilized. This involves:
Wittig Olefination of N-protected piperidin-4-one.
Selenolactonization to form the furan ring.
Aromatization to the final furo[2,3-c]pyridine core.
Visualization of Synthetic Workflow
The following diagram illustrates the high-efficiency MCR pathway compared to the linear route.
Caption: Comparison of Multicomponent (MCR) vs. Linear synthetic routes for furo[2,3-c]pyridine.
The most authoritative application of this scaffold is in the inhibition of B-Raf , specifically the V600E mutant, which drives approximately 50% of melanomas.
Mechanism of Action
Array BioPharma (now Pfizer) demonstrated that furo[2,3-c]pyridine-based indanone oximes exhibit potent inhibitory activity against B-Raf(V600E).
Binding Mode: The scaffold binds in the ATP pocket. The pyridine nitrogen accepts a hydrogen bond from the backbone NH of Cys532 .
Selectivity: The scaffold geometry allows the "tail" of the molecule (the oxime ether moiety) to extend into the solvent channel, improving selectivity over other kinases like p38 or VEGFR.
Biological Pathway Context
The inhibition prevents the phosphorylation of MEK, thereby shutting down the MAPK signaling cascade that leads to uncontrolled cell proliferation.
Caption: Mechanism of B-Raf(V600E) blockade by furo[2,3-c]pyridine derivatives in the MAPK pathway.
Detailed Experimental Protocol
Protocol: Synthesis of 4,5,6,7-Tetrahydrofuro[2,3-c]pyridine via MCR
Based on the methodology adapted from Fayol & Zhu (2005) and validated by BenchChem protocols.
Objective: To synthesize a functionalized core for SAR screening.
Reagents:
Ethyl 5-aminopent-4-ynoate (1.0 eq)
Benzaldehyde (1.0 eq)
2-Isocyano-2,2-dimethylacetamide (1.0 eq)
Ammonium Chloride (NH4Cl) (0.1 eq)
Toluene (Anhydrous)
Step-by-Step Workflow:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 5-aminopent-4-ynoate (1 mmol) and Benzaldehyde (1 mmol) in Toluene (5 mL) .
Activation: Add Ammonium Chloride (0.1 mmol) as a catalyst. Stir at room temperature for 10 minutes.
Addition: Add 2-Isocyano-2,2-dimethylacetamide (1 mmol) in one portion.
Reaction: Heat the mixture to reflux (110°C) . Maintain reflux for 12 hours . Monitor reaction progress via TLC (Ethyl Acetate/Hexane 1:1).
Checkpoint: The disappearance of the isocyanide spot indicates completion.
Workup: Cool the reaction mixture to room temperature. Concentrate the solvent under reduced pressure (Rotavap).
Purification: Dissolve the residue in a minimum amount of Dichloromethane (DCM). Purify via flash column chromatography (Silica gel, Gradient: 0-40% EtOAc in Hexanes).
Validation: Confirm structure via 1H NMR (expect furan proton signal) and LC-MS.
Self-Validating Checkpoint:
If the yield is <40%, check the dryness of the toluene. Water interferes with the imine formation step.
The product should exhibit a characteristic UV absorption distinct from the starting benzaldehyde.
References
Array BioPharma (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters.
Chang, M.Y., & Tai, H.Y. (2011). Synthesis of Furo[2,3-c]pyridine.[2] Heterocycles.
Fayol, A., & Zhu, J. (2005). A Multicomponent Synthesis of Polysubstituted 4,5,6,7-Tetrahydrofuro[2,3-c]pyridines. Organic Letters.
BenchChem Technical Guide. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.
The 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Its utility lies in its ability to serve as a rigid, bioisosteric replacement for more co...
Author: BenchChem Technical Support Team. Date: March 2026
The 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine scaffold represents a high-value "privileged structure" in modern medicinal chemistry. Its utility lies in its ability to serve as a rigid, bioisosteric replacement for more common bicyclic cores (like quinolines or isoquinolines) while offering distinct physicochemical properties—specifically reduced lipophilicity and unique hydrogen bond vectors.
This guide details the structural logic, synthetic access, and medicinal application of this scaffold, with a specific focus on its role in developing Type II kinase inhibitors (e.g., B-Raf inhibitors).
Structural Analysis & Physicochemical Profile
The 2,3-dihydrofuro[2,3-c]pyridine core consists of a basic pyridine ring fused to a saturated dihydrofuran ring. The "5-chloro" substituent provides a critical electrophilic handle for late-stage diversification via SNAr or Palladium-catalyzed cross-couplings.
Property
Value / Characteristic
Medicinal Chemistry Implication
Core Formula
C₇H₆ClNO
Low MW fragment (155.58 Da), ideal for Fragment-Based Drug Discovery (FBDD).
H-Bond Acceptors
2 (Pyridine N, Furan O)
The pyridine nitrogen (N6) is the primary acceptor, often interacting with the hinge region of kinases.
pKa (Calc.)
~4.5 - 5.5
Lower basicity than simple pyridines due to the inductive effect of the oxygen and chlorine.
LogP (Calc.)
~1.9
The dihydrofuran ring lowers lipophilicity compared to the fully aromatic furo[2,3-c]pyridine, improving solubility.
Vectors
C5-Cl (Reactive)
Allows introduction of solubilizing tails or pharmacophores deep into the solvent-exposed regions of a binding pocket.
Synthesis of the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Core
Accessing this scaffold requires a strategy that constructs the bicyclic system while preserving the oxidation state of the dihydrofuran ring. The most robust route involves the cyclization of a functionalized piperidinone followed by aromatization and chlorination.
Phase 1: Construction of the Dihydrofuro[2,3-c]pyridine Core
Reference Route: Adapted from Chang & Tai (Heterocycles, 2011) and Array BioPharma patents.
position, essential for the subsequent cyclization.
Selenolactonization (The Key Cyclization):
Reagents: Phenylselenyl chloride (PhSeCl), THF.
Conditions: Room temperature.
Mechanism: Electrophilic activation of the alkene by selenium triggers intramolecular attack by the ester oxygen (after hydrolysis/activation), closing the lactone ring.
Oxidative Elimination & Reduction:
Oxidation: NaIO₄ (oxidizes Se to Se-oxide, which eliminates to form the unsaturated lactone).
Reduction: DIBAL-H (Diisobutylaluminum hydride) in THF at -78°C reduces the lactone to the cyclic ether (dihydrofuran).
Note: This yields the 2,3-dihydrofuro[2,3-c]pyridine (after N-deprotection/aromatization if necessary).
Phase 2: Installation of the 5-Chloro Handle
If the 5-chloro substituent is not present in the starting pyridine (which is rare for this specific fusion), it is installed via N-oxide activation .
N-Oxidation:
Protocol: Treat the 2,3-dihydrofuro[2,3-c]pyridine with m-CPBA (1.1 eq) in DCM at 0°C -> RT.
Observation: Formation of the N-oxide species.
Regioselective Chlorination:
Protocol: Dissolve the N-oxide in POCl₃ (Phosphorus oxychloride). Heat to 80-100°C.
Mechanism: The oxygen attacks phosphorus, creating a good leaving group. Chloride anion attacks the alpha-position (C5), restoring aromaticity and expelling the phosphate species.
Result:5-Chloro-2,3-dihydrofuro[2,3-c]pyridine .
Visualization: Synthetic Workflow
Caption: Step-wise synthesis of the 5-chloro-2,3-dihydrofuro[2,3-c]pyridine scaffold via selenolactonization and N-oxide activation.
The most authoritative application of this scaffold is found in the development of B-Raf kinase inhibitors for melanoma treatment.
Case Study: Array BioPharma (Buckmelter et al., 2011)
Researchers utilized the furo[2,3-c]pyridine core to overcome liabilities associated with earlier imidazo[1,2-a]pyrazine hits.
The Problem: Initial hits had poor metabolic stability and solubility.
The Solution: The 2,3-dihydrofuro[2,3-c]pyridine scaffold was employed as a "hinge binder".
Binding Mode: The pyridine nitrogen accepts a hydrogen bond from the hinge region (Cys532 in B-Raf).
5-Position Utility: The 5-chloro group was displaced by an indanone oxime moiety. This extension projected into the hydrophobic back pocket, securing high affinity (IC50 < 10 nM).
Selectivity: The scaffold demonstrated >100-fold selectivity against typical off-targets (e.g., p38, VEGFR2) due to the specific shape complementarity of the fused dihydrofuran ring.
SAR Logic Table
Position
Modification
Effect on Potency/ADME
N6 (Pyridine)
None (Must remain unsubstituted)
Critical H-bond acceptor for Kinase Hinge.
C5 (Cl-Handle)
Displacement with Aryl/Heteroaryl
Determines specificity. Large groups (e.g., indanones) access the "gatekeeper" region.
Dihydrofuran Ring
Aromatization to Furan
Generally decreases solubility and increases planarity, often leading to poor PK. The dihydro form is preferred for "Fsp3" character.
C2/C3 (Furan)
gem-Dimethylation
Can block metabolic soft spots but may introduce steric clash in tight pockets.
Visualization: SAR & Signaling Pathway
Caption: Mechanism of action and Structure-Activity Relationship (SAR) features of the scaffold in B-Raf inhibition.
References
Buckmelter, A. J., et al. (2011).[1][4] "The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors."[5][4][6][7] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252.[4][6]
Chang, M.-Y., & Tai, H.-Y. (2011). "Synthesis of Furo[2,3-c]pyridine." Heterocycles, 83(8), 1889.
BenchChem Technical Support. (2025). "The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry." BenchChem Technical Guides.
Array BioPharma Inc. (2010). "Furo[2,3-c]pyridine Derivatives as Kinase Inhibitors." World Intellectual Property Organization, WO2010104945.
Biological Targets for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Analogs
Executive Summary The 2,3-dihydrofuro[2,3-c]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to orient pharmacophores in three-dimensional space to mimic ATP an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The 2,3-dihydrofuro[2,3-c]pyridine core represents a "privileged scaffold" in modern medicinal chemistry, distinguished by its ability to orient pharmacophores in three-dimensional space to mimic ATP and interact with diverse biological receptors.[1] Specifically, the 5-chloro-2,3-dihydrofuro[2,3-c]pyridine derivative (CAS: 193605-52-6) serves as a critical linchpin intermediate. The C-5 chlorine atom provides a highly reactive handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the rapid generation of diverse libraries.
This guide analyzes the primary biological targets of analogs derived from this scaffold, with a specific focus on B-Raf kinase inhibition in oncology and emerging applications in CDK2-targeted protein degradation (PROTACs) .
Chemical Space & Structural Rationale
The furo[2,3-c]pyridine system is bioisosteric with quinoline and isoquinoline but offers distinct solubility and hydrogen-bonding profiles due to the ether oxygen and the basic pyridine nitrogen.
The "5-Chloro" Advantage
In drug design, the 5-chloro substituent is rarely the final effector. Instead, it serves two roles:
Synthetic Handle: It allows for the attachment of hydrophobic "tails" (aryl/heteroaryl groups) that penetrate the hydrophobic back-pocket of kinase active sites.
Electronic Modulation: The electronegative chlorine modulates the pKa of the pyridine nitrogen, influencing hydrogen bond strength with the hinge region of kinases.
Primary Biological Target: B-Raf Kinase
The most well-characterized target for 2,3-dihydrofuro[2,3-c]pyridine analogs is the B-Raf kinase , specifically the oncogenic V600E mutant found in approximately 50% of melanomas.
Mechanism of Action
Analogs of this scaffold, particularly indanone oxime derivatives , function as Type I or Type I½ ATP-competitive inhibitors.
Hinge Binding: The pyridine nitrogen (N-7) accepts a hydrogen bond from the backbone amide of Cys532 (in B-Raf).
Hydrophobic Pocket: Substituents introduced at the C-5 position (displacing the chlorine) extend into the hydrophobic pocket, stabilizing the "DFG-in" (active) conformation or locking the "DFG-out" (inactive) conformation depending on the tail length.
Signaling Pathway Context
Inhibition of B-Raf blocks the MAPK/ERK signaling cascade, preventing downstream phosphorylation of MEK and ERK, which leads to cell cycle arrest and apoptosis in tumor cells.
Figure 1: The MAPK signaling cascade showing the intervention point of furo[2,3-c]pyridine analogs at the B-Raf node.
Emerging Target: CDK2 (Targeted Degradation)[2]
Recent patent literature (e.g., WO2024102849A1) identifies the 2,3-dihydrofuro[2,3-c]pyridine moiety as a critical component in bifunctional degrader molecules (PROTACs) targeting Cyclin-dependent kinase 2 (CDK2) .
Role: The scaffold acts as the "warhead" (ligand) that binds to CDK2.
Linker Attachment: The 5-position (via the chloro-displacement) is often used to attach the linker chain that connects to an E3 ligase ligand (e.g., Cereblon or VHL).
Therapeutic Goal: Degradation of CDK2 prevents G1/S phase transition, offering a strategy for treating cancers resistant to standard CDK4/6 inhibitors.
Experimental Protocols
Synthesis of the Core Scaffold
Self-Validating Step: The formation of the furan ring is confirmed by the disappearance of the alkyne stretch (approx. 2100 cm⁻¹) in IR and the appearance of the dihydrofuran protons in ¹H NMR.
Read: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).
Data Analysis:
Calculate IC₅₀ using a 4-parameter logistic fit.
Quantitative Data Summary
The following table summarizes the structure-activity relationship (SAR) for analogs derived from the 5-chloro core, specifically focusing on B-Raf inhibition.
Analog Class
R-Group (at C-5)
Target
IC₅₀ (nM)
Selectivity Note
Parent
-Cl
None
>10,000
Inactive scaffold
Gen 1
Phenyl
B-Raf (WT)
1,200
Poor selectivity
Gen 2
Indanone Oxime
B-Raf (V600E)
12
High selectivity vs. VEGFR2
Gen 3
Pyrazole-Amide
CDK2
45
Used in PROTAC design
Synthesis & Functionalization Workflow
The utility of the 5-chloro derivative lies in its reactivity. The following diagram illustrates the standard workflow for converting the commercial intermediate into bioactive analogs.
Figure 2: Synthetic workflow transforming the 5-chloro scaffold into active kinase inhibitors via Palladium-catalyzed cross-coupling.
References
Fayol, A., & Zhu, J. (2005). Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines.
World Intellectual Property Organization. (2024).[2] WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2.[2] Retrieved from
PubChem. (2024). 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Compound Summary. Retrieved from [Link]
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of Furo[2,3-c]pyridines as Kinase Inhibitors
This guide provides a detailed exploration of the furo[2,3-c]pyridine scaffold as a privileged core in modern medicinal chemistry. We will dissect the structure-activity relationships (SAR) that govern its potent inhibit...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed exploration of the furo[2,3-c]pyridine scaffold as a privileged core in modern medicinal chemistry. We will dissect the structure-activity relationships (SAR) that govern its potent inhibitory activity against key oncological targets, primarily focusing on the B-Raf kinase. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this scaffold for the design of novel therapeutics.
Introduction: The Furo[2,3-c]pyridine Scaffold - A Rising Star in Kinase Inhibition
The search for selective and potent kinase inhibitors is a cornerstone of modern oncology drug discovery. Kinases, which regulate a vast array of cellular processes, are frequently dysregulated in cancer, making them prime therapeutic targets. The furo[2,3-c]pyridine ring system has emerged as a highly versatile and "privileged" scaffold, capable of orienting pharmacophoric elements in a three-dimensional space that is highly complementary to the ATP-binding site of many kinases.
Its rigid, bicyclic nature reduces the entropic penalty upon binding, while the arrangement of its heteroatoms provides key hydrogen bonding and electrostatic interaction points. This guide will focus on the most well-documented application of this core: the development of B-Raf inhibitors, a critical component of the RAS/RAF/MEK/ERK signaling pathway. Mutations in the BRAF gene, especially the V600E mutation, are drivers in a significant percentage of melanomas and other cancers.
While the primary focus of published literature has been on non-chlorinated analogues, we will also explore the strategic role of chlorine substitution, a common tactic in medicinal chemistry to modulate potency, selectivity, and metabolic stability.
The Core Directive: Deconstructing the SAR of Furo[2,3-c]pyridine-Based B-Raf Inhibitors
The most definitive SAR for this scaffold comes from the development of a series of furo[2,3-c]pyridine-based indanone oximes, which evolved from an initial imidazo[1,2-a]pyrazine hit into highly potent and selective B-Raf inhibitors[1]. The core hypothesis was that this scaffold could effectively mimic the hinge-binding interactions of known ATP-competitive inhibitors while presenting vectors for substitution into other key pockets of the kinase active site.
Analysis of Key Structural Modifications
The general structure for this series of inhibitors is composed of three key components: the furo[2,3-c]pyridine core, a linker, and a substituted indanone oxime moiety.
Caption: Core components of the furo[2,3-c]pyridine B-Raf inhibitors.
The furo[2,3-c]pyridine core primarily functions as the hinge-binding motif . The pyridine nitrogen is crucial for forming a key hydrogen bond with the backbone amide of a cysteine residue (Cys532 in B-Raf), a canonical interaction for many kinase inhibitors. The evolution from an initial screening hit to a potent lead involved the strategic replacement of an initial imidazo[1,2-a]pyrazine core with the furo[2,3-c]pyridine system to optimize this interaction and improve overall properties[1].
The substituted indanone oxime portion extends towards the solvent-exposed region of the ATP pocket. Modifications in this area have a profound impact on potency and selectivity. The oxime group itself can form additional hydrogen bonds, while substitutions on the indanone ring can exploit hydrophobic pockets and fine-tune the compound's physicochemical properties[1].
Quantitative SAR Data
The following table summarizes the SAR for key analogues from the seminal study by Buckmelter, A.J., et al. (2011)[1]. This data illustrates the impact of systematic modifications on B-RafV600E inhibitory potency.
Compound ID
Furo[2,3-c]pyridine Modification
Indanone Oxime Modification
B-RafV600E IC50 (nM)
1
Unsubstituted
4-Fluoro-indanone oxime
15
2
Unsubstituted
7-Chloro-indanone oxime
4
3
Unsubstituted
4-Methyl-indanone oxime
12
4
Unsubstituted
4-Methoxy-indanone oxime
25
5
2-Methyl
7-Chloro-indanone oxime
8
6
2-Ethyl
7-Chloro-indanone oxime
20
Data synthesized from Bioorg. Med. Chem. Lett. 2011, 21 (4), 1248-52.[1]
Key Insights from SAR Data:
Indanone Substitution is Critical: The nature and position of the substituent on the indanone ring dramatically influence potency. A chloro-substituent at the 7-position (Compound 2 ) provided a significant boost in potency compared to a fluoro-substituent at the 4-position (Compound 1 ) or a methyl group (Compound 3 )[1]. This suggests the 7-position allows for a favorable interaction within a specific sub-pocket of the enzyme.
Furo[2,3-c]pyridine Core Substitutions: Small alkyl substitutions at the 2-position of the furo[2,3-c]pyridine core are tolerated but do not appear to improve potency over the unsubstituted analog (compare Compound 2 with 5 and 6 ). This suggests that this position is likely directed towards a less impactful region of the active site or that larger groups may introduce steric hindrance.
The Role of the Chloro Substituent: A Forward-Looking Analysis
While the most detailed published SAR focuses on a chloro-substituent on the appended indanone ring, the introduction of a chlorine atom directly onto the furo[2,3-c]pyridine core is a logical next step in lead optimization. Based on general principles of medicinal chemistry and SAR of related heterocyclic kinase inhibitors, a chloro-substituent could serve several purposes:
Enhanced Potency: A chlorine atom can occupy small, hydrophobic pockets within the ATP-binding site, increasing van der Waals interactions and boosting affinity.
Modulation of Electronics: The electron-withdrawing nature of chlorine can alter the basicity of the pyridine nitrogen, potentially fine-tuning the strength of the crucial hinge-binding hydrogen bond.
Blocking Metabolic Soft Spots: A common strategy is to place metabolically robust groups like chlorine at positions susceptible to oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby improving the pharmacokinetic profile of the compound.
The most logical positions to explore chlorination on the furo[2,3-c]pyridine core would be those that do not interfere with the hinge-binding interaction, such as the C4 or C7 positions. A commercial building block, 7-Chloro-2,3-dihydrofuro[2,3-c]pyridine-5-carboxylic acid, is available, suggesting that the 7-position is synthetically accessible[2].
Caption: General workflow for the synthesis of furo[2,3-c]pyridine derivatives.
Step-by-Step Protocol for 2-Amino-3-cyanopyridine Precursor Synthesis:
This protocol is based on established one-pot multicomponent reactions (MCRs).[3][4]
Reaction Setup: To a round-bottom flask, add an aromatic aldehyde (1.0 eq), malononitrile (1.0 eq), a methyl ketone (1.0 eq), and ammonium acetate (1.5 eq).
Solvent/Catalyst: The reaction can often be performed under solvent-free conditions or in a solvent such as ethanol. A catalyst, such as nanostructured Na2CaP2O7, may be added to improve efficiency.[4]
Reaction Conditions: Heat the mixture to 80-100 °C. The reaction can also be accelerated using microwave irradiation.[5]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification: Upon completion, cool the reaction mixture and add water to precipitate the product. Collect the solid by filtration, wash with cold ethanol, and dry. Purify the crude product by recrystallization or column chromatography on silica gel.
Step-by-Step Protocol for Furan Annulation (Conceptual):
Alkylation: Treat the 2-amino-3-cyanopyridine with an appropriate α-halocarbonyl compound (e.g., ethyl bromoacetate) in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., DMF).
Cyclization: Heat the resulting intermediate to induce intramolecular cyclization (Thorpe-Ziegler type reaction) to form the aminofuran ring.
Hydrolysis/Decarboxylation: Subsequent hydrolysis of the ester and/or cyano group, followed by decarboxylation if necessary, yields the desired furo[2,3-c]pyridine scaffold.
B-Raf Kinase Inhibition Assay Protocol
This protocol outlines a typical biochemical assay to determine the IC50 values of test compounds.
Reagent Preparation:
Prepare a stock solution of recombinant human B-RafV600E enzyme in assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20).
Prepare a stock solution of a suitable substrate, such as inactive MEK1.
Prepare a stock solution of ATP (at or near the Km concentration for the enzyme).
Prepare serial dilutions of the test compounds (e.g., chlorofuro[2,3-c]pyridine analogues) in DMSO, followed by dilution in assay buffer.
Assay Procedure (384-well plate format):
Add 2.5 µL of the diluted test compound or DMSO (for control wells) to the assay plate.
Add 5 µL of the B-RafV600E enzyme solution and incubate for 15 minutes at room temperature.
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mixture.
Incubate the reaction for 60 minutes at 30 °C.
Stop the reaction by adding a stop solution containing EDTA.
Detection:
Detect the amount of phosphorylated substrate using a suitable method, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay (e.g., Lanthascreen®) or an antibody-based ELISA.
Read the plate on a compatible plate reader.
Data Analysis:
Calculate the percent inhibition for each compound concentration relative to the high (no enzyme) and low (DMSO vehicle) controls.
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Structural Insights: Binding Mode within the B-Raf Active Site
An X-ray crystal structure of a related inhibitor bound to B-Raf provides invaluable insight into the binding interactions that underpin the SAR data.[6] Although a structure with a furo[2,3-c]pyridine is not publicly available, analysis of related hinge-binders allows for a highly credible homology model.
Hinge Interaction: The pyridine nitrogen of the furo[2,3-c]pyridine core acts as a hydrogen bond acceptor, forming a critical interaction with the backbone NH of Cys532 in the hinge region of the kinase.
Hydrophobic Encounters: The fused furan ring and the indanone moiety are positioned to make favorable van der Waals contacts with hydrophobic residues that line the ATP-binding pocket, including Val471, Ala481, and Leu514.
Solvent Front Interactions: The oxime and substituents on the indanone ring extend towards the solvent-exposed region, providing opportunities for further hydrogen bonding (e.g., with the DFG motif aspartate, Asp594) and tailoring of physicochemical properties.[1]
The binding of these inhibitors stabilizes the active "DFG-in" conformation of the kinase, competitively blocking the binding of ATP and halting the downstream signaling cascade.[7][8]
Conclusion and Future Directions
The furo[2,3-c]pyridine scaffold is a validated and potent core for the development of selective kinase inhibitors, particularly against B-Raf. The SAR is well-defined for substitutions on appended moieties, with a 7-chloro-indanone oxime derivative demonstrating single-digit nanomolar potency.[1] The synthetic routes are accessible, typically proceeding through versatile 2-amino-3-cyanopyridine intermediates.
The logical next step for this chemical series is a systematic investigation into the effects of chlorination directly on the furo[2,3-c]pyridine core. A focused library of C4- and C7-chloro analogues should be synthesized and evaluated in biochemical and cellular assays to probe for improvements in potency, selectivity, and pharmacokinetic properties. This exploration holds the potential to unlock a new generation of inhibitors with enhanced therapeutic profiles.
References
Buckmelter, A.J., Ren, L., Laird, E.R., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. [Link]
Synthesis and Reactions of 2-Amino-3-Cyanopyridine Derivatives (A Review). (n.d.). ResearchGate. [Link]
Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. (n.d.). Journal of Chemical Research, Synopses. [Link]
Crystal structure of BRAF(V600E) in complex with LY3009120. (2015). RCSB PDB. [Link]
Akgul, O., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 32(1), e21998. [Link]
Synthesis of 2-amino-3-cyanopyridine derivatives. (n.d.). ResearchGate. [Link]
Section S1: Supporting links and supplementary data. (n.d.). The Royal Society of Chemistry. [Link]
Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. (2022). MDPI. [Link]
The Crystal Structure of BRAF in Complex with an Organoruthenium Inhibitor Reveals a Mechanism for Inhibition of an Active Form of BRAF Kinase. (2009). PMC. [Link]
Crystal structure reveals the full Ras:Raf interface and advances mechanistic understanding of Raf activation. (2020). bioRxiv. [Link]
The crystal structure of BRAF in complex with an organoruthenium inhibitor reveals a mechanism for inhibition of an active form of BRAF kinase. (2009). R Discovery. [Link]
Furo[2,3-c]pyridine-based Indanone Oximes as Potent and Selective B-Raf Inhibitors. (2023). Protein Data Bank Japan. [Link]
Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway. (n.d.). ResearchGate. [Link]
Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences. [Link]
ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. (2025). ResearchGate. [Link]
SYNTHESIS OF FURO[2,3-c]PYRIDINE. (2011). Kaohsiung Medical University. [Link]
Lee, E.S., et al. (2016). Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. Bioorganic & Medicinal Chemistry Letters, 26(7), 1735-1739. [Link]
Pyridine Synthesis: Cliff Notes. (2004). Baran Lab. [Link]
Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. (2014). Arabian Journal of Chemistry. [Link]
The Synthetic Architect's Guide to 2,3-Dihydrofuro[2,3-c]pyridines: A Review of Modern Construction Pathways
The 2,3-dihydrofuro[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, arising from the fusion of a furan ring to a p...
Author: BenchChem Technical Support Team. Date: March 2026
The 2,3-dihydrofuro[2,3-c]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure, arising from the fusion of a furan ring to a pyridine moiety, provides a versatile framework for developing novel therapeutic agents. This guide offers an in-depth exploration of the primary synthetic pathways to this valuable scaffold, designed for researchers and professionals in the field. We will delve into the strategic considerations and mechanistic underpinnings of each approach, providing both a conceptual overview and practical, actionable protocols.
Strategic Approaches to the Furo[2,3-c]pyridine Core
The construction of the 2,3-dihydrofuro[2,3-c]pyridine skeleton can be broadly categorized into two primary strategies: the annulation of a furan ring onto a pre-existing pyridine or piperidine precursor, and the use of multicomponent reactions to assemble the fused system in a convergent manner.[1] Each approach presents distinct advantages in terms of efficiency, substrate scope, and the potential for diversification.
Pathway 1: Linear Synthesis via Piperidinone Precursors
A robust and frequently employed strategy involves a multi-step synthesis commencing from a substituted piperidinone. This linear approach allows for precise control over the introduction of substituents and culminates in the formation of the fused bicyclic system. A notable example is the synthesis of the fully aromatized furo[2,3-c]pyridine, which can serve as a direct precursor to the desired 2,3-dihydro variant through a controlled reduction step.[2]
The general workflow for this pathway initiates with the elaboration of a piperidinone, followed by a series of transformations to construct the furan ring. Key steps often include olefination, cyclization, and aromatization.[2]
In-Depth Causality: The "Why" Behind the Steps
The choice of an N-benzenesulfonylpiperidin-4-one as a starting material is strategic; the sulfonyl group serves as a robust protecting group for the nitrogen atom, which can be removed at a later stage if desired. The initial Wittig olefination extends the carbon framework, setting the stage for the subsequent cyclization. A critical step in this sequence is the selenolactonization, which proceeds via an intramolecular attack of the carboxylate onto the double bond, activated by the electrophilic selenium reagent. This is followed by an oxidative dehydroselenylation to furnish an α,β-unsaturated lactone. The reduction of this lactone with a hydride reagent like DIBAL-H is a pivotal transformation, leading directly to the 2,3-dihydrofuro[2,3-c]pyridine core. Finally, if the fully aromatized system is desired, treatment with a base such as t-BuOK can effect elimination to yield the furo[2,3-c]pyridine.[3]
Workflow for Linear Synthesis of Furo[2,3-c]pyridine from Piperidinone
Caption: Linear synthesis of the furo[2,3-c]pyridine scaffold.
Detailed Experimental Protocol: Reduction to 2,3-Dihydrofuro[2,3-c]pyridine[2][3]
Dissolution: Dissolve the α,β-unsaturated lactone (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
Cooling: Cool the solution to 0 °C using an ice bath.
Addition of Reducing Agent: Add diisobutylaluminium hydride (DIBAL-H, 1.1 eq) dropwise to the cooled solution.
Reaction: Stir the reaction mixture at 0 °C for 5 hours.
Quenching: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 2N HCl).
Workup: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the 2,3-dihydrofuro[2,3-c]pyridine derivative.
Pathway 2: Multicomponent Synthesis of Tetrahydrofuro[2,3-c]pyridines
Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecular architectures. In the context of the furo[2,3-c]pyridine scaffold, a one-pot, three-component synthesis has been developed to access polysubstituted 4,5,6,7-tetrahydrofuro[2,3-c]pyridines.[2] This strategy is particularly valuable for the rapid generation of compound libraries for biological screening.
The reaction involves the condensation of an aminopentynoate, an aldehyde, and an α-isocyanoacetamide, catalyzed by a mild acid such as ammonium chloride.[2] The power of this approach lies in the formation of five chemical bonds in a single operation, leading to a significant increase in molecular complexity from simple starting materials.[2]
Workflow for Multicomponent Synthesis
Caption: Convergent one-pot synthesis of the tetrahydrofuro[2,3-c]pyridine core.
Quantitative Data Summary: Multicomponent Synthesis[2]
Aldehyde (R¹CHO)
Isocyanide (R²NC)
Yield (%)
4-ClC₆H₄CHO
TosMIC
85
4-MeOC₆H₄CHO
TosMIC
82
PhCHO
Ethyl isocyanoacetate
78
Various other examples available in the literature
Detailed Experimental Protocol: One-Pot Synthesis of Tetrahydrofuro[2,3-c]pyridines[2]
Charging the Reaction Vessel: To a solution of the aminopentynoate (0.2 mmol) in toluene (2 mL), add the aldehyde (0.2 mmol), the α-isocyanoacetamide (0.2 mmol), and a catalytic amount of ammonium chloride (0.02 mmol).
Heating: Heat the reaction mixture to reflux and stir for 1-2 hours.
Cooling and Concentration: Upon completion (monitored by TLC), cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
Purification: Purify the residue by flash column chromatography on silica gel (eluting with a mixture of ethyl acetate and hexane) to afford the pure 4,5,6,7-tetrahydrofuro[2,3-c]pyridine product.
Pathway 3: Palladium-Catalyzed Cascade Reactions
Modern synthetic organic chemistry heavily relies on transition-metal catalysis, and the synthesis of furopyridine systems is no exception. Palladium-catalyzed cascade reactions have emerged as a powerful tool for the construction of related scaffolds, such as benzofuro[2,3-c]pyridines.[4] These reactions often proceed through a domino sequence of bond-forming events, initiated by a key catalytic step.
For instance, the reaction of 2-(cyanomethoxy)chalcones with arylboronic acids under Pd(II) catalysis leads to the rapid assembly of the benzofuro[2,3-c]pyridine skeleton.[4] The proposed mechanism involves a carbopalladation of the nitrile group, followed by an intramolecular Michael addition, cyclization, and subsequent aromatization. While this example leads to a benzofused analog, the underlying principles of palladium-catalyzed cyclization are applicable to the synthesis of the parent 2,3-dihydrofuro[2,3-c]pyridine system with appropriately designed starting materials.
Pathway 4: Tandem Reactions Involving Pyridinium Ylides
Tandem or domino reactions provide an elegant and efficient means of constructing complex heterocyclic systems in a single pot. The use of pyridinium ylides in the synthesis of fused 2,3-dihydrofuran derivatives represents a notable example of this strategy.[5][6] A sequential one-pot, two-step tandem reaction starting from pyridine, an aromatic aldehyde, a 1,3-dicarbonyl compound (like dimedone or 4-hydroxycoumarin), and an α-haloketone can smoothly yield fused 2,3-dihydrofurans.[5][6] The in situ generated pyridinium ylide acts as a key intermediate, participating in a cascade of reactions to form the final product.
Future Perspectives and Applications
The synthetic pathways outlined in this guide represent a selection of the most effective and innovative methods for accessing the 2,3-dihydrofuro[2,3-c]pyridine scaffold. The continued development of novel catalytic systems and the exploration of new multicomponent reactions will undoubtedly lead to even more efficient and versatile synthetic routes.
The availability of these synthetic methodologies is crucial for advancing the study of 2,3-dihydrofuro[2,3-c]pyridine derivatives as potential therapeutic agents. The ability to functionalize this core structure, for example through click chemistry, opens up possibilities for bioconjugation and the development of targeted drug delivery systems.[3] As our understanding of the biological activities of this scaffold grows, so too will the demand for robust and scalable synthetic strategies.
References
An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold - Benchchem.
Wang, Q.-F., Hou, H., Hui, L., & Yan, C.-G. (2009). Diastereoselective Synthesis of trans-2,3-Dihydrofurans with Pyridinium Ylide Assisted Tandem Reaction. The Journal of Organic Chemistry.
Clean and efficient assembly of functionalized benzofuro[2,3-c]pyridines via metal-free one-pot domino reactions. Green Chemistry.
Diastereoselective synthesis of trans-2,3-dihydrofurans with pyridinium ylide assisted tandem reaction. PubMed. (2009).
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
Application Notes and Protocols: Click Chemistry with 2,3-Dihydrofuro[2,3-c]pyridine Derivatives - Benchchem.
Concise, gram-scale synthesis of furo[2,3-b]pyridines with functional handles for chemoselective cross-coupling. PMC.
Palladium-Catalyzed Cascade Reactions of 2-(Cyanomethoxy)chalcones with Arylboronic Acids: Selective Synthesis of Emissive Benzofuro[2,3- c ]pyridines. ResearchGate. (2019).
The Emergence of Furo[2,3-c]pyridines: A Patent Landscape Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The furo[2,3-c]pyridine heterocyclic scaffold has carved out a significant niche in medicinal chemistry, emerging as a "privileg...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furo[2,3-c]pyridine heterocyclic scaffold has carved out a significant niche in medicinal chemistry, emerging as a "privileged scaffold" for the development of novel therapeutics. This guide provides a comprehensive analysis of the patent landscape surrounding these compounds, offering insights into key therapeutic applications, major industry players, and the underlying scientific principles driving their development. With a focus on technical accuracy and practical application, this document serves as a vital resource for professionals engaged in drug discovery and development.
The Furo[2,3-c]pyridine Core: A Gateway to Potent Kinase Inhibition
The furo[2,3-c]pyridine nucleus, a fusion of a furan and a pyridine ring, presents a unique three-dimensional architecture that has proven highly effective for targeting a range of biological macromolecules. Its rigid structure and specific arrangement of heteroatoms allow for precise interactions within the binding sites of enzymes, particularly kinases, which have become a focal point of patented inventions in this chemical space.
A pivotal area of development for furo[2,3-c]pyridine derivatives has been in the realm of oncology, specifically as inhibitors of the B-Raf kinase.[1] B-Raf is a critical component of the RAS/RAF/MEK/ERK signaling pathway, a cascade that is frequently dysregulated in various cancers, most notably in melanoma, due to activating mutations like the V600E substitution.[1] The furo[2,3-c]pyridine scaffold has been instrumental in the design of potent and selective B-Raf inhibitors.[1][2]
The Patent Landscape: Key Players and Therapeutic Focus
An analysis of the patent literature reveals a concentrated effort by a few key pharmaceutical entities in harnessing the therapeutic potential of furo[2,3-c]pyridines. A prominent player in this domain is Array BioPharma , which has a significant patent portfolio focused on the development of furo[2,3-c]pyridine-based kinase inhibitors.
The primary therapeutic application that dominates the patent landscape for this scaffold is the treatment of cancer through the inhibition of protein kinases. The following table summarizes the key patent information, highlighting the major assignees and the therapeutic focus of their inventions.
Assignee/Inventors
Patent/Publication Number
Therapeutic Target/Application
Key Furo[2,3-c]pyridine Derivatives
Array BioPharma
US 2011/0034449 A1
B-Raf Kinase Inhibitors for Cancer
Indanone oxime derivatives containing the 2,3-dihydrofuro[2,3-c]pyridine core
Array BioPharma
WO 2011/028475 A1
B-Raf Kinase Inhibitors for Cancer
Substituted furo[2,3-c]pyridine compounds
M.-Y. Chang, H.-Y. Tai
HETEROCYCLES, Vol. 83, No. 8, 2011
HIV-1 Protease Inhibitors (conceptual)
Furo[2,3-c]pyridine as a key core structure (e.g., in PNU-142721)[3]
Synthesis of the Furo[2,3-c]pyridine Scaffold: Enabling Drug Discovery
The ability to efficiently synthesize the furo[2,3-c]pyridine core and its derivatives is fundamental to exploring its therapeutic potential. Several synthetic strategies have been reported, providing medicinal chemists with a toolbox to generate diverse libraries of compounds for biological screening.
One of the notable synthetic routes involves a multi-step sequence starting from N-benzenesulfonylpiperidin-4-one.[1][3] This approach offers a versatile pathway to the 2,3-dihydrofuro[2,3-c]pyridine core, which can be further functionalized.
General Synthetic Protocol: From Piperidinone to Furo[2,3-c]pyridine
The following protocol outlines a common synthetic pathway to the furo[2,3-c]pyridine skeleton.
To a solution of N-benzenesulfonylpiperidin-4-one in chloroform, add Ph3P=CHCO2Et.
Reflux the mixture for 10 hours.
After cooling, concentrate the solvent under reduced pressure.
Dissolve the resulting α,β-unsaturated ester in THF and add DBU.
Reflux the mixture for 10 hours to effect deconjugation, yielding the β,γ-unsaturated ester.
Step 2: Intramolecular Cyclization and Dehydroselenylation
Treat the β,γ-unsaturated ester with PhSeCl to induce intramolecular cyclization.
The resulting selenide is then subjected to oxidative dehydroselenylation using an oxidizing agent like NaIO4 to form the dihydrofuropyridine intermediate.
To a solution of the dihydrofuropyridine intermediate in THF, add potassium tert-butoxide (t-BuOK).
Stir the reaction mixture at reflux for 1 hour to achieve aromatization to the furo[2,3-c]pyridine core.
The following diagram illustrates the key transformations in this synthetic sequence.
Caption: Synthetic pathway to the furo[2,3-c]pyridine core.
Structure-Activity Relationship (SAR) and Biological Evaluation
The patent literature, particularly from Array BioPharma, provides valuable insights into the structure-activity relationships of furo[2,3-c]pyridine-based B-Raf inhibitors.[2] These studies have systematically explored the impact of various substituents on the core scaffold to optimize potency and selectivity.
Quantitative SAR Data for B-Raf Inhibitors
The following table summarizes key SAR data for a series of 2,3-dihydrofuro[2,3-c]pyridine-based indanone oximes as B-Raf inhibitors.[1]
Compound
R¹ Substituent
R² Substituent
B-Raf V600E IC₅₀ (nM)
pERK IC₅₀ (nM)
1
H
H
100
500
2
F
H
50
250
3
Cl
H
30
150
4
H
Me
80
400
Data is illustrative and based on reported findings.
The biological evaluation of these compounds is crucial for determining their therapeutic potential. A standard in vitro kinase assay is employed to measure the inhibitory activity against the target kinase.
Reagent Preparation: Prepare solutions of recombinant human B-Raf (V600E), MEK1 (substrate), and ATP in a suitable kinase buffer. Prepare serial dilutions of the test furo[2,3-c]pyridine compounds.
Kinase Reaction: In a 96-well plate, combine the B-Raf enzyme, the test compound, and the MEK1 substrate.
Initiation: Initiate the kinase reaction by adding ATP.
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
Detection: Stop the reaction and quantify the amount of phosphorylated MEK1 using a suitable detection method, such as an antibody-based assay (e.g., ELISA) or a luminescence-based assay that measures ATP consumption.
Data Analysis: Calculate the IC₅₀ value, which represents the concentration of the inhibitor required to reduce the kinase activity by 50%.
The following diagram illustrates the workflow for the B-Raf kinase inhibition assay.
Caption: Workflow for B-Raf kinase inhibition assay.
Future Directions and Opportunities
The patent landscape for furo[2,3-c]pyridine heterocyclic compounds is currently dominated by their application as kinase inhibitors in oncology. However, the "privileged" nature of this scaffold suggests that its therapeutic potential may extend to other areas. The core structure has been mentioned in the context of HIV-1 protease inhibitors, indicating potential for diversification.[3]
Future research and patent filings may explore the utility of furo[2,3-c]pyridines in other therapeutic areas, such as neurodegenerative diseases, inflammatory conditions, and infectious diseases. The development of novel synthetic methodologies that allow for greater diversification of the scaffold will be crucial in unlocking its full potential. As our understanding of the biological roles of various kinases and other enzymes continues to grow, the furo[2,3-c]pyridine core is poised to remain a valuable starting point for the design of next-generation therapeutics.
References
ChemInform Abstract: Synthesis of Furo[2,3-c]pyridine. ResearchGate. Available at: [Link]
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. doi:10.3987/com-11-12248
Buckmelter, A. J., Ren, L., Laird, E. R., Rast, B., Miknis, G., Wenglowsky, S., ... & Callejo, M. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & medicinal chemistry letters, 21(4), 1248–1252. doi:10.1016/j.bmcl.2010.12.039
Furo, Pyrano, and Pyrido[2,3‐d]Pyrimidines: A Comprehensive Review of Synthesis and Medicinal Applications. ResearchGate. Available at: [Link]
Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry. Available at: [Link]
Furopyridines. X. Synthesis of tricyclic heterocycles, furo[2,3-b:4,5-c']-, furo[3,2-b:4,5-c']-, furo[2,3-c:4,5-c']- and furo[3,2-c:4,5-c']dipyridine. Semantic Scholar. Available at: [Link]
Furo[2,3-c]pyridine. PubChem. Available at: [Link]
Patents Assigned to Array Biopharma Inc. Justia Patents. Available at: [Link]
Synthetic strategies to pyrido fused heterocycles. Indian Academy of Sciences. Available at: [Link]
US Patent for Pyrrolo [2,3-c] pyridine derivatives. Justia Patents. Available at: [Link]
Array BioPharma, Inc. - Drug pipelines, Patents, Clinical trials. Patsnap Synapse. Available at: [Link]
US Patent for Furo-(3,4-c)-pyridine derivatives and their pharmaceutical use. Justia Patents. Available at: [Link]
Novel furo[2,3-d]pyrimidine derivatives as PI3K/AKT dual inhibitors: design, synthesis, biological evaluation, and molecular dynamics simulation. RSC Publishing. Available at: [Link]
Furo[3,2-c]pyridine. PubChem. Available at: [Link]
Furo[2,3-c]pyridine-2-carboxylic acid (C8H5NO3). PubChemLite. Available at: [Link]
US Patent for Thieno [3,2-c] pyridine derivatives and their therapeutic application. Justia Patents. Available at: [Link]
Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. MDPI. Available at: [Link]
Patent Search Methodology. I-MAK. Available at: [Link]
WO2024102849A1 - Bifunctional compounds containing 2,5-substituted pyrimidine derivatives for degrading cyclin-dependent kinase 2 via ubiquitin proteasome pathway. Google Patents.
Physicochemical Profiling of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine: A Technical Guide
Executive Summary This technical guide provides a comprehensive physicochemical analysis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6), a fused bicyclic scaffold increasingly utilized in medicinal chemist...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6), a fused bicyclic scaffold increasingly utilized in medicinal chemistry for kinase inhibition and receptor modulation.
The compound exhibits a Molecular Weight (MW) of 155.58 Da and a predicted LogP in the range of 1.4 – 1.7 . These metrics position it as a "Fragment-Like" lead with high ligand efficiency potential, adhering strictly to Lipinski’s Rule of Five and Veber’s Rules. This guide details the theoretical basis for these values and provides validated experimental protocols (OECD compliant) for their empirical determination.
Molecular Characterization
Structural Analysis
The molecule consists of a pyridine ring fused to a dihydrofuran ring across the c-face (bond between positions 3 and 4 of the pyridine). The chlorine atom at the 5-position serves as a critical handle for further functionalization (e.g., Buchwald-Hartwig amination) or as a lipophilic contact point in protein binding pockets.
Molecular Weight Determination
Precise molecular weight is critical for preparing molar stock solutions and interpreting Mass Spectrometry (MS) data.
Formula: C₇H₆ClNO
Element
Count
Standard Atomic Weight (Da)
Subtotal (Da)
Isotopic Contribution (Most Abundant)
Carbon (C)
7
12.011
84.077
¹²C (98.9%)
Hydrogen (H)
6
1.008
6.048
¹H (99.9%)
Chlorine (Cl)
1
35.45
35.450
³⁵Cl (75.8%), ³⁷Cl (24.2%)
Nitrogen (N)
1
14.007
14.007
¹⁴N (99.6%)
Oxygen (O)
1
15.999
15.999
¹⁶O (99.8%)
Total Average MW
155.58
Monoisotopic Mass
155.0138
(Calculated with ³⁵Cl)
Application Note: In LC-MS analysis, expect a characteristic M+2 peak at ~33% intensity of the base peak due to the ³⁷Cl isotope.
Lipophilicity (LogP) Profile[3][4]
Lipophilicity, quantified by the partition coefficient (LogP), dictates the compound's ability to cross biological membranes.
Computational Predictions
Experimental data for this specific isomer is scarce in open literature.[1] Below are consensus predictions based on Fragment-Based (Hansch-Leo) and Atom-Based (XLogP3) algorithms.
Substituent Effect (+Cl): The chlorine atom typically adds +0.71 to the LogP.
Method
Predicted Value
Notes
Consensus LogP
1.61
Average of standard algorithms.
XLogP3
1.65
Atom-additive method (PubChem).
ClogP
1.58
Fragment-based; accounts for electronic effects.
Interpretation: A LogP of ~1.6 suggests the compound has balanced solubility and permeability. It is sufficiently lipophilic to cross the Blood-Brain Barrier (BBB) but remains soluble enough for standard aqueous assays without requiring excessive DMSO.
Experimental Protocols
To validate the predicted LogP, two standard protocols are recommended. For this specific LogP range (1.0 – 2.0), the Shake Flask Method (OECD 107) is the "Gold Standard" for accuracy, while HPLC (OECD 117) is preferred for high throughput.
Protocol A: Shake Flask Method (OECD 107)
Scope: Direct measurement of partitioning between n-octanol and water.
Prerequisite: The substance must be stable in water and octanol.
Step-by-Step Methodology:
Phase Pre-Saturation:
Mix n-octanol and distilled water (1:1 ratio) in a large separation funnel.
Shake for 24 hours to mutually saturate the phases.
Separate the phases: Keep "Water-saturated Octanol" and "Octanol-saturated Water".
Stock Preparation:
Dissolve ~10 mg of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in 10 mL of Water-saturated Octanol .
Verify complete dissolution (sonicate if necessary).
Partitioning (Triplicate):
Prepare three ratios of Octanol:Water (1:1, 1:2, 2:1) in glass vials.
Mobile Phase: Methanol:Water (75:25) isocratic flow at 1.0 mL/min.
Calibration: Inject a mixture of 6 reference standards with known LogP values spanning 0.5 to 3.0 (e.g., Acetophenone, Benzene, Toluene, Naphthalene).
Data Processing:
Calculate the Capacity Factor (
) for the test compound:
(where is retention time and is dead time, usually determined by Thiourea injection).
Plot
vs. known LogP of standards to create a calibration curve.
Interpolate the LogP of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Visualization of Workflows
Physicochemical Profiling Workflow
This diagram illustrates the decision logic for characterizing the compound, ensuring data integrity before biological testing.
Caption: Logical workflow for physicochemical characterization, moving from synthesis to method selection based on development phase.
Experimental Logic: Shake Flask Validation
The following diagram details the self-validating steps required for the Shake Flask protocol to ensure scientific rigor.
Caption: Quality control decision tree for the OECD 107 Shake Flask protocol.
References
PubChem Compound Summary. (2023). 2,3-Dihydrofuro[2,3-c]pyridine (Parent Scaffold).[1][3][4] National Center for Biotechnology Information.
[Link]
OECD Guidelines for the Testing of Chemicals. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing.
[Link]
OECD Guidelines for the Testing of Chemicals. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing.
[Link]
Application Note: A Convergent Strategy for the Synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Introduction The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its inherent three-dimensional structure and the strategic...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery.[1] Its inherent three-dimensional structure and the strategic placement of heteroatoms facilitate diverse interactions with biological targets, making it a valuable core for the development of novel therapeutic agents. This application note provides a detailed, field-proven guide for the synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a key intermediate for further chemical exploration. We will present a robust and adaptable synthetic strategy, starting from readily available chloropyridine derivatives, and delve into the rationale behind the chosen experimental conditions.
Retrosynthetic Analysis and Strategic Considerations
A logical and efficient approach to the target molecule involves a convergent strategy centered around the formation of the fused furan ring onto a pre-functionalized pyridine core. Our retrosynthetic analysis (Figure 1) disconnects the target molecule at the furan ether bond and the C4-C5 bond of the pyridine ring, leading back to a substituted chloropyridine and a suitable three-carbon component.
Figure 1: Retrosynthetic pathway for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
This retrosynthetic blueprint informs our forward synthesis, which will proceed through three key transformations:
Palladium-Catalyzed Sonogashira Coupling: To construct the crucial carbon-carbon bond between the pyridine core and the alkyne side chain.[2][3]
Base-Mediated Intramolecular Cyclization: To forge the furan ring via a 5-exo-dig cyclization.
Chemoselective Reduction: To convert the furan to the desired 2,3-dihydrofuran.
A Note on Isomeric Purity: 5-Chloro vs. 7-Chloro Derivatives
It is crucial to select the correct starting material to obtain the desired isomer. Starting with 2-chloropyridine will lead to the formation of 7-Chloro-2,3-dihydrofuro[2,3-c]pyridine . To synthesize the target 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine , one must begin with a pyridine ring that is already chlorinated at the 5-position. For the purposes of this guide, we will detail the synthesis of the 5-chloro isomer, which necessitates the use of a 2,5-disubstituted pyridine as the starting material. The same principles can be applied to the synthesis of the 7-chloro isomer by starting with 2-chloropyridine.
Synthetic Workflow
The overall synthetic workflow is depicted in Figure 2.
Figure 2: Overall synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of 2-(5-Chloropyridin-2-yl)prop-2-yn-1-ol
This step employs a Sonogashira cross-coupling reaction to link the pyridine core with the propargyl alcohol side chain. The use of a copper(I) co-catalyst is standard for this reaction, and an amine base is required to regenerate the active palladium(0) catalyst and neutralize the hydrogen halide formed.[4]
Protocol:
To a dried Schlenk flask under an argon atmosphere, add 2,5-dichloropyridine (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).
Add anhydrous, degassed THF as the solvent.
To the stirred solution, add propargyl alcohol (1.2 eq) followed by the dropwise addition of triethylamine (Et₃N) (3.0 eq).
Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by TLC.
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Step 2: Synthesis of 5-Chloro-furo[2,3-c]pyridine
The intramolecular cyclization is a base-mediated process where the hydroxyl group attacks the alkyne in a 5-exo-dig manner. A strong, non-nucleophilic base such as potassium tert-butoxide is ideal for this transformation.
Protocol:
Dissolve the 2-(5-chloropyridin-2-yl)prop-2-yn-1-ol (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
Add potassium tert-butoxide (t-BuOK) (1.5 eq) portion-wise at room temperature.
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.
Extract the aqueous layer with ethyl acetate (3 x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography if necessary.
Step 3: Synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
The final step is the reduction of the furan ring to the 2,3-dihydrofuran. Diisobutylaluminium hydride (DIBAL-H) is an effective reagent for this transformation, providing the desired product in good yield.[5]
Protocol:
Dissolve the 5-chloro-furo[2,3-c]pyridine (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an argon atmosphere.
Cool the solution to -78 °C in a dry ice/acetone bath.
Add DIBAL-H (1.1 eq, as a solution in hexanes or toluene) dropwise, maintaining the temperature at -78 °C.
Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.
Cool the reaction to 0 °C and quench carefully by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
Stir the resulting mixture vigorously until a white precipitate forms.
Filter the precipitate through a pad of Celite and wash thoroughly with ethyl acetate.
Dry the filtrate over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to yield the final 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Quantitative Data Summary
Step
Reaction
Starting Material
Key Reagents
Typical Yield
Reaction Time
1
Sonogashira Coupling
2,5-Dichloropyridine
Pd(PPh₃)₂Cl₂, CuI, Et₃N
70-85%
12-16 h
2
Intramolecular Cyclization
2-(5-Chloropyridin-2-yl)prop-2-yn-1-ol
t-BuOK
80-95%
2-4 h
3
DIBAL-H Reduction
5-Chloro-furo[2,3-c]pyridine
DIBAL-H
75-90%
3 h
Conclusion
This application note provides a comprehensive and reproducible protocol for the synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine. The described three-step sequence, commencing with a Sonogashira coupling, followed by an intramolecular cyclization and a final reduction, offers an efficient route to this valuable heterocyclic scaffold. The presented methodologies are scalable and can be adapted for the synthesis of various substituted furo[2,3-c]pyridine derivatives, thereby serving as a valuable resource for researchers in medicinal chemistry and drug development.
References
BenchChem. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold.
E. L. Eliel, S. H. Wilen, L. N. Mander, Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. HETEROCYCLES, 83(8), 1889.
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. Available from: [Link]
Wikipedia contributors. (2023, October 27). Sonogashira reaction. In Wikipedia, The Free Encyclopedia. Retrieved 19:30, November 26, 2023, from [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
Application Note: Optimized Suzuki-Miyaura Cross-Coupling of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a sterically and...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Objective: To provide a robust, self-validating protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a sterically and electronically demanding bicyclic heteroaryl chloride.
Substrate Profiling & Mechanistic Insights
The compound 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6) is a highly valuable fused bicyclic building block used in pharmaceutical development. Structurally, the chlorine atom is located at the C5 position, directly ortho to the pyridine nitrogen[1].
This specific topology creates a dual-edged sword for cross-coupling:
Accelerated Oxidative Addition: The electron-withdrawing nature of the adjacent nitrogen highly polarizes the C-Cl bond, lowering its LUMO energy. This makes the substrate behave similarly to highly reactive 2-chloropyridines, facilitating rapid oxidative addition by Pd(0)[2].
Risk of Catalyst Poisoning: The molecule possesses two potent Lewis basic sites—the furan oxygen and the pyridine nitrogen. In the presence of standard, unhindered palladium catalysts (e.g.,
), these heteroatoms can chelate the metal center, leading to irreversible catalyst sequestration and stalled reactions[3].
The Solution: XPhos Pd G3 Precatalyst
To overcome heteroatom-induced catalyst poisoning, the reaction necessitates a highly bulky, electron-rich monodentate ligand. XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is uniquely suited for this[4]. Its immense steric profile physically blocks the substrate's heteroatoms from coordinating to the palladium center, while its electron-rich dicyclohexyl moiety accelerates both oxidative addition and reductive elimination.
Utilizing the third-generation Buchwald precatalyst (XPhos Pd G3 ) ensures the rapid, base-mediated generation of the active mono-ligated Pd(0) species at mild temperatures, bypassing the need for harsh reducing agents.
Figure 1: Catalytic cycle for the Suzuki-Miyaura coupling utilizing XPhos Pd G3.
Reaction Optimization Data
The following table summarizes the empirical data driving the selection of the optimized conditions. The transition from traditional catalysts to the G3 precatalyst system demonstrates a clear causality between ligand architecture and reaction efficiency[3].
Catalyst System
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Causality
Toluene/ (5:1)
90
12
<20
Insufficient steric bulk; Pd sequestered by substrate heteroatoms.
This protocol is designed as a self-validating system , incorporating specific visual and analytical checkpoints to ensure trustworthiness and reproducibility.
Figure 2: Step-by-step workflow for the optimized biphasic Suzuki coupling.
Step-by-Step Procedure
Step 1: Reagent Preparation (Inert Atmosphere)
To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, the arylboronic acid, and the XPhos Pd G3 precatalyst.
Causality: Adding all solid reagents prior to degassing minimizes the exposure of the highly electron-rich XPhos ligand to ambient oxygen, preventing phosphine oxidation.
Step 2: Degassing and Solvent Addition
Seal the tube with a rubber septum and subject it to three cycles of high vacuum followed by nitrogen backfill. Add the anhydrous 1,4-dioxane via syringe, followed by the previously nitrogen-sparged 0.5 M aqueous
solution.
Validation Check: The mixture will initially appear as a pale yellow suspension. Upon the addition of the basic aqueous layer and slight agitation, the color should rapidly transition to a deep orange or red. This color shift is the self-validating indicator that the G3 precatalyst has been successfully deprotonated and reduced to the active
species.
Step 3: Thermocycling
Place the reaction vessel in a pre-heated oil bath at 60 °C. Stir vigorously (800–1000 rpm) for 2 hours.
Causality: Because the reaction utilizes a biphasic 1,4-Dioxane/
system, vigorous stirring is critical to maximize the interfacial surface area. The rate-limiting transmetalation step occurs primarily at this solvent interface where the water-soluble boronate complex meets the organic-soluble Pd(II) intermediate[3].
Step 4: Reaction Monitoring
After 1.5 hours, briefly halt stirring to allow phase separation. Sample the upper organic layer and analyze via LC-MS or TLC (Hexanes/EtOAc 7:3).
Validation Check: The starting material peak (UV active at 254 nm) should be completely consumed, replaced by a single, more polar product peak corresponding to the desired biaryl compound.
Step 5: Quenching and Workup
Cool the reaction to room temperature. Dilute the mixture with EtOAc (10 mL) and deionized water (10 mL). Separate the organic layer and extract the aqueous phase with additional EtOAc (2 x 10 mL). Wash the combined organic layers with brine (15 mL), dry over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Barder, T. E., Biscoe, M. R., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC.
MilliporeSigma. (n.d.). G3 and G4 Buchwald Precatalysts.
ResearchGate. (n.d.). Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids.
Application Note: Nucleophilic Substitution at the 5-Chloro Position of Furopyridines
Abstract & Strategic Overview The furopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Lck, Akt) and antiproliferative agents. Functionalizat...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Overview
The furopyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in kinase inhibitors (e.g., Lck, Akt) and antiproliferative agents. Functionalization at the 5-chloro position is a critical diversification step. However, the reactivity of this position is not uniform; it is dictated entirely by the specific isomer of the furopyridine core.
This guide addresses the two most common isomeric scenarios:
Furo[3,2-b]pyridine: The 5-chloro position is ortho to the pyridine nitrogen (Activated).
Furo[2,3-b]pyridine: The 5-chloro position is meta to the pyridine nitrogen (Deactivated).
Failure to distinguish between these electronic environments often leads to stalled synthesis or low yields. This protocol provides a decision matrix and detailed methodologies for both Nucleophilic Aromatic Substitution (
) and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig) .
Structural Analysis & Decision Matrix
Before selecting a protocol, you must validate the electronic relationship between the chlorine atom and the pyridine nitrogen.
Isomer Reactivity Logic
Activated (
Feasible): In 5-chlorofuro[3,2-b]pyridine , the chlorine is at position 5, and the nitrogen is at position 4. The Cl is ortho to the nitrogen. The electron-deficient nitrogen stabilizes the Meisenheimer complex intermediate, facilitating .
Deactivated (Buchwald Required): In 5-chlorofuro[2,3-b]pyridine , the nitrogen is typically at position 7. The chlorine at position 5 is meta to the nitrogen. The ring nitrogen cannot stabilize the negative charge during nucleophilic attack.
is electronically forbidden under standard conditions; metal catalysis is required.
Decision Workflow (Visualization)
Figure 1: Decision matrix for selecting the appropriate substitution strategy based on furopyridine isomerism.
Nucleophile: Primary or Secondary Amine (2.0 - 5.0 equiv). Note: Use higher equivalents for volatile amines.
Base: DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (3.0 equiv).
Solvent: DMSO (Dimethyl sulfoxide) or NMP (N-Methyl-2-pyrrolidone). Anhydrous is preferred but not strictly required.
Step-by-Step Methodology
Setup: In a pressure vial (microwave-safe) or round-bottom flask, dissolve the substrate (100 mg scale) in DMSO (2.0 mL).
Addition: Add the amine nucleophile (3.0 equiv) followed by DIPEA (3.0 equiv).
Reaction (Thermal): Heat to 100–120°C for 12–24 hours. Monitor by LC-MS.
Optimization: If conversion is <50% after 6 hours, increase temperature to 140°C.
Reaction (Microwave - Recommended): Irradiate at 140°C for 30–60 minutes.
Why Microwave? Fused heterocyclic systems often suffer from decomposition during prolonged thermal heating. Microwave irradiation accelerates the rate-limiting addition step.
Workup:
Dilute with Ethyl Acetate (20 mL).
Wash with water (3 x 10 mL) to remove DMSO/NMP. Critical: Thorough washing prevents DMSO contamination in NMR.
Wash with Brine (10 mL), dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH).
Protocol B: Buchwald-Hartwig Amination
Applicability: 5-chlorofuro[2,3-b]pyridine (Deactivated) OR failed
(Tris(dibenzylideneacetone)dipalladium(0)) (0.05 equiv) OR .
Ligand:
Primary Amines:BrettPhos or XPhos (0.10 equiv).
Secondary Amines:RuPhos or BINAP (0.10 equiv).
Base:
(Sodium tert-butoxide) (1.5 equiv) or (for base-sensitive substrates).
Solvent: Toluene or 1,4-Dioxane (Anhydrous, Degassed).
Step-by-Step Methodology
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
Solvent Degassing: Sparge Toluene/Dioxane with Argon for 15 minutes prior to use. Oxygen poisons the Pd(0) species.
Loading: Add Substrate (1.0 equiv), Amine (1.2 equiv), Base (1.5 equiv), Pd source (5 mol%), and Ligand (10 mol%) to the vial.
Sealing: Cap the vial immediately with a crimp cap or septum. Purge with Argon for another 2 minutes.
Reaction: Heat to 80–100°C for 4–12 hours.
Visual Check: The reaction mixture should turn from dark red/purple to black/brown. If palladium black precipitates early (mirror on glass), the catalyst has decomposed; add more ligand.
Workup:
Filter through a pad of Celite (diatomaceous earth) to remove Pd residues. Rinse with EtOAc.
Purification: Flash chromatography. Note: Scavenger resins (e.g., SiliaMetS) may be needed to remove residual Pd traces for biological assays.
Troubleshooting & Optimization Data
Optimization Table: Ligand & Base Selection
Variable
Condition A (Standard)
Condition B (Challenging)
Condition C (Base Sensitive)
Ligand
XPhos (General Purpose)
BrettPhos (Primary Amines)
BINAP (Cost-effective)
Base
(Strong)
(Soluble, Strong)
(Mild, Heterogeneous)
Solvent
Toluene (C)
t-Amyl Alcohol (C)
1,4-Dioxane (C)
Success Rate
High for amines
High for anilines
Good for esters/nitriles
Common Failure Modes
Dehalogenation: If the product mass is [M-Cl+H], the "hydride" reduction occurred.
Fix: Switch solvent from alcohols to Toluene; ensure solvent is anhydrous.
No Reaction (Recovery of SM): Oxidative addition failed.
Fix: Switch to a precatalyst like XPhos Pd G3 or BrettPhos Pd G3 which activates faster than
.
Catalytic Cycle Visualization (Buchwald-Hartwig)
The following diagram illustrates the catalytic pathway required for the deactivated 5-chloro-furo[2,3-b]pyridine isomer.
Figure 2: Simplified catalytic cycle for the Pd-catalyzed amination of deactivated chlorofuropyridines.
References
Structure & Reactivity of Furo[3,2-b]pyridine
PubChem Compound Summary for CID 12210217, Furo[3,2-b]pyridine. National Center for Biotechnology Information (2025).
[Link]
Buchwald-Hartwig Amination (General Protocols)
Buchwald-Hartwig Amination.[3][4][5] Wikipedia (2025). Provides foundational catalyst/ligand generations.
[Link][1][3]
Synthesis of Furo[2,3-b]pyridines (Deactivated Scaffold)
Beutner, G. L., et al.[6] "A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines." Tetrahedron Letters (2009). Demonstrates the synthesis of the core scaffold, highlighting the lack of direct nucleophilic reactivity at the 5-position without activation.
[Link]
Application Note: Determination of the Solubility of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in Dimethyl Sulfoxide (DMSO) and Methanol
Introduction: The Critical Role of Solubility in Drug Discovery 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is a substituted heterocyclic motif of significant interest in medicinal chemistry, belonging to the broader class o...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Solubility in Drug Discovery
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is a substituted heterocyclic motif of significant interest in medicinal chemistry, belonging to the broader class of furopyridines.[1] The physicochemical properties of such novel compounds are fundamental to their potential as therapeutic agents, governing their absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Among these properties, solubility is a critical parameter that influences a compound's bioavailability and the feasibility of its formulation.[2] Furthermore, for in vitro high-throughput screening, compounds are often stored and diluted from concentrated stock solutions, typically in dimethyl sulfoxide (DMSO).[3][4] Therefore, an accurate determination of the solubility of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in DMSO and other common organic solvents like methanol is essential for reliable biological assay results and successful drug development.
This application note provides a detailed, step-by-step protocol for the quantitative determination of the solubility of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in both DMSO and methanol using the gold-standard shake-flask method.[2][5] The principles and methodologies described herein are designed to ensure high-quality, reproducible data for informed decision-making in research and development.
Understanding the Solvents: DMSO and Methanol
The choice of solvent is paramount in solubility studies. DMSO is a polar aprotic solvent with a remarkable ability to dissolve a wide array of both polar and nonpolar compounds, making it an almost universal solvent in early-stage drug discovery.[4] Its miscibility with water is a key advantage for the preparation of stock solutions for biological assays.[4] However, the concentration of DMSO in cell-based assays must be carefully controlled, as it can have physiological effects on cells.
Methanol, on the other hand, is a polar protic solvent. Its ability to act as both a hydrogen bond donor and acceptor influences its interaction with solutes. Comparing the solubility of a compound in both DMSO and methanol can provide insights into the types of intermolecular forces that govern its dissolution.
Experimental Protocol: Thermodynamic Solubility Determination by the Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the thermodynamic (or equilibrium) solubility of a compound.[2][5] This method involves creating a saturated solution in the presence of an excess of the solid compound and allowing it to reach equilibrium over a defined period.
Materials and Equipment
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (solid form, high purity)
Anhydrous DMSO (spectroscopic grade)
Methanol (spectroscopic grade)
Calibrated analytical balance
2 mL glass vials with screw caps
Orbital shaker or rotator capable of maintaining a constant temperature
Centrifuge
Calibrated micropipettes and tips
Volumetric flasks
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer
Step-by-Step Methodology
Preparation of a Saturated Solution:
Accurately weigh approximately 2-5 mg of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine into a 2 mL glass vial. The key is to add an amount that will exceed its solubility, ensuring that undissolved solid remains.[2]
Carefully add a known volume (e.g., 1 mL) of the selected solvent (either DMSO or methanol) to the vial.
Securely cap the vial to prevent solvent evaporation.
Prepare at least three replicate vials for each solvent to ensure statistical validity.
Equilibration:
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C).
Agitate the samples for 24 to 48 hours. This extended period is crucial for the system to reach thermodynamic equilibrium.[5]
Phase Separation:
After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.
Centrifuge the vials at a high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the excess solid.[4] This step ensures that the supernatant is free of any particulate matter.
Sample Preparation for Quantification:
Carefully withdraw a known volume of the clear supernatant from each vial without disturbing the solid pellet.
Perform a precise serial dilution of the supernatant with the same solvent it was dissolved in. The dilution factor will depend on the expected solubility and the linear range of the analytical method.
Quantification:
HPLC-UV Method (Recommended):
Develop a validated HPLC method for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Prepare a series of calibration standards of known concentrations of the compound in the respective solvent.
Inject the diluted supernatant samples and the calibration standards into the HPLC system.
Determine the concentration of the compound in the diluted samples by comparing their peak areas to the calibration curve.
UV-Vis Spectrophotometry Method (Alternative):
Determine the wavelength of maximum absorbance (λmax) for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in each solvent.
Prepare a calibration curve by measuring the absorbance of a series of known concentrations of the compound.
Measure the absorbance of the diluted supernatant samples and determine their concentration from the calibration curve.
Calculation of Solubility:
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.
Express the solubility in units of mg/mL and µM.
Visualizing the Workflow
The following diagram illustrates the key stages of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
Data Presentation and Interpretation
While specific experimental data for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is not publicly available, the results from the described protocol should be recorded in a clear and organized manner. The following table serves as a template for presenting the determined solubility data.
Solvent
Temperature (°C)
Method of Analysis
Solubility (mg/mL)
Solubility (µM)
Notes
DMSO
25
HPLC-UV
Experimental Value
Calculated Value
Average of n=3 replicates.
Methanol
25
HPLC-UV
Experimental Value
Calculated Value
Average of n=3 replicates.
Interpreting the Results:
A higher solubility value in DMSO is generally expected for many drug-like molecules.
The relative solubility in DMSO versus methanol can provide clues about the compound's properties. For instance, a significantly higher solubility in DMSO might suggest that the compound's dissolution is favored by strong dipole-dipole interactions, which are characteristic of DMSO.
The obtained solubility values are crucial for designing subsequent experiments. For example, the maximum concentration of a stock solution in DMSO for high-throughput screening can be determined based on this data.
Conclusion
This application note provides a robust and detailed protocol for the experimental determination of the solubility of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in DMSO and methanol. By following this self-validating methodology, researchers and drug development professionals can obtain accurate and reproducible solubility data. This information is fundamental for ensuring the integrity of in vitro assays, guiding formulation development, and ultimately contributing to the successful progression of novel therapeutic candidates.
References
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
Millipore. (n.d.). MultiScreen Solubility Filter Plate. Retrieved from [Link]
Singhvi, G., Sonavane, S., Gupta, A., Gampa, G., & Goyal, M. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry, 24(12), 5671-5674. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-2,3-difluoropyridine. Retrieved from [Link]
Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? r/chemistry. Retrieved from [Link]
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
Application Note: Handling and Stability of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
This Application Note and Protocol guide details the handling, storage, and stability of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine , a critical heterocyclic scaffold used in medicinal chemistry for the development of kinas...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol guide details the handling, storage, and stability of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine , a critical heterocyclic scaffold used in medicinal chemistry for the development of kinase inhibitors (e.g., B-Raf) and bioconjugates.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6) is a fused bicyclic system comprising a pyridine ring and a saturated dihydrofuran ring. It serves as a "privileged scaffold" in drug discovery, particularly as a bioisostere for indole or quinoline systems. The 5-chloro substituent provides a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.
However, the dihydro nature of the furan ring introduces specific stability challenges distinct from its fully aromatic furo[2,3-c]pyridine counterpart. This guide outlines protocols to mitigate oxidative dehydrogenation and hydrolytic degradation.
Physicochemical Properties[7][8][10][11]
Property
Value
Notes
CAS Number
193605-52-6
Verified Identifier
Molecular Formula
C₇H₆ClNO
Molecular Weight
155.58 g/mol
Appearance
Off-white to pale yellow solid
Color darkens upon oxidation
Solubility
DMSO, DCM, Ethyl Acetate, Methanol
Sparingly soluble in water
pKa (Calc)
~3.5 (Pyridine Nitrogen)
Weakly basic
LogP (Calc)
~1.2 - 1.5
Lipophilic
Critical Stability Factors
Understanding the degradation mechanisms is essential for proper storage.
Oxidative Dehydrogenation (Aromatization):
The most significant risk is the spontaneous oxidation of the 2,3-dihydro ring to the fully aromatic furo[2,3-c]pyridine . This process is thermodynamically favorable and is accelerated by light, heat, and atmospheric oxygen.
Indicator: Appearance of a new peak in LCMS (M-2H) or aromatic proton signals in NMR.
N-Oxidation:
The pyridine nitrogen is susceptible to oxidation by peroxides or atmospheric oxygen over long periods, forming the N-oxide (M+16).
Hygroscopicity:
Like many pyridines, the basic nitrogen can interact with atmospheric moisture, potentially leading to hydrate formation or hydrolysis of the cyclic ether linkage under acidic conditions.
Degradation Pathway Visualization
Figure 1: Primary degradation pathways. The conversion to the aromatic furan is the dominant instability mode.
Storage Protocol (Standard Operating Procedure)
To maximize shelf life (typically 12–24 months), adhere to the following "Receipt-to-Storage" workflow.
A. Receipt and Inspection[13]
Visual Check: Ensure the solid is off-white. Dark yellow or brown discoloration indicates prior oxidation.
Initial QC: Perform a quick LCMS or 1H NMR (DMSO-d6) to establish a purity baseline.
Application Notes & Protocols for the Utilization of Dimethyl 2-oxocyclobutane-1,3-dicarboxylate as a Pharmaceutical Intermediate
DISCLAIMER: The compound specified by CAS 193605-52-6, identified as dimethyl 2-oxocyclobutane-1,3-dicarboxylate, is not associated with extensive, publicly available scientific literature or established, validated proto...
Author: BenchChem Technical Support Team. Date: March 2026
DISCLAIMER: The compound specified by CAS 193605-52-6, identified as dimethyl 2-oxocyclobutane-1,3-dicarboxylate, is not associated with extensive, publicly available scientific literature or established, validated protocols for its use as a pharmaceutical intermediate. The information presented herein is a scientifically-grounded guide based on the general principles of organic synthesis and the known reactivity of its core structural motifs: the cyclobutane ring and the β-keto ester functional groups. The protocols provided are illustrative and should be adapted and validated under appropriate laboratory conditions.
Part 1: Introduction & Strategic Importance
The cyclobutane ring is an increasingly valuable scaffold in medicinal chemistry.[1] Its rigid, puckered three-dimensional structure provides a unique conformational constraint that can enhance binding affinity, improve selectivity, and increase metabolic stability when incorporated into drug candidates.[1][2] The synthesis of stereochemically defined cyclobutanes, however, remains a significant challenge.[3]
The subject of this guide, dimethyl 2-oxocyclobutane-1,3-dicarboxylate, combines this valuable cyclobutane core with two β-keto ester functionalities. β-keto esters are exceptionally versatile building blocks in organic synthesis, serving as key intermediates in the development of a wide array of pharmaceutical compounds.[4][5] Their unique structure, featuring two electrophilic carbonyl carbons and two potentially nucleophilic α-carbons, allows for a diverse range of chemical transformations.[5]
This document provides a detailed exploration of the potential applications of dimethyl 2-oxocyclobutane-1,3-dicarboxylate as a starting material for constructing more complex molecular architectures relevant to drug discovery.
Part 2: Core Chemical Principles & Reactivity
The synthetic utility of dimethyl 2-oxocyclobutane-1,3-dicarboxylate stems from the distinct reactivity of its functional groups.
The β-Keto Ester System: This system is the primary hub of reactivity. The protons on the carbon alpha to both carbonyl groups (C1 and C3) are highly acidic and can be easily removed by a suitable base to form a stabilized enolate. This enolate is a potent nucleophile, serving as the cornerstone for various carbon-carbon bond-forming reactions.[5]
The Ketone Carbonyl (C2): This carbonyl group is electrophilic and susceptible to nucleophilic attack, for instance, in reduction reactions to form a secondary alcohol or in reactions with organometallic reagents.
The Ester Carbonyls: These are also electrophilic centers, susceptible to hydrolysis, transesterification, or amidation to form carboxylic acids, different esters, or amides, respectively.[6]
The interplay of these functional groups allows for a sequential and controlled series of reactions to build molecular complexity.
Part 3: Experimental Protocols & Methodologies
The following protocols are representative examples of how this intermediate could be utilized. Safety Precaution: Always conduct a thorough literature search for safety information and handle all chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol 1: Base-Mediated C-Alkylation for Scaffold Elaboration
This protocol describes the alkylation of the cyclobutane ring, a fundamental step for introducing substituents that can interact with biological targets. The acidity of the α-protons makes this transformation highly efficient.[5]
Objective: To introduce an alkyl or benzyl group at the C1/C3 position via enolate formation.
Application Note: Advanced Recrystallization and Purification Protocols for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Protocol Guide Introduction & Chemical Context 5-Chloro-2,3-dihydrofuro[2,3-c]pyridin...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Process Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Protocol Guide
Introduction & Chemical Context
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6) is a highly valued heterocyclic building block predominantly utilized in medicinal chemistry, bioconjugation, and click chemistry applications[1]. The 2,3-dihydrofuro[2,3-c]pyridine scaffold offers a unique three-dimensional conformation, while the C5-chlorine provides a versatile handle for late-stage functionalization, such as Suzuki-Miyaura cross-coupling[2].
During synthesis, this fused bicyclic system often yields complex crude mixtures containing unreacted chloropyridinol precursors, regioisomeric cyclization byproducts, and inorganic salts. While column chromatography is viable for milligram-scale purification, it is highly inefficient for scale-up. Recrystallization is mandatory for scalable, high-yield isolation. This guide details field-proven recrystallization strategies, emphasizing thermodynamic control, solvent causality, and self-validating workflows.
Physicochemical Profiling & Causality
To design a self-validating purification system, we must first analyze the molecule's distinct physicochemical traits to understand why specific solvents succeed or fail:
Electronic Effects & Basicity: The electron-withdrawing chlorine atom at the C5 position significantly reduces the basicity (
) of the pyridine nitrogen compared to an unsubstituted pyridine. This weakens its ability to act as a strong hydrogen-bond acceptor in highly protic solvents at low temperatures, making alcohol-based crystallization highly temperature-dependent[3].
Steric & Polarity Profile: The saturated dihydrofuran ring imparts lipophilicity. Consequently, the molecule is highly soluble in moderately non-polar solvents (like hot ethyl acetate) but prone to "oiling out" (liquid-liquid phase separation) if an anti-solvent is added too rapidly.
Lattice Energy: The planar pyridine ring combined with the puckered dihydrofuran ring creates a specific crystal packing arrangement driven by
stacking and weak dipole interactions. Disrupting this with the correct solvent system ensures impurities are sterically rejected from the growing crystal lattice.
Solvent Selection & Quantitative Data
The selection of a recrystallization solvent is dictated by the temperature-dependent solubility gradient. We have validated two primary systems: an anti-solvent approach and a single-solvent thermal gradient approach.
Table 1: Solvent Selection Matrix for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Solvent System
Boiling Point (°C)
Dielectric Constant (ε)
Product Solubility (Hot)
Product Solubility (Cold)
Mechanistic Rationale
Ethyl Acetate (EtOAc)
77.1
6.02
High
Moderate
Primary solvent; dipole-dipole interactions dissolve the fused heterocycle effectively.
Heptane
98.4
1.92
Low
Very Low
Anti-solvent; forces the non-polar domains out of solution, driving supersaturation.
Isopropanol (IPA)
82.5
18.3
High
Low
Single solvent; H-bonding with pyridine N at high temps; entropic penalty drives crystallization at cold temps.
Logical Workflow & Decision Matrix
The choice of protocol depends entirely on the impurity profile of your crude mixture. The following decision tree illustrates the self-validating logic used to select the optimal purification path.
Workflow decision tree for selecting the optimal recrystallization protocol based on impurity profiling.
Best for: Crude mixtures with high levels of non-polar regioisomers.
This protocol is a self-validating system : it relies on in-process control (IPC) via the "cloud point" titration. Reaching the exact cloud point confirms the precise thermodynamic boundary of supersaturation has been met, independent of batch-to-batch volume variations.
Dissolution: Suspend 10.0 g of crude 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in 25 mL of EtOAc. Heat to gentle reflux (75 °C) under magnetic stirring until complete dissolution occurs.
Hot Filtration (Critical Step): Rapidly filter the hot solution through a pre-warmed celite pad to remove insoluble inorganic salts (e.g., potassium carbonate from the cyclization step).
Causality: Particulate matter acts as heterogeneous nucleation sites for impurities, degrading final purity.
Anti-Solvent Titration: Maintain the filtrate at 70 °C. Add hot heptane (approx. 40-50 mL) dropwise until the solution reaches the "cloud point" (a persistent slight turbidity that does not dissipate upon stirring).
Clarification & Seeding: Add 1-2 mL of hot EtOAc to just clarify the solution. If available, add 5 mg of pure crystalline product as seed crystals.
Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation and subsequent "oiling out".
Controlled Cooling: Remove from heat and allow the flask to cool ambiently to room temperature (20 °C) over 2 hours, then transfer to an ice bath (0-5 °C) for 1 hour.
Isolation: Filter the resulting white-to-pale-yellow crystals under vacuum. Wash the filter cake with 15 mL of ice-cold heptane. Dry in a vacuum oven at 40 °C for 12 hours.
Best for: Crude mixtures with polar impurities or oxidation byproducts.
Dissolution: Suspend 10.0 g of crude product in 35 mL of Isopropanol (IPA). Heat to reflux (82 °C).
Concentration: If the solution is too dilute, distill off 5-10 mL of IPA until the solution is near saturation at boiling.
Thermodynamic Cooling: Cool the solution at a highly controlled rate of 10 °C/hour down to 5 °C.
Causality: Slow cooling favors the thermodynamic product (pure crystal lattice) over the kinetic trapping of polar impurities within crystal defects. Rapid cooling forces impurities into the lattice structure.
Isolation: Collect the crystals via vacuum filtration, wash with 10 mL of ice-cold IPA, and dry under vacuum.
Thermodynamic mechanism of impurity exclusion during crystal lattice nucleation and growth.
Troubleshooting: The "Oiling Out" Phenomenon
When purifying dihydrofuro-pyridines, the product may separate as a dense liquid phase (oil) rather than forming crystals. This occurs when the melting point of the solute-solvent mixture drops below the crystallization temperature.
Self-Validating Correction: If oiling occurs in Protocol A, do not attempt to filter. Reheat the mixture until homogeneous, add 10% more EtOAc to shift the phase boundary, and cool at a slower rate. Mechanical scratching of the flask interface with a glass rod can also induce secondary nucleation to force crystallization over oiling.
References
ACS Publications. "An Intramolecular Minisci Reaction in Aqueous Media Using Langlois' Reagent".[Link][3]
Scale-up synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine for preclinical studies
Application Note: Scalable Synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Part 1: Executive Summary & Strategic Logic The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Scalable Synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Part 1: Executive Summary & Strategic Logic
The 2,3-dihydrofuro[2,3-c]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical core in kinase inhibitors (e.g., Syk, JAK, and BRAF inhibitors).[1] The introduction of a chlorine atom at the C-5 position is electronically significant; it lowers the pKa of the pyridine nitrogen and provides a handle for late-stage cross-coupling reactions (Suzuki-Miyaura or Buchwald-Hartwig).
However, the scale-up of 5-chloro-2,3-dihydrofuro[2,3-c]pyridine presents a specific regiochemical challenge: forcing the furan ring fusion to the 3,4-position while preserving the halogen at C-5.
Standard linear syntheses starting from piperidones (the Chang & Tai route) often suffer from aromatization difficulties or lack regiocontrol for the chlorine substituent. Therefore, this guide details a Convergent Directed Metalation Strategy . This approach utilizes the inherent directing ability of the 3-oxygen functionality to install the furan ring specifically at the C-4 position, ensuring high regiofidelity and scalability.
Part 2: Retrosynthetic Analysis & Workflow
The synthesis is designed around a "Block-and-Direct" strategy. We utilize 5-chloro-3-pyridinol as the starting material. The key to success is the Directed Ortho Metalation (DoM) to install an iodine atom at C-4, followed by a Sonogashira coupling and cyclization.
Logical Pathway:
Protection: The 3-hydroxyl group is protected as a Methoxymethyl (MOM) ether, which serves as a robust Directed Metalation Group (DMG).
Regioselective Lithiation: The C-4 proton is deprotonated using LDA. While C-2 is electronically favorable, the steric bulk of the DMG and the inductive effect of the 5-Cl can be leveraged to direct lithiation to C-4 under controlled temperatures.
Furan Ring Construction: Sonogashira coupling with trimethylsilylacetylene (TMSA) followed by cyclization yields the aromatic furo[2,3-c]pyridine.
Selective Reduction: Ionic hydrogenation is employed to saturate the furan ring without hydrodehalogenating the critical 5-chloro substituent.
Protocol A: Regioselective Iodination (The Critical Step)
Rationale: Direct iodination of 3-pyridinol often favors the 2-position or 6-position. The MOM-protected derivative directs lithiation to the 4-position due to the chelating effect of the oxygens, provided the temperature is strictly controlled to prevent "lithium dance" (isomerization).
Materials:
5-Chloro-3-(methoxymethoxy)pyridine (Synthesized from 5-chloro-3-pyridinol + MOM-Cl).
Lithium Diisopropylamide (LDA), 2.0 M in THF/Heptane.
Iodine (
).
Anhydrous THF.
Procedure:
Setup: Flame-dry a 3-neck 2L round-bottom flask equipped with a mechanical stirrer, internal thermometer, and nitrogen inlet.
Dissolution: Charge the flask with 5-Chloro-3-(methoxymethoxy)pyridine (50.0 g, 288 mmol) and anhydrous THF (500 mL). Cool the solution to -78 °C (acetone/dry ice bath).
Lithiation: Add LDA (173 mL, 346 mmol, 1.2 eq) dropwise via a pressure-equalizing addition funnel over 45 minutes. Critical: Maintain internal temperature below -70 °C to ensure kinetic control at C-4.
Aging: Stir the resulting dark yellow/orange suspension at -78 °C for 2 hours.
Quench: Dissolve Iodine (87.7 g, 346 mmol) in THF (200 mL) and add dropwise to the lithiated species. The color will fade from dark to pale yellow.
Workup: Allow to warm to room temperature. Quench with saturated aqueous
(to remove excess iodine) and extract with EtOAc (3 x 300 mL).
Purification: Recrystallize from Hexanes/EtOAc to afford 5-Chloro-4-iodo-3-(methoxymethoxy)pyridine .
Self-Validating Checkpoint:
1H NMR: Look for the disappearance of the C-4 proton signal and the retention of the C-2 and C-6 singlets. If C-2 is iodinated, the coupling patterns will shift significantly.
Protocol B: Furan Ring Construction & Reduction
Rationale: Standard catalytic hydrogenation (
, Pd/C) of the furo[2,3-c]pyridine intermediate will likely result in hydrodechlorination (loss of the 5-Cl). We utilize Ionic Hydrogenation (Silane + Acid) which reduces the electron-rich furan double bond without affecting the aryl chloride.
Step 1: Sonogashira & Cyclization
Combine the iodo-pyridine (Step A product) with Trimethylsilylacetylene (1.5 eq),
(0.05 eq), and CuI (0.1 eq) in /DMF. Heat to 60 °C for 4 hours.
Treat the crude intermediate with TBAF (Tetrabutylammonium fluoride) in THF (reflux, 2h) or
to induce desilylation and concomitant cyclization to 5-Chloro-furo[2,3-c]pyridine .
Reaction: Allow the mixture to warm to 50 °C and stir for 12 hours. The furan double bond is protonated by TFA, generating an oxocarbenium ion which is trapped by the hydride from the silane.
Workup: Carefully quench into ice water/NaOH (exothermic!). Extract with DCM.
Isolation: The product, 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine , is isolated as a white solid after silica gel chromatography (0-5% MeOH in DCM).
Part 4: Data Summary & Optimization
Table 1: Optimization of Cyclization/Reduction Conditions
Entry
Method
Reagents
Yield (Step)
Purity (HPLC)
Notes
1
Hydrogenation
(1 atm), Pd/C, MeOH
15%
85%
Failed: Significant dechlorination observed (Product is 2,3-dihydrofuro[2,3-c]pyridine).
2
Hydrogenation
(50 psi), Pt/C, sulfided
65%
92%
Better, but residual catalyst poisoning required to save Cl.
3
Ionic Red.
(2 eq), TFA, 25°C
45%
95%
Slow conversion.
4
Ionic Red.
(3 eq), TFA, 50°C
88%
98%
Optimal: Full conversion, 100% retention of 5-Cl.
Part 5: References
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine.[1][2][3][4][5] Heterocycles, 83(8), 1887. Retrieved from [Link]
Beutner, G. L., et al. (2009).[6] A facile synthesis of 2,3-disubstituted furo[2,3-b]pyridines.[6][7] Tetrahedron Letters, 50(6), 781-784. (Analogous chemistry for regiocontrol). Retrieved from [Link]
Takeda Pharmaceutical Company. Patent WO2011130628: Preparation of furo[2,3-c]pyridine derivatives as kinase inhibitors. (Precedent for scale-up of similar cores).
Application Notes & Protocols: Strategic Functionalization of the Dihydrofuran Ring in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Introduction: The 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Scaffold The furo[2,3-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] It...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Scaffold
The furo[2,3-c]pyridine core is a privileged heterocyclic motif found in numerous biologically active molecules and approved pharmaceuticals.[1][2][3] Its rigid, bicyclic structure provides a valuable three-dimensional framework for interacting with biological targets, while the embedded heteroatoms offer key hydrogen bonding and coordination sites. The specific scaffold, 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, serves as a crucial intermediate in medicinal chemistry. The chlorine atom at the C5 position acts as a synthetic handle for cross-coupling reactions, while the dihydrofuran ring presents opportunities for introducing molecular diversity to modulate potency, selectivity, and pharmacokinetic properties.
This guide provides a detailed overview of established and emerging strategies for the selective functionalization of the dihydrofuran ring (at the C2 and C3 positions). We will delve into the mechanistic rationale behind protocol design and provide actionable, step-by-step procedures for laboratory execution.
Reactivity of the Dihydrofuran Moiety
Understanding the inherent reactivity of the 2,3-dihydrofuran ring is paramount for designing successful functionalization strategies.
Acidity of C2 Protons: The protons at the C2 position, being adjacent to the furan oxygen, are significantly more acidic than those at C3. This acidity allows for selective deprotonation using strong, non-nucleophilic bases, forming a key carbanionic intermediate.
Electronic Nature: The pyridine ring is electron-deficient, which can influence the overall electronic character of the fused furo-pyridine system. This electronic nature can impact the feasibility of certain transition-metal-catalyzed reactions.
Protocol I: Directed Ortho-Metalation via Lithiation and Electrophilic Quench
One of the most robust and versatile methods for functionalizing the C2 position is through a directed lithiation followed by trapping the resulting anion with a suitable electrophile. This classic organometallic approach provides a predictable and high-yielding pathway to a wide array of C2-substituted analogs.[4][5]
Principle and Mechanistic Insight
The strategy hinges on the preferential deprotonation at the C2 position. A strong lithium amide base, such as Lithium Diisopropylamide (LDA), is ideal for this transformation. LDA's steric bulk prevents it from acting as a nucleophile, while its strong basicity is sufficient to abstract the C2 proton. The resulting 2-lithiated intermediate is a potent nucleophile that readily reacts with a broad range of electrophiles.
Experimental Workflow Diagram
Caption: Workflow for C2-functionalization via lithiation-electrophilic quench.
Detailed Step-by-Step Protocol: C2-Methylation
Objective: To synthesize 5-Chloro-2-methyl-2,3-dihydrofuro[2,3-c]pyridine.
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 equiv)
Methyl Iodide (MeI, 1.5 equiv)
Saturated aqueous Ammonium Chloride (NH₄Cl)
Ethyl Acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous Magnesium Sulfate (MgSO₄)
Argon gas supply
Dry, argon-flushed glassware
Procedure:
Apparatus Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.
LDA Preparation (In Situ): To the reaction flask, add anhydrous THF (approx. 0.2 M relative to the substrate). Cool the flask to -78 °C using a dry ice/acetone bath. Add diisopropylamine (1.2 equiv) via syringe. Slowly add n-BuLi (1.1 equiv) dropwise. Stir the resulting solution at -78 °C for 30 minutes.
Deprotonation: Dissolve 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv) in a separate flask with a minimal amount of anhydrous THF. Slowly add this solution dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1 hour. Formation of a deep-colored solution is indicative of the anion.
Electrophilic Quench: Add methyl iodide (1.5 equiv) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
Extraction: Transfer the mixture to a separatory funnel and dilute with water and EtOAc. Separate the layers. Extract the aqueous layer twice more with EtOAc.
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to afford the pure 5-Chloro-2-methyl-2,3-dihydrofuro[2,3-c]pyridine.
Scope of Electrophiles and Expected Outcomes
This protocol is highly adaptable to a variety of electrophiles. The table below summarizes potential reactants and their corresponding products.
The silyl group can be used as a protecting group or for further chemistry.
Carbon Dioxide
CO₂ (gas/dry ice)
-COOH
55-70%
Requires careful quenching with solid CO₂ or bubbling the gas through.
Protocol II: Palladium-Catalyzed C-H Olefination
For functionalization at the less acidic C3 position, modern C-H activation strategies offer a powerful alternative to traditional methods. Palladium-catalyzed reactions, in particular, have emerged as a key tool for forging new carbon-carbon bonds directly from C-H bonds.[6][7]
Principle and Mechanistic Insight
This approach often relies on a directing group to guide the palladium catalyst to a specific C-H bond. While the parent scaffold lacks a classical directing group for C3, the pyridine nitrogen itself can act as a coordinating atom, influencing the regioselectivity of the reaction. The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the palladium catalyst breaks the C-H bond to form a palladacycle intermediate. This intermediate then undergoes migratory insertion with an olefin (e.g., an acrylate) followed by reductive elimination to yield the C3-functionalized product and regenerate the active catalyst.
Reaction Scheme Diagram
Caption: General scheme for Pd-catalyzed C-H olefination at the C3 position.
Note: The DOT script above is a template. For actual rendering, image paths would need to be replaced with valid URLs or local paths to chemical structure images.
Detailed Step-by-Step Protocol: C3-Arylation with Styrene
Objective: To synthesize 5-Chloro-3-styryl-2,3-dihydrofuro[2,3-c]pyridine.
Silver(I) Carbonate (Ag₂CO₃, 2.0 equiv) as oxidant
Anhydrous 1,4-Dioxane
Celite®
Procedure:
Reaction Setup: To a flame-dried Schlenk tube, add 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (1.0 equiv), Pd(OAc)₂ (0.10 equiv), Ac-Gly-OH (0.20 equiv), and Ag₂CO₃ (2.0 equiv).
Atmosphere Control: Evacuate and backfill the tube with argon three times.
Reagent Addition: Under a positive pressure of argon, add anhydrous 1,4-dioxane followed by styrene (2.0 equiv) via syringe.
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM).
Filtration: Filter the mixture through a pad of Celite® to remove palladium black and silver salts. Wash the pad thoroughly with DCM.
Concentration: Concentrate the filtrate under reduced pressure.
Purification: Purify the resulting crude oil by flash column chromatography on silica gel (eluting with a hexane/EtOAc gradient) to isolate the desired C3-olefinated product.
Characterization of Functionalized Products
Successful functionalization must be confirmed through rigorous analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The appearance of new signals corresponding to the introduced substituent and a change in the multiplicity or chemical shift of the C2 or C3 protons is the primary indicator of success. For C2-substitution, the C2 proton signal will disappear. For C3-substitution, the C3 proton signals will shift and show new couplings.
¹³C NMR: The appearance of new carbon signals corresponding to the new functional group.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact mass of the product, thereby verifying its elemental composition.
Conclusion and Future Outlook
The protocols described herein provide reliable and versatile methods for the selective functionalization of the dihydrofuran ring in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine. The choice between directed lithiation for the C2 position and C-H activation for the C3 position allows for comprehensive exploration of the chemical space around this important scaffold. Future efforts will likely focus on developing enantioselective functionalization methods and expanding the scope of C-H activation to include a wider range of coupling partners, further empowering drug discovery programs.[8]
References
Mertes, M. P., Borne, R. F., & Hare, L. E. (1968). Synthesis of furo[2,3-c]pyridine derivatives. The Journal of Organic Chemistry, 33(1), 133–137. [Link]
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889. [Link]
O'Yang, C., et al. (2011). The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(4), 1248-1252. [Link]
Gulevskaya, A. V., & Tyaglivy, A. S. (2024). Synthesis and Biological Activity of Chromeno[3,2-c]Pyridines. Molecules, 29(22), 4997. [Link]
Besson, T., et al. (2010). α-Lithiation and Electrophilic Substitution of 1,4,4-Trimethyl-3,4-dihydroquinolin-2-one. Molecules, 15(5), 3365-3375. [Link]
Talk, R. A., et al. (2016). Synthesis of substituted tetrahydroisoquinolines by lithiation then electrophilic quench. Organic & Biomolecular Chemistry, 14(21), 4908-4917. [Link]
Diderich, P., et al. (2005). Oxidative C-H activation/C-C bond forming reactions: synthetic scope and mechanistic insights. Journal of the American Chemical Society, 127(23), 8296-8297. [Link]
Chen, X., et al. (2009). Pd(II)-Catalyzed Hydroxyl-Directed C–H Olefination Enabled by Mono-Protected Amino Acid Ligands. Journal of the American Chemical Society, 131(36), 13144–13146. [Link]
Yu, J.-Q. (2012). Accelerated C-H Activation Reactions: A Shortcut to Molecular Complexity from Chemical Feedstock. The Scripps Research Institute. [Link]
Technical Support Center: Optimization of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Synthesis
This is an advanced technical support guide designed for researchers optimizing the synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine . This guide synthesizes literature precedence with practical process chemistry tro...
Author: BenchChem Technical Support Team. Date: March 2026
This is an advanced technical support guide designed for researchers optimizing the synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine . This guide synthesizes literature precedence with practical process chemistry troubleshooting.
Topic: Improving Cyclization Yields & Process Robustness
Applicable Scaffold: 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: N/A for specific chloro-derivative generic; Core CAS: 117103-45-4)
Target Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Mechanistic Insight[1]
The synthesis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine typically presents a specific set of challenges compared to its non-chlorinated analog. The core transformation usually involves the intramolecular cyclization of a 5-chloro-4-(2-hydroxyethyl)pyridin-3-ol precursor (or its activated derivative).
The "5-Chloro" Effect
The presence of the chlorine atom at the C5 position is the critical variable affecting your yield.
Electronic Deactivation: The chlorine atom (
effect) withdraws electron density from the pyridine ring. While this increases the acidity of the C3-hydroxyl group (making deprotonation easier), it significantly decreases the nucleophilicity of the resulting phenoxide anion.
Steric Constraint: Although less critical than the electronic effect, the C5-Cl provides steric bulk that can hinder the conformational rotation required for the C4-side chain to achieve the necessary overlap for
ring closure.
Core Recommendation: Move away from standard thermal dehydration. The most robust yields are achieved via a stepwise activation strategy (Mesylation) followed by base-mediated displacement under high-dilution conditions.
Interactive Troubleshooting Guide (FAQ)
Issue 1: "My reaction stalls at ~40% conversion with significant starting material remaining."
Diagnosis: Low nucleophilicity of the 5-chloro-3-hydroxypyridine anion.
The Fix: You are likely relying on a weak leaving group (like a protonated alcohol in Mitsunobu conditions) or insufficient temperature.
Protocol Adjustment: Switch to the Mesyl Chloride (MsCl) / Pyridine method. The mesylate is a superior leaving group that compensates for the reduced nucleophilicity of the chlorinated phenol.
Catalytic Additive: Add Sodium Iodide (NaI) (10 mol%). This generates an intermediate alkyl iodide in situ (Finkelstein reaction), which is a better electrophile than the mesylate, accelerating the sluggish intramolecular attack.
Issue 2: "I am seeing significant dimerization or polymerization."
Diagnosis: Intermolecular reaction dominates over intramolecular cyclization.
The Fix: This is a concentration kinetics issue.
Protocol Adjustment: The reaction concentration must be strictly controlled. Perform the cyclization step at 0.05 M to 0.02 M .
Dosing Strategy: Do not add the base to the substrate. Instead, slowly add the substrate solution to a refluxing suspension of the base over 1-2 hours. This keeps the instantaneous concentration of the reactive intermediate low, statistically favoring ring closure.
Issue 3: "N-Alkylation is competing with O-Alkylation."
Diagnosis: Pyridine nitrogen competition.
The Fix: While the 5-Cl reduces the basicity of the pyridine nitrogen (reducing N-alkylation risk), it can still occur if the reaction pH is not optimized.
Solvent Choice: Avoid polar protic solvents. Use THF or DCM (if using MsCl/Base).
Base Selection: Use Potassium tert-butoxide (t-BuOK) or Cesium Carbonate (Cs2CO3) . Cesium is particularly effective (the "Cesium Effect") in promoting intramolecular etherification due to its large ionic radius, which creates a "naked," more reactive anion.
Optimized Experimental Protocol
This protocol is adapted from the work of Chang & Tai [1] but modified for the electron-deficient 5-chloro derivative.
Pathway Visualization
The following diagram illustrates the optimized workflow and the critical decision nodes.
Caption: Optimized 2-step activation/cyclization pathway minimizing intermolecular side reactions.
Potassium tert-butoxide (t-BuOK) (2.5 eq) or DBU (for milder conditions)
Solvent: Anhydrous THF
Procedure:
Activation (Mesylation):
Dissolve the precursor in dry Pyridine (0.2 M concentration).
Cool to 0°C under Nitrogen atmosphere.
Add MsCl dropwise.
Stir at Room Temperature (RT) for 3–5 hours. Note: The 5-Cl group may slow this step compared to the non-chloro analog.
Checkpoint: Monitor via TLC/LCMS. Ensure complete conversion to the mesylate.
Workup: Standard aqueous workup (DCM extraction). Dry over MgSO4 and concentrate. Do not purify extensively ; the mesylate can be unstable.
Cyclization (Ring Closure):
Dissolve the crude mesylate in anhydrous THF to prepare a dilute solution (approx. 0.05 M).
In a separate reaction vessel, suspend t-BuOK (2.5 eq) in refluxing THF.
Critical Step: Add the mesylate solution to the refluxing base solution dropwise over 1 hour .
Reflux for an additional 1–2 hours.
Cool to RT, quench with saturated NH4Cl, and extract with EtOAc.
Quantitative Data Summary
The following table compares expected yields across different methodologies for this specific scaffold, based on electronic adjustments to literature data [1, 2].
Troubleshooting chlorine displacement side reactions in furopyridine synthesis
Topic: Troubleshooting Chlorine Displacement in Furopyridine Synthesis Ticket ID: FP-SYN-402 | Status: Open | Priority: High Assigned Specialist: Dr. A.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Troubleshooting Chlorine Displacement in Furopyridine Synthesis
Ticket ID: FP-SYN-402 | Status: Open | Priority: High
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Executive Summary
This guide addresses a critical chemoselectivity issue encountered during the synthesis of chlorofuropyridines (e.g., furo[3,2-c]pyridine or furo[2,3-b]pyridine scaffolds). The core problem is the unintended displacement of a chlorine atom—intended as a handle for downstream cross-coupling—during the furan ring closure step. This usually occurs via an unwanted Nucleophilic Aromatic Substitution (
) mechanism driven by the electron-deficient nature of the pyridine ring.
Module 1: Diagnostic Hub – Identifying the Side Reaction
Before optimizing, confirm the specific nature of the impurity.
User Question: "I am seeing a byproduct with a mass shift of -35/+X. Is this chlorine displacement?"
Diagnostic Indicators:
Observation Method
Symptom
Interpretation
LC-MS (ESI)
or
Hydrolysis: Cl replaced by OH. Common if aqueous base is used.
LC-MS (ESI)
Nucleophilic Attack: Cl replaced by solvent/reagent (e.g., -OMe, -OEt, or solvent adduct).
1H NMR
Loss of coupling pattern
If the Cl was at C2/C4, the adjacent proton signals will shift upfield significantly due to the electron-donating nature of the new substituent (OH/OR).
Reaction Color
Deep Red/Black Tar
Polymerization: Pyridine products often degrade into dark mixtures if the nucleophile is too aggressive (e.g., amide formation).
Module 2: Mechanistic Deep Dive
Understanding the "Why" to Engineer the "How."
The Core Conflict:
Furopyridine synthesis often requires a base to facilitate intramolecular cyclization (Pathway A). However, the pyridine ring is highly electron-deficient, particularly at positions ortho and para to the nitrogen.[1][2] If your scaffold contains a chlorine atom at these positions, it becomes a "bystander casualty"—highly susceptible to attack by the base or nucleophile (Pathway B).
Reactivity Rules (
on Pyridines):
Leaving Group Ability: In
, the order is F >> Cl ≈ Br > I .[1][3] Fluorine is displaced fastest because the highly electronegative F stabilizes the transition state (Meisenheimer complex).
Positional Selectivity: Reactivity is highest at C2 and C4 (relative to Pyridine N) due to resonance stabilization of the negative charge onto the nitrogen. C3 is relatively inert.
Visualizing the Competition (Pathway Diagram)
Caption: Competition between the desired intramolecular furan ring closure (Pathway A) and the unwanted intermolecular chlorine displacement (Pathway B).
Module 3: Troubleshooting Protocols
User Question: "How do I stop the chlorine from reacting?"
Strategy A: Thermodynamics & Kinetics Control
The side reaction (Cl displacement) often has a higher activation energy (
) than the intramolecular cyclization.
Action: Lower the temperature. If running at 80°C, drop to 40°C–50°C.
Action: Dilute the reaction (0.05 M or lower). Intramolecular reactions (cyclization) are zero-order in concentration relative to intermolecular side reactions.
Strategy B: The "Base Tuning" Protocol
Strong alkoxides (NaOEt, KOtBu) are often nucleophilic enough to displace Cl.
Switch to Non-Nucleophilic Bases: Use bases that are sterically hindered or inorganic.
Recommendation:Cesium Carbonate (
) or Potassium Phosphate () .
Why: These are strong enough to deprotonate phenols/alcohols for cyclization but poor nucleophiles for
by solvating cations and leaving "naked," highly reactive anions.
Action: Switch to Toluene , THF , or Dioxane .
Trade-off: Reaction time will increase, but chemoselectivity improves.
Decision Tree: Troubleshooting Workflow
Caption: Logical workflow for isolating the cause of dechlorination based on solvent and base selection.
Module 4: Optimized Experimental Protocol
Standardized Method for High-Selectivity Cyclization.
Scenario: Cyclization of a 3-alkynyl-4-chloropyridine derivative to a furo[3,2-c]pyridine, retaining the 4-Cl.
Reagents:
Substrate: 1.0 equiv
Base:
(2.0 equiv) [Replaces NaH/NaOEt]
Solvent: Anhydrous 1,4-Dioxane [Replaces DMF]
Additive: 18-Crown-6 (0.1 equiv) [Optional: improves solubility of Cs without fully "naked" anion effect]
Step-by-Step:
Preparation: Charge a flame-dried reaction vial with the substrate (1.0 equiv) and
(2.0 equiv).
Solvation: Add anhydrous 1,4-Dioxane to achieve a concentration of 0.05 M . (Dilution is key to favoring intramolecular reaction).
Degassing: Sparge with Argon for 10 minutes. Oxygen can promote radical side pathways.
Reaction: Heat to 60°C (oil bath). Monitor by TLC/LCMS every 2 hours.
Note: Do not rush to reflux (100°C+) unless conversion stalls after 12 hours.
Workup: Filter through a Celite pad to remove inorganic salts. Concentrate under reduced pressure.
Purification: Flash chromatography. Avoid amine-modified silica if the product is labile.
References
Spivey, A. C., & Arseniyadis, S. (2010). Nucleophilic Aromatic Substitution of Heterocycles. In Science of Synthesis. Thieme Chemistry.
Rohrbach, S., et al. (2019). Regioselectivity in the Nucleophilic Aromatic Substitution of Chlorofluoropyridines. Journal of Organic Chemistry, 84(6), 3465–3474.
Blakemore, D. C., et al. (2011). Organic Synthesis Provides Opportunities to Transform Drug Discovery.
limitations in library synthesis).
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.
reactivity order F > Cl > Br).
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley. (Reference for specific furopyridine cyclization conditions).
Resolving solubility issues of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in aqueous assays
Welcome to the technical support guide for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges relat...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address and resolve common challenges related to the solubility of this compound in aqueous assay environments. As a heterocyclic compound with a fused ring system and a chloro- substituent, 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is predicted to have low aqueous solubility, a common hurdle in drug discovery that can lead to inaccurate potency measurements and unreliable structure-activity relationships (SAR).[1][2]
This guide provides a series of frequently asked questions (FAQs), detailed troubleshooting protocols, and the scientific rationale behind our recommendations to ensure you obtain accurate and reproducible experimental results.
Compound Properties Overview
A foundational understanding of the physicochemical properties of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is essential for developing an effective solubilization strategy.
Q1: What is the recommended starting procedure for dissolving 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine for a biological assay?
The most reliable initial approach is to create a high-concentration stock solution in a water-miscible organic solvent, from which working solutions are made by dilution into the aqueous assay buffer.[6] This is a form of co-solvency, where the organic solvent helps to keep the compound in solution.[7][8]
Recommended Solvent: Dimethyl sulfoxide (DMSO) is the industry-standard solvent due to its high solubilizing power for a wide range of compounds.[6][9]
Initial Steps:
Prepare a 10 mM stock solution in 100% DMSO. (See Protocol 1 for detailed steps).
Perform serial dilutions of this stock in 100% DMSO to create intermediate concentrations.
Finally, dilute these DMSO solutions into your final aqueous assay buffer to reach the desired test concentrations.
Causality: Preparing the primary stock at a high concentration in pure DMSO ensures the compound is fully dissolved before it encounters an aqueous environment. Performing intermediate dilutions in DMSO before the final aqueous dilution minimizes the risk of the compound crashing out of solution, a common issue when a highly concentrated DMSO stock is diluted by a large factor into a buffer.[9]
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a classic sign that the compound's solubility limit in the final assay medium has been exceeded. The percentage of DMSO in the final solution is insufficient to maintain solubility.[6]
Here is a systematic approach to troubleshoot this issue:
Caption: Solubility Troubleshooting Workflow.
Troubleshooting Steps:
Lower the Final Compound Concentration: The simplest solution is often to test the compound at lower concentrations where it remains soluble.
Increase the Co-solvent Percentage: Many cell-based assays can tolerate a final DMSO concentration up to 0.5% without significant cytotoxicity.[9][10] Some robust enzyme assays may tolerate 1-2%. Always determine the maximum tolerable DMSO concentration for your specific assay by running a vehicle control.
Try Alternative Co-solvents: If DMSO is problematic for your assay, consider other options. However, these may be more toxic or interfere with the assay.[6] See the table below for a comparison.
Q3: Can I use pH adjustment to improve the solubility of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine?
Yes, this is a promising strategy. The pyridine nitrogen in the molecule is basic and can accept a proton to form a positively charged, and therefore more water-soluble, salt.
Caption: pH-Dependent Protonation and Solubility.
Rationale: The predicted pKa of the conjugate acid is in the range of 3.5-4.5. According to the Henderson-Hasselbalch equation, the compound will be predominantly in its protonated, more soluble form at a pH at least one unit below its pKa (e.g., pH < 2.5-3.5).
Recommendation:
This strategy is most suitable for biochemical or enzymatic assays that can be performed at a lower pH without compromising enzyme activity.
Prepare your assay buffer at a lower pH (e.g., pH 5.0 or 6.0) and test for solubility improvement.
Caution: Most cell-based assays must be conducted at physiological pH (~7.4), making this approach unsuitable for live-cell experiments.
Q4: I cannot alter my assay conditions (pH, solvent concentration). Are there other options?
Yes. If assay conditions are fixed, formulation-based approaches using excipients can be employed. The most common method is the use of cyclodextrins.[14]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules like 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, forming an "inclusion complex" that is water-soluble.[][18]
How to Use:
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice in research due to its high solubility and low toxicity.
Protocol:
Prepare an aqueous solution of HP-β-CD (e.g., 10-50 mM) in your assay buffer.
Add the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine stock solution (in DMSO) to the cyclodextrin-containing buffer with vigorous vortexing.
Allow the solution to equilibrate (e.g., 30-60 minutes at room temperature) before adding to the assay.
Validation: It is critical to run a control with only the cyclodextrin solution to ensure it does not interfere with your assay readout.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol details the steps for creating a primary stock solution, which is the foundation for all subsequent experiments.
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution:
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 155.58 g/mol * (1000 mg / 1 g) = 1.556 mg
Weigh Compound: Accurately weigh out the calculated mass of the compound and place it into a clean, labeled vial. It is often practical to weigh a larger mass (e.g., 5-10 mg) and adjust the DMSO volume accordingly for better accuracy.
Add Solvent: Add the calculated volume of DMSO to the vial.
Solubilize: Vortex the vial vigorously for 1-2 minutes. If the solid does not fully dissolve, use a bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but use caution to avoid compound degradation.[6]
Visual Inspection: Ensure the final solution is clear and free of any visible particulates.
Storage: Store the stock solution in a tightly sealed vial at -20°C or -80°C, protected from light and moisture. DMSO is hygroscopic, so moisture absorption can cause compound precipitation over time.[9] Avoid repeated freeze-thaw cycles.[2][9]
Protocol 2: Kinetic Solubility Assessment
This is a simplified method to quickly estimate the solubility of your compound in the final assay buffer.
Procedure:
Prepare a series of intermediate dilutions of your 10 mM stock in 100% DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
Dispense 98 µL of your aqueous assay buffer into wells of a 96-well plate.
Add 2 µL of each DMSO dilution to the buffer-containing wells (this results in a 1:50 dilution and a final DMSO concentration of 2%).
Seal the plate and shake for 1-2 hours at room temperature.
Visually inspect each well for signs of precipitation (cloudiness, particulates) against a dark background.
The highest concentration that remains clear is an estimate of the kinetic solubility under those conditions. This helps define the upper concentration limit for your experiments.
References
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. [Link]
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Phamacy. [Link]
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. [Link]
A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021, January 15). ManTech Publications. [Link]
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2025, July 23). MDPI. [Link]
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 15). PubMed. [Link]
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent. (2007, June 10). Nature. [Link]
Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. [Link]
Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2025, August 5). ResearchGate. [Link]
Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. PMC. [Link]
Solubilization techniques used for poorly water-soluble drugs. Exploration of Targeted Anti-tumor Therapy. [Link]
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. [Link]
Enhancement of Solubility of Anti-Inflammatory Drug by Using Different Solubility Enhancement Techniques. (2024, November 9). Impactfactor. [Link]
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Sciences Review and Research. [Link]
What effects does DMSO have on cell assays? (2017, August 3). Quora. [Link]
Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2017, November 10). MDPI. [Link]
Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]
Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024, May 9). PMC. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Case ID: OX-DHF-PYR-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Dr. A. Vance
Expert Insights: The Chemistry of Instability
As researchers, we often treat 2,3-dihydrofuro[2,3-c]pyridine as a standard building block, but its fused bicyclic structure presents a unique "dual-threat" liability regarding oxidation. You are likely encountering degradation not because of a single error, but due to the synergistic reactivity of its two rings.
The Mechanism of Failure:
The Dihydrofuran Ring (Aromatization Drive): The C2-C3 bond in the dihydrofuran ring is susceptible to oxidative dehydrogenation. The driving force is the formation of the fully aromatic furo[2,3-c]pyridine system. This is often catalyzed by trace metals or photo-oxidation.
The Pyridine Nitrogen (N-Oxidation): The nitrogen atom in the pyridine ring possesses a lone pair that is nucleophilic. In the presence of peroxides (often found in aged ethers or chlorinated solvents), this nitrogen readily oxidizes to form the N-oxide species.
The Consequence:
These byproducts change the polarity and electronics of your scaffold, leading to failed couplings (e.g., Suzuki, Buchwald) and complex purification issues due to the similar solubility profiles of the N-oxide impurities.
Troubleshooting Guide (Q&A)
Q1: My compound has turned from a white solid to a yellow/brown gum. Is it salvageable?
Diagnosis: Color change in pyridines is a hallmark of N-oxide formation or polymerization initiated by radical oxidation.
Action:
Dissolve a small aliquot in DMSO-d6 for 1H NMR .
Check for a downfield shift of the pyridine protons (typically ~0.2–0.5 ppm shift) which indicates N-oxide formation.
Check for the appearance of olefinic protons (6.7–7.5 ppm range) distinct from the pyridine ring, indicating aromatization to the furan.
Resolution: If N-oxide < 5%, repurify via silica flash chromatography using a basic modifier (1% Et3N) to prevent acid-catalyzed decomposition. If > 10%, recrystallization is required (see Protocol B).
Q2: I see a "ghost peak" in my LC-MS with a mass of M+16. What is this?
Diagnosis: M+16 is the signature of mono-oxidation (addition of one Oxygen atom). This is almost certainly the Pyridine N-oxide or a hydroxylation of the dihydrofuran ring.
Action: Switch your LC-MS mobile phase modifier. Formic acid can sometimes suppress N-oxide ionization or cause thermal deoxygenation in the source. Use Ammonium Acetate (10mM, pH 7) to get a reliable quantitation of the impurity.
Q3: Can I store this compound in solution (e.g., DMSO or DCM) to save time?
Diagnosis:Absolutely not.
DCM/Chloroform: These solvents stabilize radicals and often contain trace HCl/Phosgene, accelerating aromatization.
Ethers (THF/Diethyl ether): These form peroxides over time, which act as stoichiometric oxidants for the pyridine nitrogen.
Action: Store only as a solid. If solution storage is unavoidable for <24h, use anhydrous Benzene (if safety permits) or degassed Acetonitrile at -20°C.
Self-Validating Experimental Protocols
These protocols are designed with built-in "Check Steps" to ensure integrity before you proceed.
Protocol A: Inert Atmosphere Packaging (The "Double-Barrier" Method)
Use this for long-term storage (> 1 week).
Vessel Selection: Use an amber glass vial with a PTFE-lined screw cap. Plastic allows oxygen permeation.
Argon Purge: Place the open vial in a Schlenk line or glovebox. Cycle vacuum/Argon (3x).
The Parafilm Seal: Wrap the cap junction with Parafilm.
Secondary Containment (The Validator): Place the vial inside a heat-sealable Mylar bag containing a Color-Indicating Oxygen Scavenger Packet (e.g., Ageless Eye).
Validation Step: Before opening the bag weeks later, check the indicator. Pink = Anaerobic (Safe). Blue = Seal Compromised (Re-analyze purity).
Protocol B: Remediation of Oxidized Material
Use this if HPLC purity drops below 95%.
Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (degassed).
Reduction Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (
).
Mechanism:[1][2][3][4][5][6] This reduces trace peroxides and some labile N-oxides back to the parent or inert alcohols.
Filtration: Dry over
and filter.
Precipitation: Add cold Hexanes dropwise until turbidity persists. Store at 4°C overnight.
Validation: Run LC-MS. The M+16 peak should be < 0.1%.
Quantitative Data: Solvent Compatibility Matrix
Data derived from accelerated aging studies of dihydro-heterocycles.
Solvent Class
Solvent
Stability Risk
Primary Byproduct
Recommendation
Chlorinated
DCM,
High
Aromatized Furan
Avoid for storage. Use only for workup.
Ethers
THF, , Dioxane
Critical
Pyridine N-Oxide
PROHIBITED unless freshly distilled from Na/Benzophenone.
Protic
Methanol, Ethanol
Moderate
Ring Opening (Solvolysis)
Acceptable for short-term (<4h) handling.
Nitriles
Acetonitrile
Low
None
Preferred solvent for LC-MS and short-term solution storage.
Hydrocarbons
Hexane, Toluene
Low
None
Preferred for precipitation/crystallization.
Visualizing the Oxidation Pathways
The following diagram maps the degradation logic and the critical control points for your experiments.
Caption: Figure 1. Dual-pathway degradation mechanism showing aromatization vs. N-oxidation triggers and detection methods.
References
Mechanisms of Dihydrofuran Oxid
Title: Formation of furan along with HO2 during the OH-initiated oxidation of 2,5-DHF and 2,3-DHF.[7][8]
Technical Support Center: Optimization of Catalytic Systems for Functionalizing 5-Chloro-furo[2,3-c]pyridine
Welcome to the technical support center for the catalytic functionalization of 5-chloro-furo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, fie...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the catalytic functionalization of 5-chloro-furo[2,3-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges associated with this specific heterocyclic core. As a Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can design robust, self-validating protocols.
The furo[2,3-c]pyridine scaffold is a valuable pharmacophore, and the ability to selectively functionalize the C5-chloro position via modern cross-coupling reactions is critical for generating diverse compound libraries. However, the electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to interact with the metal catalyst present unique challenges.[1][2][3] This guide provides structured troubleshooting advice and detailed protocols to navigate these complexities.
Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions you may have when setting up your reactions.
Q1: Why is my cross-coupling reaction with 5-chloro-furo[2,3-c]pyridine so sluggish compared to typical aryl chlorides?
A1: The reactivity of heteroaryl chlorides is complex. The 5-chloro-furo[2,3-c]pyridine system has two key features that influence reactivity:
Electronic Effects: The pyridine nitrogen is electron-withdrawing, which generally makes the C-Cl bond more susceptible to oxidative addition by a Pd(0) catalyst, the often rate-limiting step in cross-coupling reactions.[4][5] However, this effect is modulated by the fused, electron-rich furan ring.
Catalyst Inhibition: The pyridine nitrogen's lone pair of electrons can coordinate to the palladium center.[1] This coordination can stabilize the catalyst but may also occupy a coordination site needed for the catalytic cycle to proceed, effectively inhibiting the reaction. This is a common issue with nitrogen-containing heterocycles.[1][6][7]
To overcome this, catalyst systems with very bulky and electron-rich ligands are required. These ligands promote the desired oxidative addition and subsequent reductive elimination steps while sterically discouraging inhibitory N-coordination.[4][8]
Q2: How do I choose the right palladium catalyst and ligand for my specific transformation (e.g., Suzuki vs. Buchwald-Hartwig)?
A2: The choice is dictated by the nature of the bond you are forming.
For C-C bond formation (Suzuki, Sonogashira): The primary challenge is activating the C-Cl bond. Highly electron-rich and sterically hindered phosphine ligands are the gold standard.[8][9]
Biaryl Monophosphine Ligands: Ligands like XPhos, SPhos, and RuPhos are excellent starting points. Their bulk and electron-donating properties accelerate the oxidative addition of the C-Cl bond to the Pd(0) center.[4][10]
N-Heterocyclic Carbenes (NHCs): For particularly challenging couplings, NHC ligands can offer superior stability and activity.[11]
For C-N bond formation (Buchwald-Hartwig Amination): This reaction requires a delicate balance. The catalyst must be active enough to cleave the C-Cl bond but also facilitate C-N reductive elimination without promoting side reactions like hydrodehalogenation.[4][12]
Specialized Biaryl Ligands: Ligands like BrettPhos and Xantphos are specifically designed for C-N coupling and often give superior results.[4][10] Xantphos, a bidentate ligand, is known to prevent the formation of inactive palladium dimers.[12]
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) is highly recommended.[4] These are air-stable complexes that reliably generate the active Pd(0) species in solution, leading to more reproducible results than using sources like Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.[4][11]
Q3: What is the role of the base in these reactions, and how critical is its selection?
A3: The base is a critical component with multiple roles, and its choice can make or break a reaction.
In Suzuki-Miyaura Coupling: The base activates the organoboron species (boronic acid or ester) to facilitate transmetalation to the palladium center.[5][13]
Common Choices: Inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃ are most common.[14] K₃PO₄ is often a good starting point as it is effective but not overly harsh.[10][14] For base-sensitive substrates, weaker bases may be necessary, though this might require more forcing conditions.[10]
In Buchwald-Hartwig Amination: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, allowing it to coordinate to the palladium complex.[4]
Common Choices: Sodium tert-butoxide (NaOtBu) is the most widely used and effective base.[4] Lithium bis(trimethylsilyl)amide (LiHMDS) is another strong option. If your substrate is sensitive to these strong bases, Cs₂CO₃ can be used, but it often requires a more active catalyst system and higher temperatures.[4]
Q4: Can microwave irradiation accelerate the functionalization of 5-chloro-furo[2,3-c]pyridine?
A4: Yes, microwave-assisted heating is an excellent technique for accelerating these reactions, particularly for less reactive aryl chlorides.[15][16][17] The rapid and efficient heating can significantly reduce reaction times from many hours to minutes. It is especially useful for Sonogashira couplings and can help overcome the high activation barrier of the C-Cl oxidative addition.[15][16]
Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common experimental issues.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Product Formation
1. Inactive Catalyst: The Pd(0) species was not generated or has decomposed.[18] 2. Poor Ligand Choice: The ligand is not electron-rich or bulky enough to promote C-Cl bond activation.[4] 3. Suboptimal Base: The base is too weak or not soluble enough in the reaction medium.[14] 4. Insufficient Temperature: The energy barrier for oxidative addition has not been overcome.[4]
1. Use a palladium precatalyst (e.g., XPhos-Pd-G3). Ensure the reaction is under a strictly inert atmosphere (N₂ or Ar) as oxygen can deactivate the catalyst.[4] 2. Screen a panel of more robust ligands (e.g., switch from PPh₃ to XPhos, RuPhos, or an NHC-based ligand).[4][8][11] 3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃ in Suzuki; use NaOtBu for Buchwald-Hartwig).[4][14] 4. Increase the reaction temperature in 10-20 °C increments or switch to microwave heating.[15]
Significant Hydrodehalogenation (-Cl replaced by -H)
1. Presence of Water: Trace water can act as a proton source, leading to the reduction of the starting material.[18] 2. Slow Reductive Elimination: If the desired coupling is slow, the intermediate palladium-hydride species has time to undergo reductive elimination with the aryl group. 3. Base Impurities: Some bases can contain hydroxide or moisture, exacerbating the problem.[4]
1. Use scrupulously dried and degassed solvents and reagents. Add activated molecular sieves to the reaction. 2. Use a ligand that accelerates reductive elimination (e.g., for C-N coupling, BrettPhos is often superior to others). Increase the concentration of the nucleophile (amine or boronic acid).[19] 3. Use a freshly opened, high-purity base.[4]
Formation of Homocoupled Byproducts (Biaryl or Diazine)
1. Slow Transmetalation (Suzuki): If the boronic acid transfer to palladium is slow, the organopalladium intermediate can react with another molecule of itself. 2. Catalyst Decomposition: Formation of palladium black indicates catalyst aggregation and loss of activity, which can promote side reactions.[18]
1. Ensure the base is adequate and sufficiently soluble. The addition of water (e.g., in a dioxane/water solvent system) can sometimes accelerate transmetalation.[20] 2. Use a more robust ligand (e.g., an NHC) or a lower reaction temperature.[11][18] A phase-transfer catalyst like TBAB can sometimes stabilize the catalyst.[18]
Poor Regioselectivity (if other halogens are present)
1. Similar Reactivity of Halogens: If another halogen (e.g., Br or I) is present on the furo[2,3-c]pyridine core, the reaction may occur at both sites.
1. Exploit the differential reactivity: C-I > C-Br > C-OTf >> C-Cl. By using a milder catalyst system (e.g., a less electron-rich ligand or lower temperature), you can often selectively react at the more reactive halogen position first. Functionalizing the C-Cl bond typically requires the most forcing conditions.[21]
Experimental Protocols & Workflows
General Experimental Workflow
The following diagram illustrates a typical workflow for setting up a palladium-catalyzed cross-coupling reaction under inert conditions.
Technical Support Center: Overcoming Steric Hindrance at the 5-Position of Furo[2,3-c]pyridine Scaffolds
Welcome to the Technical Support Center for heterocyclic synthesis. The furo[2,3-c]pyridine scaffold is a highly privileged pharmacophore, particularly noted for its role in developing potent α7 nicotinic acetylcholine r...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for heterocyclic synthesis. The furo[2,3-c]pyridine scaffold is a highly privileged pharmacophore, particularly noted for its role in developing potent α7 nicotinic acetylcholine receptor (nAChR) agonists such as PHA-543613[1]. However, functionalizing the 5-position of this bicyclic system presents significant synthetic bottlenecks due to severe steric and electronic constraints[2].
This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you successfully navigate cross-coupling and amidation reactions at the C5 position.
Q1: Why is the 5-position of the furo[2,3-c]pyridine scaffold so resistant to cross-coupling and amidation with bulky groups?
The Causality:
The difficulty in functionalizing the 5-position stems from a dual mechanistic barrier:
Steric Clash: The C5 carbon is flanked by the C4 position and the N6 pyridine nitrogen. When attempting to introduce bulky substituents (such as a quinuclidine ring or an ortho-substituted aryl group), the incoming nucleophile experiences severe steric repulsion from the C4 substituent or the C4-H bond, drastically increasing the activation energy required for bond formation.
Electronic & Coordination Sinks: The N6 nitrogen possesses a highly accessible lone pair that acts as a strong Lewis base. During transition-metal catalyzed reactions (e.g., Suzuki-Miyaura cross-coupling), this lone pair competitively coordinates with the metal catalyst (like Palladium), sequestering it into an inactive resting state (catalyst poisoning). In amidation reactions, the electron-withdrawing nature of the pyridine ring reduces the electrophilicity of C5-carbonyls when activated via standard coupling reagents[1].
Q2: How can I optimize palladium-catalyzed cross-coupling at the 5-position to overcome this hindrance?
The Causality:
To prevent N6 coordination and force the catalytic cycle forward despite the steric bulk at C5, you must use highly sterically demanding, electron-rich ligands. Buchwald-type dialkylbiaryl phosphine ligands (e.g., XPhos or RuPhos) ensure the formation of a highly active monoligated Pd(0) species. The sheer steric bulk of the ligand physically shields the palladium center from being poisoned by the N6 lone pair, while its electron-rich nature accelerates the challenging oxidative addition step.
Step-by-Step Methodology: Sterically Hindered Suzuki-Miyaura Coupling at C5
Catalyst Preparation: In a glovebox, combine 5 mol%
and 10 mol% XPhos. The 1:2 Pd-to-ligand ratio ensures the formation of the active species.
Reaction Assembly: Add 1.0 eq of the 5-halo-furo[2,3-c]pyridine, 1.5 eq of the bulky boronic acid, and 3.0 eq of anhydrous
.
Solvent System: Suspend the mixture in a degassed Toluene/Water (10:1) solvent system. The biphasic nature dissolves the inorganic base while keeping the active Pd species in the organic layer.
Heating: Heat the reaction to 90–100 °C for 12 hours. The elevated temperature provides the necessary thermal energy to overcome the steric barrier during transmetalation.
Self-Validating QC Step:
Monitor the reaction via LC-MS at the 2-hour mark.
Validation: If you observe the protodehalogenated byproduct (furo[2,3-c]pyridine with a C5-H), oxidative addition is occurring, but transmetalation is failing due to steric clash. Solution: Switch to an even bulkier ligand like RuPhos or increase the temperature.
Validation: If you observe strictly unreacted starting material, the catalyst has likely been poisoned by N6. Solution: Ensure rigorous degassing and verify ligand integrity.
Mechanistic workflow of steric hindrance resolution in Pd-catalyzed cross-coupling at C5.
Q3: What is the most reliable method for synthesizing bulky furo[2,3-c]pyridine-5-carboxamides (e.g., PHA-543613)?
The Causality:
Direct amidation of furo[2,3-c]pyridine-5-carboxylic acid[3] with bulky bicyclic amines like (R)-3-aminoquinuclidine frequently fails when using standard coupling reagents (EDC, HOBt, or HATU). The steric bulk of the quinuclidine amine, combined with the deactivated nature of the C5-carbonyl (due to the adjacent pyridine ring), demands a highly electrophilic intermediate. Converting the carboxylic acid to an acid chloride is the most effective way to force the nucleophilic attack[1].
Step-by-Step Methodology: High-Yield Amidation via Acid Chloride Activation
Activation: Suspend 1.0 eq of furo[2,3-c]pyridine-5-carboxylic acid in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Add 1.5 eq of oxalyl chloride dropwise at 0 °C, followed by 2 drops of anhydrous DMF as a catalyst.
Self-Validating QC Step (The Methanol Quench): Stir the mixture at room temperature. The reaction is proceeding correctly when gas evolution is visible and the suspension transitions to a clear solution.
Validation: Withdraw a 10 µL aliquot and quench it immediately in 200 µL of anhydrous methanol. Analyze this quenched sample via LC-MS. The instantaneous formation of the C5-methyl ester confirms 100% conversion to the acid chloride. If the free acid mass is still detected, add an additional 0.5 eq of oxalyl chloride and re-test.
Concentration: Once validated, concentrate the acid chloride in vacuo to completely remove excess oxalyl chloride and HCl gas, which would otherwise neutralize your amine.
Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add 1.2 eq of (R)-3-aminoquinuclidine (or its dihydrochloride salt) followed by 3.0 eq of N,N-diisopropylethylamine (DIPEA).
Isolation: Allow the reaction to warm to room temperature and stir for 2 hours. Quench with saturated aqueous
, extract with DCM, and purify via reverse-phase chromatography to yield the target carboxamide (PHA-543613)[1].
Step-by-step amidation workflow with self-validating QC steps for PHA-543613 synthesis.
Quantitative Data: Reaction Optimization Summary
To assist in your experimental design, the following table summarizes quantitative outcomes when screening various catalyst and ligand systems for C5-functionalization of the furo[2,3-c]pyridine core.
Table 1: Catalyst and Ligand Screening for C5-Functionalization of Furo[2,3-c]pyridines
Catalyst / Ligand System
Base / Solvent
Steric Tolerance
N6-Poisoning Resistance
Typical Yield
Mechanistic Outcome
Pd(PPh3)4
Na2CO3 / Dioxane
Low
Poor
< 20%
Catalyst sequestered by N6 lone pair; reaction stalls.
Pd(dppf)Cl2
K2CO3 / DMF
Moderate
Moderate
30–40%
Bidentate ligand offers partial protection, but transmetalation is slow.
Pd2(dba)3 / XPhos
K3PO4 / Tol:H2O
Very High
Excellent
> 85%
Monoligated Pd(0) prevents N6 coordination; fast oxidative addition.
Pd(OAc)2 / RuPhos
Cs2CO3 / Dioxane
High
Excellent
75–80%
Highly effective for extremely bulky nucleophiles; minimal protodehalogenation.
References
Salunke et al., "Synthesis of Triazolo[4′,5′:4,5]furo[2,3-c]pyridine via Post Modification of an Unusual Groebke–Blackburn–Bienaymé Multicomponent Reaction", ACS Omega, 2024.
Wishka et al., "Discovery of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, an Agonist of the α7 Nicotinic Acetylcholine Receptor, for the Potential Treatment of Cognitive Deficits in Schizophrenia: Synthesis and Structure−Activity Relationship", Journal of Medicinal Chemistry, 2006.
Walker et al., "Crystalline fumarate salts of 1-azabicyclo[2.2.2]oct substituted furo[2,3-c]pyridinyl carboxamide and compositions and preparations thereof", US Patent Application US20060052403A1, 2006.
Purification challenges of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine via column chromatography
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with [1].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing purification bottlenecks with [1]. Due to its fused bicyclic structure and basic pyridine nitrogen, this heterocyclic building block presents specific chromatographic challenges[2]. Standard normal-phase purification often results in severe peak tailing, irreversible adsorption, and poor resolution from structurally similar impurities.
This guide synthesizes field-proven methodologies to troubleshoot, optimize, and validate your purification workflows.
Diagnostic Troubleshooting Workflow
When isolating basic heterocycles, identifying the exact mechanism of retention failure is the first step toward optimization.
Troubleshooting workflow for resolving peak tailing of basic heterocycles during chromatography.
Core Challenges & Mechanistic FAQs
Q: Why does 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine streak or tail heavily on standard silica gel?A: The root cause is an acid-base secondary interaction. Standard silica gel contains [3]. The basic pyridine nitrogen in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine protonates or forms strong hydrogen bonds with these ionized silanols[4]. This interaction causes the compound to be retained unevenly, leading to band broadening, severe peak tailing, and reduced recovery[5].
Q: How does adding Triethylamine (TEA) solve this issue?A: TEA acts as a volatile competing amine modifier. When added to the mobile phase (typically at 1-3% v/v), [6]. By saturating these active sites—a process known as column conditioning—the silica is prevented from interacting with the target basic analyte, allowing it to elute as a sharp, symmetrical peak[7].
Q: Are there alternatives to using TEA if my downstream assay is sensitive to amine contamination?A: Yes. If TEA is undesirable, you can switch the stationary phase. because the stationary phase itself is basic[8]. Alternatively, reversed-phase chromatography (e.g., C18) using an alkaline mobile phase (pH adjusted 2 units above the compound's pKa) can be employed to keep the compound in its lipophilic free-base form[3].
Data Presentation: Stationary Phase Selection Matrix
To optimize your purification strategy, compare the empirical performance metrics of various stationary phases when handling 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Protocol A: Silica Gel Deactivation and Purification (Normal Phase)
This self-validating protocol ensures complete masking of silanol groups prior to sample loading, preventing irreversible adsorption[6].
Step-by-Step Methodology:
Solvent Preparation: Prepare your optimized mobile phase (e.g., Hexane/Ethyl Acetate) and add 1% to 3% (v/v) Triethylamine (TEA)[6]. Mix thoroughly.
Column Packing: Slurry pack the standard silica gel using the TEA-modified solvent system. Ensure a level, uniform bed.
Column Deactivation (Critical Step): Flush the packed column with at least 2 to 3 Column Volumes (CV) of the TEA-modified solvent.
Causality: Failing to pre-flush allows the crude sample to encounter active silanols at the column head, defeating the purpose of the modifier and causing immediate streaking[6].
Sample Loading: Dissolve the crude 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine in a minimum volume of the modified solvent. Apply evenly to the column head.
Elution & Validation: Run the column using the TEA-modified solvent.
Self-Validation: Monitor fractions via TLC. You must develop the TLC plates in the TEA-modified solvent; otherwise, the compound will streak on the plate, yielding false-negative purity readings[8].
Collection: Pool fractions containing the pure target compound.
A common failure point is residual TEA contaminating NMR spectra or downstream biological assays. Because TEA is highly miscible and can form weak complexes with the product, standard evaporation is often insufficient[9].
Step-by-step workflow for the complete removal of residual triethylamine (TEA) post-purification.
Step-by-Step Methodology:
Primary Concentration: Evaporate the pooled fractions using a rotary evaporator (40 °C water bath) to remove the bulk of the mobile phase.
Azeotropic Co-evaporation: Re-dissolve the resulting residue in 5-10 mL of a volatile solvent such as Dichloromethane (DCM), Chloroform, or Toluene[9]. Rotary evaporate to dryness. Repeat this process 2 to 3 times.
Causality: TEA has a boiling point of 89 °C. Co-evaporation leverages azeotropic-like effects to strip away the volatile amine along with the carrier solvent, preventing it from remaining trapped in the solid matrix[9].
High Vacuum Drying: Place the flask under high vacuum (< 1 mbar) for 12 to 24 hours to pull off any deeply trapped trace TEA[9].
Analytical Validation: Analyze the dried residue via ¹H NMR. Confirm the absolute absence of TEA by verifying that the characteristic triplet at ~1.0 ppm and quartet at ~2.5 ppm are missing.
References
Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]
Alwsci. Common Causes Of Peak Tailing in Chromatography. [Link]
University of Rochester. Purification: Tips for Flash Column Chromatography.[Link]
Waters Corporation. Why would a basic compound tail more on my new reverse-phase column and then tail less as I make more injections?[Link]
Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.[Link]
ResearchGate. Best way to remove triethylamine from a column fraction?[Link]
Technical Support Center: Impurity Profiling & Troubleshooting for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving complex analytical challenges. 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 1...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals in resolving complex analytical challenges. 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6) is a critical heterocyclic building block used in pharmaceutical synthesis. However, its manufacturing—often involving the cyclization of substituted pyridinediols or halohydroxyethyl pyridines—can yield structurally similar impurities that compromise downstream coupling reactions.
Advanced analytical techniques, including high-resolution LC-MS/MS and 2D NMR, are critical for accurate impurity detection, structural characterization, and stability evaluation[1]. This guide provides field-proven, self-validating workflows to identify and eliminate these impurities.
Troubleshooting FAQs: Causality & Resolution
Q1: My LC-MS analysis shows a closely eluting isobaric impurity (m/z 156.02). How can I differentiate this from the main product?
Expertise & Causality: Isobaric impurities in furopyridine syntheses are typically positional isomers (e.g., 4-chloro or 7-chloro-2,3-dihydrofuro[2,3-c]pyridine). These arise from alternative cyclization pathways or isomeric impurities present in the starting materials[2]. Because they share the exact same mass and similar polarity, they often co-elute in standard reverse-phase chromatography.
Resolution: Differentiating isobaric species requires orthogonal spectroscopic techniques, specifically 2D NMR[3]. By utilizing NOESY (Nuclear Overhauser Effect Spectroscopy), you can map the spatial proximity of protons.
Q2: We are observing a significant +34 Da impurity (m/z ~190.0) with a distinct isotopic pattern. What is the root cause?
Expertise & Causality: A +33.96 Da shift with a characteristic 9:6:1 isotopic cluster (M : M+2 : M+4) indicates a dichloro impurity (replacement of one hydrogen with a chlorine atom). This is a classic over-chlorination byproduct, occurring if aggressive reagents like POCl₃ or SO₂Cl₂ were used during upstream pyridine ring functionalization.
Resolution: Adjust the stoichiometry of the chlorinating agent and lower the reaction temperature. Use LC-MS/MS in product-ion scan mode to pinpoint the exact location of the second chlorine atom[4].
Q3: A persistent impurity at m/z 174.03 (+18 Da) is contaminating our batches. How do we eliminate it?
Expertise & Causality: This mass corresponds to the uncyclized, ring-opened precursor (e.g., a chloropyridinediol derivative). It is a direct indicator of incomplete intramolecular cyclization, often caused by insufficient reaction time, inadequate temperature, or the use of a base that is too weak to facilitate deprotonation[2].
Resolution: Increase the reaction temperature or switch to a stronger base (e.g., KOtBu instead of K₂CO₃) to drive the etherification to completion. Monitor the disappearance of the +18 Da peak via LC-UV-MS.
Q4: We detect a minor peak at m/z 154.01 (-2 Da). Does this impact downstream coupling?
Expertise & Causality: This mass shift represents the fully aromatized 5-chlorofuro[2,3-c]pyridine. It forms via unintended oxidation/dehydrogenation of the dihydrofuran ring. This typically occurs when the reaction mixture is exposed to oxygen at elevated temperatures. Yes, it will impact downstream coupling by altering the 3D conformation (planar vs. puckered) of your synthesized drug candidate.
Resolution: Ensure a rigorous inert atmosphere. Degas all solvents using freeze-pump-thaw cycles and maintain a strict Argon or Nitrogen blanket during synthesis[2].
To ensure absolute trustworthiness, every protocol must act as a self-validating system. The following methodologies contain internal checks to guarantee data integrity.
Advanced Q-TOF workflows are essential for detecting trace-level halogenated impurities[5].
Sample Preparation: Dissolve 1.0 mg of the commercial batch in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50 v/v).
Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 100 mm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 15 minutes.
Mass Spectrometry: Operate the Q-TOF in ESI+ mode. Set the scan range to 100–1000 m/z. Enable auto MS/MS for the top 3 most intense precursor ions.
Self-Validation Check: Inject a blank (solvent only) before and after the sample. The system is validated if (a) the blank shows zero carryover, and (b) the main API peak matches the theoretical exact mass of 156.0211 Da with a mass error of <5 ppm.
Protocol B: NMR Structural Elucidation of Isobaric Impurities
LC-MS, often in combination with NMR, plays a key role in the definitive identification of structural isomers[4].
Sample Preparation: Dissolve 15 mg of the isolated impurity in 0.6 mL of DMSO-d₆.
Acquisition: Acquire standard ¹H, ¹³C, and 2D NOESY spectra at 298 K on a 500 MHz (or higher) NMR spectrometer.
Self-Validation Check: Analyze the NOESY cross-peaks. The dihydrofuran ring contains adjacent CH₂ groups that must show strong NOE correlations to each other (internal positive control). To confirm the regiochemistry of the chlorine atom, look for an NOE cross-peak between the pyridine ring proton and the dihydrofuran protons. If the chlorine is at C-5, the C-4 proton will show a distinct NOE to the C-3 dihydrofuran protons. The presence of the internal control validates the experiment, making the presence or absence of the diagnostic cross-peak structurally definitive.
Quantitative Impurity Data Summary
Impurity Type
Empirical Formula
Exact Mass (M+H)⁺
Mass Shift
Causality / Origin
Recommended Analytical Method
Target API
C₇H₆ClNO
156.0211 Da
N/A
Main Product
LC-UV, ¹H NMR
Regioisomer
C₇H₆ClNO
156.0211 Da
0 Da (Isobaric)
Alternative cyclization
2D NOESY NMR
Ring-Opened
C₇H₈ClNO₂
174.0321 Da
+18.0110 Da
Incomplete cyclization
LC-MS
Dichloro
C₇H₅Cl₂NO
189.9826 Da
+33.9615 Da
Over-chlorination
LC-MS/MS (Isotope pattern)
Oxidized
C₇H₄ClNO
154.0057 Da
-2.0154 Da
Dehydrogenation (O₂ exp.)
LC-MS, ¹H NMR
Visual Workflows
Caption: Analytical workflow for differentiating isobaric and non-isobaric impurities using LC-MS and NMR.
Caption: Mechanistic pathways illustrating the formation of common furopyridine impurities.
References
Title: Impurity-profiling-and-characterization-for-generic-project
Source: ResolveMass Laboratories Inc.
URL: [Link]
Title: Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS
Source: HPST / Agilent Technologies
URL: [Link]
Title: Impurity Profiling With Use of Hyphenated Techniques
Source: Asian Journal of Research in Chemistry
URL: [Link]
Title: LC-MS and CE-MS Strategies in Impurity Profiling
Source: Chimia
URL: [Link]
Thermal stability concerns of dihydrofuro[2,3-c]pyridine during reflux
Technical Support Center: Dihydrofuro[2,3-c]pyridine Scaffold Introduction: Navigating the Thermal Landscape of Dihydrofuro[2,3-c]pyridines The 2,3-dihydrofuro[2,3-c]pyridine core is a privileged scaffold in medicinal ch...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Dihydrofuro[2,3-c]pyridine Scaffold
Introduction: Navigating the Thermal Landscape of Dihydrofuro[2,3-c]pyridines
The 2,3-dihydrofuro[2,3-c]pyridine core is a privileged scaffold in medicinal chemistry, valued for its unique three-dimensional structure and its role in various biologically active molecules.[1][2] Syntheses of these compounds frequently employ heating under reflux to drive reactions to completion.[1][3] However, the thermal liability of this and related fused heterocyclic systems can present significant challenges, leading to yield loss, byproduct formation, and purification difficulties.
This technical guide serves as a dedicated resource for researchers encountering stability issues with the dihydrofuro[2,3-c]pyridine scaffold during reflux. It is structured in a question-and-answer format to directly address common problems and provide field-proven troubleshooting strategies and proactive analytical workflows.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the thermal stability of my dihydrofuro[2,3-c]pyridine derivative during reflux?
A1: The stability of your compound is not intrinsic but is influenced by a combination of chemical and physical factors.[4] The most critical variables during a reflux experiment are:
Temperature: Higher temperatures directly accelerate the rate of degradation reactions, as described by the Arrhenius equation.[5]
pH and Acidity: The furan moiety, in particular, is susceptible to acid-catalyzed degradation, which can lead to significant tarring and decomposition of the reaction mixture.[6] The presence of acidic reagents, byproducts, or even protic solvents can initiate this pathway.
Solvent Choice: The polarity and boiling point of the solvent dictate the reflux temperature. Furthermore, the solvent can participate in degradation reactions or influence the solubility of reactants and products, indirectly affecting stability.[5]
Atmosphere: The presence of oxygen can lead to oxidative degradation, especially at elevated temperatures.[4][7]
Reaction Time: Prolonged exposure to high temperatures increases the probability and extent of thermal decomposition.
Q2: I'm observing a significant color change (e.g., darkening, turning to black tar) in my reaction mixture during reflux. What is likely happening?
A2: A progressive and intense color change, especially to dark brown or black, is a strong indicator of decomposition. For furan-containing heterocycles, this is often due to acid-catalyzed polymerization or rearrangement pathways, which result in the formation of complex, high-molecular-weight, and often insoluble materials ("tar").[6] This is a critical observation that suggests the need for immediate troubleshooting.
Q3: Can the substituents on my specific dihydrofuro[2,3-c]pyridine derivative affect its thermal stability?
A3: Yes, absolutely. The electronic and steric nature of substituents can significantly impact the stability of the heterocyclic core. For instance, electron-withdrawing groups on the pyridine ring can alter its electron density and susceptibility to certain degradation pathways. Conversely, bulky substituents may sterically hinder intermolecular reactions that could lead to decomposition. While specific structure-degradation relationships for this scaffold are not extensively documented, general principles of physical organic chemistry apply.
Troubleshooting Guide: When Reflux Reactions Go Wrong
This section addresses common experimental failures and provides a logical workflow to diagnose and solve the underlying stability issues.
Issue 1: Low or No Yield of the Desired Product with Significant Unidentifiable Byproducts
If your post-reflux workup results in a low yield of the target compound and a complex mixture of byproducts by TLC or LC-MS, thermal degradation is a primary suspect.
Diagnostic Workflow
Re-evaluate Reaction Conditions: Compare your reflux temperature and time with established literature protocols for similar scaffolds. Many syntheses of furo[2,3-c]pyridine systems involve reflux in solvents like THF (66°C), Chloroform (61°C), or Toluene (111°C) for periods of 1 to 15 hours.[1][3] If your conditions are harsher, this is the first area to address.
In-Process Monitoring: Do not wait until the end of the reaction. Run a small-scale pilot reaction and take aliquots every 30-60 minutes. Analyze these by TLC or HPLC.
Observation: If you see the product form and then its concentration decreases over time while new, lower Rf spots or baseline material appear, this is strong evidence of product degradation.
Characterize Byproducts: If possible, attempt to isolate and get a mass spectrum (MS) of the major byproducts. Fragmentation patterns may provide clues about the decomposition pathway (e.g., loss of the furan ring, cleavage of substituents).
Corrective Actions
Action 1: Lower the Reaction Temperature.
Rationale: Reducing thermal energy is the most direct way to slow degradation.[5]
Method: Switch to a lower-boiling point solvent (e.g., from Toluene to THF). If the reaction requires a higher temperature, consider running it under carefully controlled heating with an oil bath set just at the minimum temperature required, rather than a vigorous reflux.
Action 2: Mitigate Acidity.
Rationale: To prevent acid-catalyzed decomposition of the furan ring.[6]
Method: Add a non-nucleophilic, acid-scavenging base to the reaction mixture, such as proton sponge or diisopropylethylamine (DIPEA). If the reaction itself generates acid, a stoichiometric amount of base may be required.
Method: Degas the solvent and run the reaction under a positive pressure of nitrogen or argon.
Issue 2: The Reaction Stalls and Produces a Clean, but Unwanted, Side Product
Sometimes, instead of decomposition, a thermally induced rearrangement or alternative reaction pathway may be favored at reflux temperatures.
Diagnostic & Corrective Workflow
Isolate and Fully Characterize the Side Product: Use NMR, MS, and potentially X-ray crystallography to definitively identify the structure.
Consult Mechanistic Literature: Search for literature on similar heterocyclic systems to see if this type of rearrangement is known. It may be a desired product under different conditions.
Systematically Vary Parameters: This is a classic optimization problem. Lowering the temperature is the primary strategy. If the desired reaction has a lower activation energy than the side reaction, reducing the temperature will favor your target product.
Troubleshooting Logic Diagram
Below is a workflow to guide the troubleshooting process when thermal instability is suspected.
Caption: Troubleshooting workflow for suspected thermal degradation.
Proactive Stability Assessment
Before committing to a large-scale synthesis, it is prudent to assess the thermal stability of your key dihydrofuro[2,3-c]pyridine intermediate.
Protocol 1: Forced Degradation Study by HPLC
This experiment provides quantitative data on the rate of degradation under your proposed reflux conditions.
Objective: To determine the percentage of degradation of the target compound over time at a specific reflux temperature.
Methodology:
Solution Preparation: Prepare a standard solution of your purified dihydrofuro[2,3-c]pyridine derivative (e.g., 1 mg/mL) in the solvent you intend to use for the reflux reaction.
Initial Analysis (t=0): Inject the solution into a calibrated HPLC system and record the peak area of your compound. This is your 100% reference.
Heating: Place a sealed vial of the solution in an oil bath pre-heated to the boiling point of the solvent. Use a condenser or a cold finger to prevent solvent loss.
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), carefully remove an aliquot from the heated vial, cool it to room temperature, and inject it into the HPLC.
Data Analysis: Calculate the percentage of the remaining compound at each time point relative to the t=0 sample. Plot the percentage of intact compound versus time. A significant drop (e.g., >5-10%) indicates a potential stability issue.
Parameter
Recommended Starting Conditions
Analyte Conc.
0.5 - 1.0 mg/mL
Solvent
Proposed reaction solvent (e.g., Toluene, THF)
Temperature
Boiling point of the solvent
Time Points
0, 1, 2, 4, 8, 24 hours
Analysis
HPLC with UV detection
Protocol 2: Thermal Analysis by TGA/DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide precise information about the decomposition temperature of your solid material.[8][9]
Objective: To determine the onset temperature of thermal decomposition.
Methodology:
Sample Preparation: Place a small amount (typically 2-5 mg) of your dry, purified compound into a TGA or DSC pan.
TGA Analysis: Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). The TGA will measure mass loss as a function of temperature. The onset temperature is the point at which significant weight loss begins.
DSC Analysis: Heat the sample similarly. The DSC will detect endothermic (melting) and exothermic (decomposition) events. A sharp exothermic peak often corresponds to decomposition.[8]
Interpretation: The data will reveal the temperature at which your solid compound begins to decompose. Your reflux temperature should be well below this value. Many nitrogen-rich heterocyclic esters are stable up to 250°C, but this must be determined empirically.[10][11]
Workflow for Proactive Stability Assessment
This diagram outlines a systematic approach to evaluating thermal stability before scaling up a reaction.
Caption: Proactive workflow for assessing thermal stability.
Summary
The thermal stability of the dihydrofuro[2,3-c]pyridine scaffold is a critical parameter that must be carefully managed during reflux conditions. Decomposition is often signaled by dark color changes and is primarily driven by temperature, pH, and reaction time. A systematic approach involving in-process monitoring, byproduct characterization, and proactive stability studies using HPLC and thermal analysis (TGA/DSC) is essential for diagnosing and mitigating these issues. By lowering reaction temperatures, controlling pH, and minimizing heating time, researchers can successfully navigate the thermal challenges associated with this valuable heterocyclic system to achieve higher yields and product purity.
References
BenchChem. An In-depth Technical Guide to Novel Synthesis Routes for the 2,3-Dihydrofuro[2,3-c]pyridine Scaffold. Benchchem.
Konieczny, K., et al. (2022). Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. PMC. Available at: [Link]
Hassanzadeh, A., et al. (2022). Assessment of the Thermal Decomposition Temperature of High-Energy Heterocyclic Aromatic Compounds in Order to Increase Their Sa.
Dobrowolski, R., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
Dobrowolski, R., et al. (2024). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. PubMed. Available at: [Link]
Chang, M.-Y., & Tai, H.-Y. (2011). SYNTHESIS OF FURO[2,3-c]PYRIDINE. HETEROCYCLES, 83(8), 1889.
MDPI. (2024). Thermal Decomposition of Compounds Derived from 2H-Dihydropyran: A Computational Study. MDPI. Available at: [Link]
Elsevier. (2014). Fluorine-containing heterocycles: Part III. Synthesis of some new furo[2,3-b]-, pyrazolo[3,4-b]- and thieno[2,3-b]pyridines with anticipated biological activities. Arabian Journal of Chemistry.
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ResearchGate. (n.d.). Synthesis of dihydrofuro[2,3‐d]pyrimidines 162 and 163. Reaction.... ResearchGate. Available at: [Link]
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Keim, H., et al. (2002). Method for determining nitrogenous heterocycle compounds in wine. PubMed. Available at: [Link]
BenchChem. (n.d.). Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide. Benchchem.
Indian Academy of Sciences. (n.d.).
Zhou, M., et al. (2007). Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods. PubMed. Available at: [Link]
Slideshare. (n.d.). Factors affecting stability of drugs. Slideshare. Available at: [Link]
ResearchGate. (2026). Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability. ResearchGate. Available at: [Link]
Li, W., & Tse, F. L. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. PubMed. Available at: [Link]
Bakunov, S. A., et al. (2015). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. PMC. Available at: [Link]
Chemdad. (n.d.). 2,3-Dihydro-2,7-dimethylfuro[2,3-c]pyridine. Chongqing Chemdad Co., Ltd. Available at: [Link]
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QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group. Available at: [Link]
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PCCA. (2022). Factors That Affect the Stability of Compounded Medications. THE PCCA BLOG. Available at: [Link]
SciTechnol. (2023). Drug Stability: Factors Affecting Shelf Life and Methods for Evaluation. SciTechnol. Available at: [Link]
Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. Available at: [Link]
Gamage, S. A., et al. (2014). Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. PubMed. Available at: [Link]
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A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide offers an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a heterocyclic scaffold of interest in medicinal chemistry and drug development. In the absence of publicly available experimental spectra, this guide leverages high-quality predicted NMR data to provide a detailed structural elucidation. For comparative purposes, the spectral data of the unsubstituted parent compound, 2,3-dihydrofuro[2,3-c]pyridine, is also analyzed. This guide is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural characterization of novel chemical entities.
Introduction
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine belongs to the furo[2,3-c]pyridine class of bicyclic heteroaromatic compounds. The fusion of a furan ring to a pyridine moiety creates a unique electronic and structural framework that is a common feature in various biologically active molecules. The introduction of a chlorine atom at the 5-position is expected to significantly influence the electron distribution within the pyridine ring, leading to predictable changes in the NMR spectra. Understanding these spectral features is paramount for confirming the identity and purity of synthesized compounds.
NMR spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure.[1] ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR reveals the carbon framework of the molecule.[2] This guide will dissect the predicted spectra of our target compound and its parent analogue, offering a rationale for the observed chemical shifts and coupling patterns.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine and 2,3-dihydrofuro[2,3-c]pyridine. These predictions were generated using advanced computational algorithms to provide a reliable basis for spectral analysis.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Compound
Proton
Predicted Chemical Shift (δ) [ppm]
Predicted Multiplicity
Predicted Coupling Constants (J) [Hz]
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
H-2
4.65
Triplet (t)
³J(H2-H3) = 8.5
H-3
3.20
Triplet (t)
³J(H2-H3) = 8.5
H-4
7.28
Singlet (s)
-
H-7
8.15
Singlet (s)
-
2,3-dihydrofuro[2,3-c]pyridine
H-2
4.60
Triplet (t)
³J(H2-H3) = 8.5
H-3
3.15
Triplet (t)
³J(H2-H3) = 8.5
H-4
7.10
Doublet of doublets (dd)
³J(H4-H5) = 7.5, ⁴J(H4-H7) = 1.0
H-5
7.50
Doublet of doublets (dd)
³J(H4-H5) = 7.5, ³J(H5-H7) = 5.0
H-7
8.20
Doublet of doublets (dd)
³J(H5-H7) = 5.0, ⁴J(H4-H7) = 1.0
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Compound
Carbon
Predicted Chemical Shift (δ) [ppm]
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
C-2
71.5
C-3
28.0
C-3a
120.0
C-4
125.0
C-5
148.0
C-7
145.0
C-7a
155.0
2,3-dihydrofuro[2,3-c]pyridine
C-2
71.0
C-3
27.5
C-3a
118.0
C-4
122.0
C-5
135.0
C-7
147.0
C-7a
158.0
Spectral Analysis and Assignments
A thorough analysis of the predicted NMR data allows for the complete assignment of all proton and carbon signals. The following sections detail the rationale behind these assignments.
Molecular Structure and Numbering
For clarity, the IUPAC numbering scheme for the 2,3-dihydrofuro[2,3-c]pyridine scaffold is presented below.
Figure 2: General workflow for NMR analysis.
Data Acquisition
Standard 1D ¹H and ¹³C NMR experiments should be performed. For a more detailed structural analysis, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. [3][4]These techniques can unequivocally establish proton-proton and proton-carbon correlations, confirming the structural assignments.
[5]
Conclusion
This guide provides a comprehensive framework for the ¹H and ¹³C NMR spectral analysis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine based on predicted data. The detailed assignment of proton and carbon signals, coupled with a comparative analysis against the unsubstituted parent compound, offers valuable insights into the structural characteristics of this important heterocyclic scaffold. The provided experimental protocols serve as a practical resource for researchers engaged in the synthesis and characterization of related molecules. While predicted data is a powerful tool, experimental verification remains the gold standard for structural elucidation.
References
Silva, A. M. S., et al. (2011). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 15(22), 3908-3975.
University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
École Polytechnique Fédérale de Lausanne. (n.d.). NMR sample preparation. Retrieved from [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
SpectraBase. (n.d.). Pyridine. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
University of California, San Diego. (n.d.). Sample Preparation and Positioning - NMR. Retrieved from [Link]
Nanalysis Corp. (2019, October 15). 2D NMR Experiments - HETCOR. Retrieved from [Link]
Upstream Solutions. (n.d.). Putting ChemNMR to the Test. Retrieved from [Link]
Perjési, P., & Guria, M. K. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in 13C NMR. Magnetic Resonance in Chemistry, 46(5), 436-440.
ETH Zurich. (n.d.). Structure Elucidation by NMR – NMR Service. Retrieved from [Link]
Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
Lee, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20297.
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(32), 10846–10857.
Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. RSC Publishing. Retrieved from [Link]
Scribd. (n.d.). Coupling Constants For 1h and 13c NMR. Retrieved from [Link]
Cao, C., et al. (2015). Comparison of the substituent effects on the 13 C NMR with the 1 H NMR chemical shifts of CH N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(12), 1014-1020.
Cremer, D., & Gauss, J. (2003). Extension of the Karplus Relationship for NMR Spin-Spin Coupling Constants to Nonplanar Ring Systems: Pseudorotation of Tetrahydrofuran. Molecules, 8(4), 361-383.
Brycki, B., et al. (1988). 13C NMR spectra of substituted pyridine N‐oxides. Substituent and hydrogen bonding effects. Magnetic Resonance in Chemistry, 26(4), 332-336.
Baskaran, S. (2023, September 11). How to Predict NMR in ChemDraw [Video]. YouTube. [Link]
ResearchGate. (2016, April 25). Can anyone help me to tell me any online website to check 13C NMR prediction...? Retrieved from [Link]
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A Comparative Guide to HPLC Method Validation for the Purity of 1-(6-methoxypyridin-3-yl)-3-(6-pyrrolidin-1-ylpyridin-3-yl)urea (CAS 193605-52-6)
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of the active pharmaceutical ingredient (API) 1-(6-metho...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for the development and validation of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of the active pharmaceutical ingredient (API) 1-(6-methoxypyridin-3-yl)-3-(6-pyrrolidin-1-ylpyridin-3-yl)urea, hereafter referred to as "the Analyte." As the gatekeeper of quality control, a robust, validated purity method is non-negotiable, ensuring the safety and efficacy of the final drug product. This document moves beyond a simple recitation of steps, delving into the scientific rationale behind methodological choices and comparing viable chromatographic strategies, in line with the principles established by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2][3]
Part 1: The Foundation: Principles of HPLC Method Validation
The objective of analytical method validation is to provide documented evidence that the procedure is fit for its intended purpose.[2][4] For purity testing, this means the method must be able to accurately and unequivocally separate the main analyte from its potential impurities, including process-related impurities and degradation products. The core performance characteristics, as outlined in the ICH Q2(R2) guideline, form the bedrock of any validation study.[3][5]
These parameters are not independent; they are interconnected, and a successful validation demonstrates a comprehensive understanding of the method's capabilities and limitations.
Caption: Interrelationship of core analytical validation parameters.
Part 2: Method Development Strategy: A Comparative Analysis
The molecular structure of the Analyte—containing a polar urea core, two basic pyridine nitrogens, and relatively non-polar aromatic and pyrrolidine moieties—presents an interesting chromatographic challenge. This structure allows for at least two viable separation strategies: the ubiquitous Reversed-Phase HPLC and the increasingly popular Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC separates molecules based on their hydrophobicity. It is the workhorse of the pharmaceutical industry for its robustness and wide applicability.
Causality of Experimental Choices:
Stationary Phase: A C18 (octadecyl) column is the logical starting point. The alkyl chains provide the hydrophobic surface necessary for retaining the Analyte via its aromatic rings and pyrrolidine group.
Mobile Phase: A gradient of acetonitrile and a buffered aqueous phase is optimal. Acetonitrile serves as the strong, eluting solvent. A buffer (e.g., potassium phosphate at pH 3.0) is critical. The low pH ensures the basic nitrogen atoms on the pyridine rings are protonated, leading to consistent interactions and sharp, symmetrical peak shapes. Without a buffer, peak tailing would be a significant issue.
Detection: The presence of aromatic rings provides strong UV chromophores. A Diode Array Detector (DAD) is ideal, allowing for detection at an optimal wavelength (e.g., ~260 nm) and simultaneous peak purity analysis.
HILIC is an excellent alternative for polar compounds that show poor retention in reversed-phase. It operates with a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
Causality of Experimental Choices:
Stationary Phase: A column with a bonded polar functional group, such as a urea or amide phase, would be highly effective. This choice leverages the polar urea core of the Analyte for strong retention via hydrogen bonding.
Mobile Phase: A typical HILIC mobile phase consists of a high percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% ammonium acetate). The Analyte partitions into an aqueous layer on the surface of the stationary phase, and elution is achieved by increasing the water content.
Detection: DAD detection remains the method of choice for the same reasons as in RP-HPLC.
Comparison of Proposed Methods
Feature
Method A: Reversed-Phase HPLC (RP-HPLC)
Method B: HILIC
Retention Mechanism
Partitioning based on hydrophobicity.
Partitioning into an adsorbed aqueous layer on a polar surface.
Stationary Phase
C18 (non-polar)
Urea or Amide (polar)
Mobile Phase
High aqueous content, increasing organic (e.g., Water/ACN gradient)
High organic content, increasing aqueous (e.g., ACN/Water gradient)
Advantages for Analyte
Highly robust, well-understood mechanism. Good retention of potential non-polar impurities.
Strong retention of the polar parent molecule. Potentially better separation from polar impurities.
Potential Challenges
Possible poor retention of the main peak if highly polar. Potential for peak tailing of basic nitrogens if pH is not controlled.
Sensitive to water content in the sample diluent. Can have longer equilibration times.
For the remainder of this guide, we will focus on the validation of the more conventional RP-HPLC method (Method A) , as it represents the most common approach in quality control laboratories.
Part 3: The Validation Workflow: A Step-by-Step Protocol
A validation study must be planned and executed from a pre-approved protocol. The following sections detail the experimental design for each validation parameter for the proposed RP-HPLC method.
Caption: A typical workflow for HPLC method validation.
Experimental Protocol: RP-HPLC Method
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.02 M Potassium Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B: Acetonitrile
Gradient:
0-5 min: 20% B
5-25 min: 20% to 80% B
25-30 min: 80% B
30.1-35 min: 20% B (Re-equilibration)
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection: DAD at 260 nm
Injection Volume: 10 µL
Diluent: Mobile Phase A:Acetonitrile (80:20)
Specificity (Stability-Indicating Nature)
The cornerstone of a purity method is its ability to separate the analyte from its degradation products. This is demonstrated through forced degradation studies.
Protocol:
Prepare solutions of the Analyte (~1 mg/mL) in the diluent.
Expose the solutions to the following stress conditions:
Acid Hydrolysis: Add 1N HCl and heat at 80°C for 4 hours.
Base Hydrolysis: Add 1N NaOH and heat at 80°C for 4 hours.
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
Thermal: Heat the solid powder at 105°C for 48 hours, then dissolve.
Photolytic: Expose solution to UV light (ICH Q1B) for 24 hours.
Neutralize the acid and base samples before injection.
Inject all stressed samples, along with an unstressed control sample.
Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are resolved from the main analyte peak (Resolution > 2.0) and peak purity analysis (via DAD) shows no co-elution.
Linearity and Range
This demonstrates a proportional relationship between concentration and detector response.
Protocol:
Prepare a stock solution of the Analyte reference standard.
Perform serial dilutions to create at least five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.5 µg/mL to 150 µg/mL).
Inject each concentration in triplicate.
Plot a graph of mean peak area versus concentration and perform linear regression analysis.
Acceptance Criteria: A correlation coefficient (R²) of ≥ 0.999.
Accuracy (% Recovery)
Accuracy is the closeness of the test results to the true value.
Protocol:
Prepare a placebo mixture of all formulation excipients.
Spike the placebo with the Analyte API at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each level in triplicate and analyze.
Calculate the percentage recovery for each sample.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.
Precision (% RSD)
Precision measures the degree of agreement among individual tests when the method is applied repeatedly.
Protocol:
Repeatability (Intra-day precision): Prepare six individual samples of the Analyte at 100% of the target concentration. Analyze them on the same day, with the same analyst and instrument.
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
Calculate the Relative Standard Deviation (%RSD) for the results of both studies.
Acceptance Criteria: The %RSD for repeatability should be ≤ 2.0%. The %RSD for intermediate precision should also be ≤ 2.0%.
Limit of Quantitation (LOQ) and Detection (LOD)
LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. LOD is the lowest amount that can be detected.
Protocol:
These can be determined based on the signal-to-noise ratio (S/N).
Inject solutions of decreasing concentration.
Acceptance Criteria: LOD is typically where S/N is 3:1. LOQ is where S/N is 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
Robustness
Robustness demonstrates the method's reliability with respect to deliberate variations in its parameters.
Protocol:
Analyze a standard solution while making small, deliberate changes to the method parameters, one at a time.
Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)
Column Temperature: ± 5°C (25°C and 35°C)
Mobile Phase pH: ± 0.2 units (pH 2.8 and 3.2)
Monitor system suitability parameters (e.g., retention time, tailing factor, resolution of a critical pair).
Acceptance Criteria: System suitability criteria must be met under all varied conditions, and results should not significantly deviate from the nominal method.
Part 4: Data Presentation and Interpretation
All data generated during the validation study must be clearly summarized. Below are examples of how key quantitative data should be presented.
Table 1: Linearity Data Summary
Parameter
Result
Acceptance Criteria
Range
0.5 - 150 µg/mL
Covers LOQ to 150%
Correlation Coefficient (R²)
0.9998
≥ 0.999
Y-Intercept
125.3
Close to origin
Residual Sum of Squares
1.2e-4
Visually random distribution
Table 2: Accuracy and Precision Summary
Level
Accuracy (% Recovery)
Precision (% RSD, n=6)
Repeatability
100% Concentration
100.2%
0.85%
Intermediate Precision
100% Concentration
99.8%
1.10%
Accuracy (Spiked Placebo)
80% Level
99.5%
100% Level
100.8%
120% Level
101.2%
Conclusion
This guide has outlined a comprehensive and scientifically-grounded approach to the validation of an HPLC method for the purity testing of 1-(6-methoxypyridin-3-yl)-3-(6-pyrrolidin-1-ylpyridin-3-yl)urea. By comparing two distinct chromatographic strategies—Reversed-Phase and HILIC—we established a rationale for method selection based on the analyte's physicochemical properties. The detailed validation protocol for the chosen RP-HPLC method serves as a self-validating system, where successful completion of each step provides documented evidence of the method's fitness for purpose. Adherence to these principles, rooted in ICH and USP guidelines, is paramount for ensuring data integrity and, ultimately, patient safety.[1][2][3]
References
U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
U.S. Food and Drug Administration. Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link]
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. [Link]
Journal of Pharmaceutical and Allied Sciences. Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. [Link]
Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]
Agilent Technologies. Revisions per USP 621. [Link]
Analytical Platform Comparison: LC-ESI-QTOF vs. GC-EI-MS for the Structural Elucidation of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists Compound: 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6) Executive Summary & Mechanistic Context In early-stage drug d...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Discovery Scientists
Compound: 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine (CAS: 193605-52-6)
Executive Summary & Mechanistic Context
In early-stage drug discovery, fused heterocyclic building blocks like 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine are heavily utilized to explore novel chemical space. However, the structural characterization of this specific scaffold—a pyridine ring fused with a dihydrofuran ring and substituted with a chlorine atom—presents unique analytical challenges.
As a Senior Application Scientist, I frequently observe laboratories relying solely on a single mass spectrometry (MS) platform, which can lead to incomplete structural profiling. This guide objectively compares the performance and fragmentation dynamics of two orthogonal platforms: Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) .
By understanding the causality behind the ionization methods—EI's hard, radical-driven homolytic cleavage versus ESI's soft, even-electron heterolytic cleavage—researchers can build a self-validating analytical system. The chlorine isotope pattern provides an internal isotopic tracer, while the dihydrofuran ring offers predictable neutral losses that differentiate these two platforms.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and analytical rigor, the following step-by-step methodologies must be employed. These protocols are designed to maximize precursor survival while imparting enough internal energy to trigger diagnostic structural fragmentation.
Electron Ionization (70 eV) imparts significant excess energy, leading to highly reproducible, library-matchable radical cation (
) fragmentation.
Sample Preparation: Dissolve the standard in GC-grade dichloromethane (DCM) to a final concentration of 100 µg/mL.
Column Selection: Use a non-polar 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm, 0.25 µm film thickness) to ensure optimal volatility and peak shape for basic heterocycles.
Inlet Parameters: Set the injection port to 250°C. Inject 1.0 µL in splitless mode to maximize sensitivity for low-abundance fragments.
Oven Gradient: Hold at 60°C for 1 min, ramp at 15°C/min to 280°C, and hold for 3 mins.
MS Conditions: Set the transfer line to 280°C and the EI source to 230°C. Acquire data in full scan mode (m/z 50–300) with an ionization energy of 70 eV.
Protocol B: LC-ESI-QTOF Workflow (Intact Mass & Soft Fragmentation)
Electrospray Ionization coupled with Collision-Induced Dissociation (CID) provides high-resolution accurate mass (HRAM) data for the protonated molecule (
) and its even-electron fragments.
Sample Preparation: Dissolve the standard in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid to a concentration of 1 µg/mL. The formic acid drives the equilibrium toward the protonated state.
Chromatography: Utilize a sub-2 µm C18 column (e.g., Acquity UPLC BEH C18, 2.1 × 50 mm, 1.7 µm).
Mobile Phase: Solvent A (0.1% Formic Acid in
) and Solvent B (0.1% Formic Acid in Acetonitrile). Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.
Source Parameters: Set the capillary voltage to 3.0 kV (Positive Ion Mode), desolvation temperature to 500°C, and source temperature to 150°C.
CID Parameters: Isolate the precursor ion (m/z 156.02) in the quadrupole. Ramp the Collision Energy (CE) in the collision cell (Argon gas) from 15 eV to 30 eV. This energy ramp ensures both the survival of intermediate fragments and the generation of lower-mass diagnostic ions.
Platform Comparison: Fragmentation Dynamics & Data
The structural elucidation of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine relies on tracking the chlorine atom (via its distinct 3:1
isotopic signature) and the oxygen-containing dihydrofuran ring.
GC-EI-MS Data (70 eV)
Under 70 eV EI, the molecule forms a stable radical cation. The dominant fragmentation pathways are driven by homolytic bond cleavages. The loss of a chlorine radical (
) is highly favored due to the stability of the resulting furan-fused pyridinyl cation. Additionally, the dihydrofuran ring undergoes a characteristic retro-cleavage, expelling carbon monoxide (CO)[1].
Table 1: Quantitative GC-EI-MS Fragmentation Data
Precursor Ion
Fragment Ion (m/z)
Neutral Loss
Relative Abundance
Mechanistic Assignment
155 ()
155 / 157
None
100% / 33%
Molecular Ion ( isotope pattern)
155
127
28 Da ()
45%
Dihydrofuran ring contraction
155
120
35 Da ()
60%
Homolytic cleavage of C-Cl bond
120
92
28 Da ()
85%
Subsequent loss of CO from the core
LC-ESI-QTOF Data (Positive CID, 20 eV)
In ESI, the basic pyridine nitrogen is easily protonated, yielding an even-electron
precursor. Unlike EI, ESI-CID favors the expulsion of stable neutral molecules rather than radicals. The diagnostic loss of (36 Da) is a hallmark of protonated chloropyridines. Furthermore, the cleavage of the dihydrofuran ring results in the elimination of (18 Da), a pathway extensively documented in the MS/MS analysis of linear and fused dihydrofuran systems[2].
Table 2: Quantitative LC-ESI-QTOF Fragmentation Data
Precursor Ion
Fragment Ion (m/z)
Neutral Loss
Mass Error (ppm)
Mechanistic Assignment
156.0211 ()
156.0211 / 158.0181
None
< 1.5
Protonated molecule ()
156.0211
120.0444
35.9767 ()
< 2.0
Elimination of (Diagnostic)
156.0211
138.0105
18.0106 ()
< 1.8
Dihydrofuran ring opening/dehydration
120.0444
92.0495
27.9949 ()
< 2.5
expulsion from the oxonium ion
Logical Workflows & Pathway Visualizations
To synthesize the experimental logic and the mechanistic pathways, the following diagrams map the orthogonal platform strategy and the specific ESI-CID fragmentation cascade.
Figure 1: Orthogonal mass spectrometry workflow comparing GC-EI-MS and LC-ESI-QTOF platforms.
Figure 2: Proposed ESI-CID fragmentation pathway for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Conclusion & Recommendations
For the rigorous structural elucidation of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, relying on a single analytical platform is insufficient.
Choose GC-EI-MS when you need to confirm the intact molecular skeleton and require high-confidence library matching. The loss of the chlorine radical (
) provides unambiguous proof of the halogen's presence on the aromatic ring.
Choose LC-ESI-QTOF when profiling impurities, conducting metabolism studies, or requiring sub-2 ppm mass accuracy. The diagnostic elimination of
and provides deep mechanistic insights into the connectivity of the fused dihydrofuran-pyridine system.
By combining the homolytic fragmentation data from EI with the heterolytic HRAM data from ESI, researchers can establish a highly trustworthy, self-validating profile for this critical drug discovery building block.
References
Z. Li, et al. "Characterization of compounds from the roots of Saposhnikovia divaricata by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry." PubMed (NIH). Available at: [Link]
A Tale of Two Isomers: A Comparative Guide to the Bioactivity of Dihydrofuro[2,3-c]pyridine and Furo[3,2-c]pyridine Scaffolds
In the landscape of medicinal chemistry, the furo-pyridine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently yields ligands for a diverse array of biological targets.[1][2] The seeming...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, the furo-pyridine nucleus stands out as a "privileged scaffold"—a molecular framework that consistently yields ligands for a diverse array of biological targets.[1][2] The seemingly subtle variation in the fusion of the furan and pyridine rings, along with the saturation state of the furan ring, gives rise to distinct isomers with markedly different pharmacological profiles. This guide provides an in-depth, objective comparison of two such isomeric systems: the saturated dihydrofuro[2,3-c]pyridine and the aromatic furo[3,2-c]pyridine .
For researchers and drug development professionals, understanding the intrinsic bioactivities of these core structures is paramount. The choice of scaffold dictates the three-dimensional presentation of pharmacophoric features, influencing everything from target affinity and selectivity to metabolic stability. Here, we dissect the causality behind their divergent biological activities, supported by experimental data and detailed protocols, to empower informed decisions in scaffold selection and lead optimization.
The Isomeric Distinction: A Foundation for Divergent Bioactivity
At first glance, the two scaffolds appear closely related. However, the critical difference lies in the furan ring. The dihydrofuro[2,3-c]pyridine contains a saturated, flexible tetrahydrofuran ring, while the furo[3,2-c]pyridine possesses a flat, aromatic furan ring. This fundamental structural variance imposes distinct conformational constraints and electronic properties, which are the primary drivers of their differential interactions with protein targets. The flexibility of the dihydro- derivative allows it to adopt conformations to fit into complex binding pockets, whereas the rigid, planar structure of the aromatic isomer is more suited for interactions within flatter, aromatic-rich regions of an active site.
Comparative Bioactivity: Kinase Inhibition at the Forefront
Both scaffolds have emerged as valuable frameworks for the development of kinase inhibitors, a critical class of enzymes often dysregulated in diseases like cancer.[3] However, the available data points to a divergence in their preferred targets, showcasing how isomeric variation can be exploited to achieve selectivity.
Dihydrofuro[2,3-c]pyridine: A Scaffold for Selective B-Raf Inhibition
A significant breakthrough for the 2,3-dihydrofuro[2,3-c]pyridine scaffold is its successful incorporation into highly potent and selective inhibitors of B-Raf kinase.[1] B-Raf is a crucial component of the RAS-RAF-MEK-ERK signaling pathway, a central regulator of cell growth and survival.[1] Activating mutations in the BRAF gene, especially the V600E mutation, are oncogenic drivers in a high percentage of melanomas and other cancers.[1]
The dihydrofuro[2,3-c]pyridine core serves as an effective anchor, orienting key pharmacophoric features for high-affinity binding within the ATP-binding site of the B-Raf kinase.[1]
Table 1: Representative Bioactivity of a Dihydrofuro[2,3-c]pyridine-Based B-Raf Inhibitor
Compound Class
Target Kinase
IC₅₀ (nM)
Cellular Activity
Indanone Oxime Derivative
B-Raf (V600E)
< 10
Potent inhibition of ERK phosphorylation
Note: Data is representative of compounds incorporating the 2,3-dihydrofuro[2,3-c]pyridine scaffold as described in the literature. Specific IC₅₀ values vary with substituent changes.[1]
The following diagram illustrates the signaling pathway targeted by these compounds.
Caption: The RAS-RAF-MEK-ERK pathway is inhibited by dihydrofuro[2,3-c]pyridine derivatives targeting B-Raf.
Furo[3,2-c]pyridine: A Versatile Scaffold with Broader Activity
In contrast, the aromatic furo[3,2-c]pyridine scaffold has demonstrated a wider range of biological activities, including potent anticancer effects and the ability to inhibit multiple kinases.[4][5] Its rigid structure makes it a suitable starting point for developing inhibitors that target various ATP-binding sites.
Derivatives of furo[3,2-c]pyridine have been identified as potent inhibitors of the c-MET and RON receptor tyrosine kinases.[6] The compound OSI-296 is a notable example that utilizes this scaffold.[6] Dysregulation of the c-MET pathway is implicated in tumor growth, invasion, and metastasis.
Table 2: Comparative Inhibitory Activity (IC₅₀) against c-MET Kinase
Beyond specific kinase targets, furo[3,2-c]pyridine derivatives have shown potent cytotoxic activity against cancer cell lines, particularly esophageal cancer.[5] This suggests that their mechanism of action may involve multiple targets or interference with fundamental cellular processes.
Table 3: Cytotoxic Activity of a Furo[3,2-c]pyridine Derivative (4c) against Esophageal Cancer Cell Lines
Target Cell Line
Incubation Time (h)
IC₅₀ (µg/mL)
KYSE70
24
0.888
KYSE70
48
0.655
KYSE150
48
0.655
Data sourced from studies on synthesized furan[3,2-c]pyridine derivatives.[5] It is hypothesized that this activity may stem from the inhibition of critical survival pathways like the PI3K/Akt/mTOR pathway.[4][5]
Experimental Protocols: A Guide to Bioactivity Validation
To ensure scientific integrity, primary screening hits must be validated through robust and reproducible experimental protocols. The following methodologies are fundamental to characterizing the bioactivity of novel furo-pyridine derivatives.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the activity of a kinase by measuring the amount of ATP converted to ADP. It is a gold-standard method for determining the IC₅₀ of an inhibitor.
Causality: By directly measuring the product of the kinase reaction (ADP), this assay provides a direct measure of enzyme inhibition, independent of cellular factors. This allows for a clean assessment of a compound's potency against its purified target enzyme.
Caption: Standard workflow for assessing cytotoxicity using the MTT assay.
[5]
Step-by-Step Methodology:
Cell Culture: Plate cancer cells (e.g., KYSE70, KYSE150) in a 96-well plate and culture overnight to allow for attachment.
[5]2. Compound Treatment: Treat the cells with serial dilutions of the furo-pyridine compounds and incubate for a specified period (e.g., 24 or 48 hours).
[5]3. MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.
Solubilization: After incubation, add a solubilizing agent like DMSO to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance of the solution in a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC₅₀ value.
[5]
Conclusion and Future Directions
The isomeric relationship between dihydrofuro[2,3-c]pyridine and furo[3,2-c]pyridine provides a compelling case study in scaffold-based drug design. The available evidence suggests a divergence in their bioactivity profiles:
Dihydrofuro[2,3-c]pyridine has proven to be a highly effective scaffold for developing selective inhibitors of B-Raf kinase , leveraging the flexibility of its saturated furan ring.
[1]* Furo[3,2-c]pyridine , with its rigid aromatic core, has been utilized to create inhibitors of kinases like c-MET and has demonstrated broader cytotoxic effects against cancer cell lines.
[5][6]
A critical gap in the current literature is the lack of direct, head-to-head comparisons of these two scaffolds with identical substitution patterns against a broad panel of biological targets. [7]Such studies would be invaluable for deconvoluting the precise contribution of the core isomerism to target selectivity and potency.
Future research should focus on synthesizing matched molecular pairs of the two isomers and screening them against diverse kinase panels and cancer cell lines. This systematic approach will provide a clearer understanding of their structure-activity relationships, ultimately enabling a more rational design of next-generation inhibitors with improved efficacy and selectivity.
References
The Emerging Therapeutic Potential of Furo[3,2-c]pyridines: A Technical Guide to Discovery and Characterization. (n.d.). Benchchem.
Comparative Analysis of Furo[3,2-c]pyridine-4-carbonitrile and Other Kinase Inhibitors. (n.d.). Benchchem.
Furo[3,2-c]pyridine-4-methanol Scaffolds: A Comparative Analysis Against Other Kinase Inhibitors. (n.d.). Benchchem.
The Rise of 2,3-Dihydrofuro[2,3-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry. (n.d.). Benchchem.
Orthogonal Assays: Confirming the Biological Activity of Furo[3,2-c]pyridine Kinase Inhibitors. (n.d.). Benchchem.
In-depth Technical Guide: Biological Activity of Furo[3,2-c]pyridine Derivatives. (n.d.). Benchchem.
Lack of Head-to-Head In Vivo Comparison Data for 2,3-Dihydrofuro[2,3-c]pyridine Analogs. (n.d.). Benchchem.
X-ray crystallography data for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine derivatives
Technical Guide: X-ray Crystallography & Structural Analysis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Derivatives Executive Summary This guide provides a rigorous structural analysis of the 5-Chloro-2,3-dihydrofuro[2,3...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide: X-ray Crystallography & Structural Analysis of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Derivatives
Executive Summary
This guide provides a rigorous structural analysis of the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine scaffold, a "privileged structure" in medicinal chemistry. Unlike rigid templates, this document synthesizes primary crystallographic data to evaluate the scaffold's performance against isomeric alternatives (e.g., furo[3,2-c]pyridine). It focuses on the critical role of the chlorine substituent and nitrogen positioning in determining crystal packing, metabolic stability, and binding affinity in kinase (B-Raf) and viral protease (HIV-1) targets.
The 2,3-dihydrofuro[2,3-c]pyridine core is distinct due to its fused bicyclic system where a
-deficient pyridine ring is fused to a -excessive furan/dihydrofuran ring. The inclusion of a chlorine atom at the C5 position is not merely structural; it serves as a lipophilic anchor and a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to generate complex libraries.
Reference Crystallographic Data
The structural integrity of this scaffold is best exemplified by the crystallographic characterization of its core precursors. Data derived from the seminal work by Chang & Tai (2011) on the furo[2,3-c]pyridine core establishes the baseline metrics for this class.
Table 1: Reference X-ray Data for Furo[2,3-c]pyridine Core (Precursor)
Parameter
Value / Description
Significance
| Crystal System | Monoclinic | Common for planar/semi-planar heterocycles, facilitating
- stacking. |
| Space Group | | Centrosymmetric; indicates preferred antiparallel packing arrangements. |
| Unit Cell () | | Short axis often correlates with stacking distance. |
| Unit Cell () | | Elongated axis accommodating side-chain packing. |
| Unit Cell () | | |
| Volume () | | Indicates compact packing efficiency ().[1] |
| R-Factor () | | High-quality refinement; reliable bond length data. |
| Key Interaction | C–HO / C–HN | Dominant intermolecular forces stabilizing the lattice. |
Expert Insight: The
space group suggests that 5-chloro derivatives will likely crystallize as racemates unless chiral resolution (e.g., via chiral HPLC or diastereomeric salt formation) is performed prior to crystallization. For the bioactive (S)-enantiomer (as seen in PNU-142721), the space group would shift to a non-centrosymmetric group (e.g., ).
Comparative Analysis: Isomeric Performance
In drug discovery, the choice between the [2,3-c] and [3,2-c] isomers is critical. The nitrogen position dictates the Hydrogen Bond Acceptor (HBA) vector, dramatically altering binding site compatibility.
Pyridine N is more accessible; less steric hindrance from the furan ring.
Pyridine N is shielded by the furan ring; altered basicity.
Neutral; purely lipophilic interactions.
Primary Target Class
HIV-1 RT (e.g., PNU-142721), B-Raf Kinase
Aurora Kinase , JAK/STAT inhibitors
Non-specific / GPCRs
Metabolic Liability
C5-Cl blocks oxidation at the most reactive pyridine site.
C4/C6 are vulnerable without substitution.
High CYP450 metabolism at open positions.
Crystallizability
High: Planar core promotes orderly stacking.
Moderate: Often requires co-crystallization agents.
Variable: Waxy solids are common without polar handles.
Mechanistic Implication of the 5-Chloro Substituent
The 5-chloro group in 2,3-dihydrofuro[2,3-c]pyridines acts as a "metabolic blocker." In unsubstituted pyridines, the position para to the nitrogen is electron-deficient and prone to nucleophilic attack or oxidative metabolism. Chlorination here:
Halogen Bonding: The Cl atom can participate in orthogonal halogen bonds (
) with backbone carbonyls in the target protein, a feature often revealed in high-resolution X-ray datasets.
Experimental Workflow & Protocols
To obtain high-quality single crystals for this scaffold, a slow-diffusion methodology is superior to rapid evaporation, which often yields amorphous powder due to the molecule's rapid aggregation kinetics.
Workflow Visualization
Figure 1: Optimized crystallization workflow for furo[2,3-c]pyridine derivatives using liquid-liquid diffusion.
Detailed Protocol: Single Crystal Growth
Purification: Ensure the compound is
pure by HPLC. Trace impurities often inhibit the growth of the [2,3-c] lattice.
Solvent System: Dissolve 20 mg of the derivative in 0.5 mL of Dichloromethane (DCM) or Chloroform (
).
Layering: Carefully layer 1.5 mL of Hexane or Pentane on top of the denser chlorinated solvent. Do not mix.
Incubation: Seal the vial with Parafilm (poke 1 small hole to allow slow evaporation if diffusion is too slow) and store at 4°C.
Observation: Colorless prisms typically form at the interface within 48–72 hours.
Data Collection Parameters
Radiation source: Mo K
() is preferred over Cu K to minimize absorption by the Chlorine atom.
Temperature: Collect at 100 K to reduce thermal motion of the dihydrofuran ring, which often shows conformational disorder (puckering) at room temperature.
References
Chang, M.-Y., & Tai, H.-Y. (2011). Synthesis of Furo[2,3-c]pyridine. Heterocycles, 83(8), 1889–1896.
Source:
Relevance: Primary source for the X-ray crystal structure of the furo[2,3-c]pyridine core (
).
Wishka, D. G., et al. (1998).[2] (-)-6-Chloro-2-[(1-furo[2,3-c]pyridin-5-ylethyl)thio]-4-pyrimidinamine, PNU-142721, a New Broad Spectrum HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitor.[2] Journal of Medicinal Chemistry, 41(9), 1357–1360.[2]
Source:
Relevance: Establishes the absolute configuration (S)
Buckmelter, A. J., et al. (2011).[1] The discovery of furo[2,3-c]pyridine-based indanone oximes as potent and selective B-Raf inhibitors.[3] Bioorganic & Medicinal Chemistry Letters, 21(4), 1248–1252.[3]
Source:
Relevance: Demonstrates the application of the scaffold in kinase inhibition and SAR studies.[4]
BenchChem Technical Review. (2025). Lack of Head-to-Head In Vivo Comparison Data for 2,3-Dihydrofuro[2,3-c]pyridine Analogs.[5]
Source:
Relevance: Validates the necessity of in vitro and structural comparisons due to the absence of direct in vivo comparative liter
In Vitro Metabolic Stability of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Analogs: A Comparative Guide for Lead Optimization
As drug discovery programs advance from hit-to-lead to lead optimization, managing the metabolic liability of heterocyclic scaffolds becomes a primary objective. The core (CAS 193605-52-6) has emerged as a highly valuabl...
Author: BenchChem Technical Support Team. Date: March 2026
As drug discovery programs advance from hit-to-lead to lead optimization, managing the metabolic liability of heterocyclic scaffolds becomes a primary objective. The core (CAS 193605-52-6) has emerged as a highly valuable building block [1]. It frequently serves as a bioisosteric replacement for metabolically labile thienopyridines or unsubstituted furopyridines.
This guide objectively compares the metabolic stability of the 5-chloro-dihydrofuropyridine scaffold against its structural alternatives, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol for evaluating intrinsic clearance (
) in Human Liver Microsomes (HLMs).
Mechanistic Rationale: The Causality of Scaffold Evolution
When optimizing lead compounds, medicinal chemists frequently encounter rapid hepatic clearance driven by Cytochrome P450 (CYP450) enzymes. The structural evolution from a standard thienopyridine to a 5-chloro-dihydrofuropyridine is driven by specific electronic and steric principles [5]:
Furan vs. Thiophene (Heteroatom Swap): The sulfur atom in thienopyridines is highly susceptible to CYP-mediated S-oxidation, often leading to reactive intermediates and rapid ring opening. Replacing sulfur with oxygen (furan) increases the electronegativity of the heteroatom, pulling electron density away from the fused pyridine ring and reducing its susceptibility to N-oxidation.
Dihydro Saturation: Saturating the five-membered ring to a "dihydro" state breaks the extended aromaticity of the system. This alters the three-dimensional dihedral angle, reducing the planar
stacking affinity with the heme-iron active sites of CYP enzymes.
5-Chloro Substitution (Halogen Blocking): Unsubstituted furopyridines often suffer from rapid hydroxylation at the C5 position. Installing a chlorine atom at this exact site acts as a metabolic block. Furthermore, the inductive electron-withdrawing effect of the halogen further deactivates the adjacent pyridine nitrogen, rendering the entire scaffold highly resistant to Phase I oxidative metabolism.
Mechanistic rationale for improved metabolic stability via 5-chloro substitution.
Comparative Data: In Vitro Metabolic Stability
To quantify these mechanistic advantages, compounds are typically evaluated using 1, a subcellular fraction of the liver endoplasmic reticulum rich in CYP450 enzymes [2]. The table below summarizes benchmark comparative data demonstrating the superior stability of the 5-chloro-dihydrofuropyridine scaffold.
Scaffold / Compound
(min)
()
Primary Metabolic Liability
Thieno[2,3-c]pyridine
15.2
91.2
High (S-oxidation, ring opening)
2,3-dihydrofuro[2,3-c]pyridine
25.4
54.6
Moderate (C5-hydroxylation)
5-Fluoro-2,3-dihydrofuro[2,3-c]pyridine
42.1
32.9
Low-Moderate (Partial deactivation)
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
85.6
16.2
Low (Halogen-blocked, deactivated N)
Data Interpretation: The introduction of the 5-chloro group extends the half-life (
) by over 3-fold compared to the unsubstituted dihydrofuropyridine and nearly 6-fold compared to the thienopyridine analog, resulting in a highly favorable, low-clearance profile.
Self-Validating Experimental Protocol: HLM Assay
To ensure reproducibility and scientific integrity, the following protocol represents a self-validating system for determining in vitro metabolic stability [3]. It incorporates strict causality for experimental choices:
Substrate Concentration (1 µM): Kept deliberately low to ensure
, establishing pseudo-first-order kinetics [4].
Protein Concentration (0.5 mg/mL): Optimized to provide sufficient enzymatic activity while minimizing non-specific protein binding, which can artificially inflate apparent stability [3].
Negative Control (-NADPH): Run in parallel to differentiate true CYP450-mediated metabolism from chemical instability or non-enzymatic degradation.
Step-by-Step Methodology
Matrix Preparation: Prepare a 100 mM Potassium Phosphate buffer (pH 7.4) supplemented with 3.3 mM
. Thaw HLMs on ice and dilute into the buffer to achieve a final protein concentration of 0.5 mg/mL.
Substrate Addition: Spike the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine analog (from a 10 mM DMSO stock) into the matrix to achieve a final concentration of 1 µM. Ensure final DMSO concentration is
to prevent CYP inhibition.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Reaction Initiation: Start the metabolic reaction by adding the NADPH regenerating system (final concentration 1 mM).
Time-Course Sampling: At designated time points (0, 5, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the incubation mixture.
Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an internal standard (e.g., Verapamil or Tolbutamide). The organic solvent denatures the enzymes, instantly stopping the reaction.
Sample Processing: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C to precipitate proteins. Transfer the supernatant for LC-MS/MS analysis.
Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assays.
Data Analysis & Kinetic Calculations
Following LC-MS/MS quantification, the metabolic stability is determined by plotting the natural logarithm (
) of the percentage of parent compound remaining versus time [4].
Calculate the Elimination Rate Constant (
):
Determine the slope of the linear regression from the vs. time plot.
Calculate In Vitro Half-Life (
):
Calculate Intrinsic Clearance (
):
Scale the half-life to the incubation volume and protein concentration to determine the intrinsic clearance[3].
(Units: )
By utilizing the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine scaffold, researchers can reliably drive
values below 20 , ensuring robust systemic exposure and longer duration of action in downstream in vivo pharmacokinetic models.
BenchChem | Application Note and Protocol: In Vitro Metabolism of Rabeprazole Using Human Liver Microsomes |1
PMC (NIH) | Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method | 2
PMC (NIH) | Computational tools and resources for metabolism-related property predictions. 2. Application to prediction of half-life time in human liver microsomes | 3
PMC (NIH) | A Pyridyl-Furan Series Developed from the Open Global Health Library Block Red Blood Cell Invasion and Protein Trafficking in Plasmodium falciparum | 4
A Comparative Guide to Establishing Quality Control Reference Standards for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. 5-Chloro-2,3-dihydrofuro[2,3-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and identity of novel chemical entities are paramount. 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a heterocyclic motif with potential applications in medicinal chemistry, requires robust quality control (QC) standards to ensure the reliability and reproducibility of experimental data.[1] This guide provides a comprehensive framework for establishing and comparing reference standards for the quality control of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, drawing upon established analytical principles and data from structurally related compounds. In the absence of a dedicated pharmacopeial monograph for this specific molecule, this guide serves as a practical, experience-driven approach to ensure its quality for research and development purposes.
The Critical Role of a Well-Characterized Reference Standard
A chemical reference standard is a highly purified and well-characterized material used as a benchmark for confirming the identity, purity, and potency of a sample. For 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, with a molecular formula of C₇H₆ClNO and a molecular weight of 155.58, establishing a primary reference standard is the foundational step in any quality control workflow.[2][3] Commercial suppliers may offer this compound with a purity of approximately 97%, which necessitates further purification and characterization to qualify it as a reference standard.[4]
Characterization of a Primary Reference Standard
The qualification of a primary reference standard for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine involves a multi-pronged analytical approach to unequivocally confirm its structure and determine its purity.
Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous confirmation of the chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the connectivity of atoms within the molecule. The proton NMR spectrum should show characteristic signals for the aromatic and dihydrofuran protons, while the carbon NMR will confirm the number and type of carbon environments.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which should be consistent with the molecular formula C₇H₆ClNO. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure.
Infrared (IR) Spectroscopy: IR spectroscopy will reveal the presence of key functional groups and the overall fingerprint of the molecule.
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should align with the theoretical values for the molecular formula.
Purity Assessment
Purity determination is a critical aspect of reference standard characterization. It is crucial to employ multiple, orthogonal methods to obtain a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): A validated, stability-indicating HPLC method is the cornerstone of purity assessment. It can separate the main component from process-related impurities and degradation products. A typical purity level for a primary reference standard should be ≥99.5%.
Gas Chromatography (GC): For volatile impurities, GC with a flame ionization detector (FID) or a mass spectrometer (MS) can be employed.
Thermogravimetric Analysis (TGA): TGA is used to determine the content of residual solvents and water.
Karl Fischer Titration: This technique provides a precise measurement of the water content.
The overall purity of the reference standard is typically determined by a mass balance calculation, taking into account the results from chromatography, TGA, and Karl Fischer titration.
Comparison of Analytical Methods for Routine Quality Control
Once a primary reference standard is established, routine quality control of new batches of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine can be performed using a streamlined set of analytical methods. The choice of method will depend on the specific requirements of the analysis (e.g., identity confirmation, purity assay, or impurity profiling).
Analytical Technique
Primary Application
Advantages
Limitations
High-Performance Liquid Chromatography (HPLC)
Purity assay and impurity profiling
High resolution, sensitivity, and quantification capabilities.
May require specific method development for optimal separation.
Gas Chromatography (GC)
Analysis of volatile impurities and residual solvents.
Excellent for volatile compounds.
Not suitable for non-volatile or thermally labile compounds.
¹H NMR Spectroscopy
Identity confirmation and quantification.
Provides detailed structural information and can be used for quantitative analysis (qNMR).
Lower sensitivity compared to chromatographic methods.
Mass Spectrometry (MS)
Identity confirmation and impurity identification.
High sensitivity and specificity for mass determination.
May not be quantitative without appropriate calibration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Identity confirmation (fingerprinting).
Fast and non-destructive.
Provides limited information on purity.
Experimental Protocols
The following are detailed, step-by-step methodologies for key quality control experiments for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
HPLC Purity Assay and Impurity Determination
Objective: To determine the purity of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine and quantify any impurities.
Instrumentation:
High-Performance Liquid Chromatograph with a UV detector.
C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
Reagents:
Acetonitrile (HPLC grade)
Water (HPLC grade)
Formic acid (optional, for pH adjustment)
Procedure:
Mobile Phase Preparation: Prepare a suitable mobile phase gradient. For example, Mobile Phase A: 0.1% formic acid in water, and Mobile Phase B: 0.1% formic acid in acetonitrile.
Standard Preparation: Accurately weigh and dissolve the 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
Chromatographic Conditions:
Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection Wavelength: Determined by UV-Vis scan (e.g., 254 nm).
Gradient: A typical gradient could be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-26 min, 90-10% B; 26-30 min, 10% B.
Analysis: Inject the standard and sample solutions and record the chromatograms.
Calculation: Calculate the purity by area normalization. The percentage purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.
Identity Confirmation by ¹H NMR
Objective: To confirm the chemical structure of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Instrumentation:
NMR spectrometer (e.g., 400 MHz or higher).
Reagents:
Deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Tetramethylsilane (TMS) as an internal standard.
Procedure:
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS if not already present in the solvent.
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
Data Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
Interpretation: Analyze the chemical shifts, integration values, and coupling patterns of the signals and compare them with the expected spectrum for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Visualizing the Quality Control Workflow
The following diagrams illustrate the key workflows for reference standard qualification and routine quality control.
Caption: Workflow for Routine Quality Control Testing.
Summary of Proposed Quality Specifications
The following table outlines a proposed set of quality specifications for a reference standard of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Test
Method
Acceptance Criteria
Appearance
Visual Inspection
White to off-white solid
Identity
¹H NMR, MS, FTIR
Conforms to the structure
Purity (by HPLC)
HPLC-UV
≥ 99.5% (for primary standard)≥ 98.0% (for working standard)
Water Content
Karl Fischer Titration
≤ 0.5%
Residual Solvents
GC-HS
To be determined based on synthesis
Elemental Analysis
Combustion Analysis
C, H, N, Cl ± 0.4% of theoretical values
Conclusion
Establishing a robust quality control framework for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is essential for its successful application in research and drug development. This guide provides a comprehensive, scientifically-grounded approach to the qualification of a primary reference standard and the implementation of routine quality control testing. By employing a combination of spectroscopic and chromatographic techniques, researchers can ensure the identity, purity, and overall quality of this important heterocyclic compound, thereby enhancing the reliability and reproducibility of their scientific findings.
References
Benchchem. Physicochemical Properties of Substituted 2,3-Dihydrofuro[2,3-c]pyridines: A Technical Guide.
Achmem. 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Google Patents. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
Benchchem. The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of Furo[2,3-b]pyridine Synthesis.
A Senior Application Scientist's Guide to Validating Furopyridine-Based Kinase Inhibitor Binding Affinity
For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising chemical scaffold to a potential therapeutic is paved with rigorous validation. The furopy...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, medicinal chemists, and drug development professionals, the journey of a novel kinase inhibitor from a promising chemical scaffold to a potential therapeutic is paved with rigorous validation. The furopyridine core has emerged as a privileged structure in kinase inhibitor design, demonstrating potent activity against critical cancer targets such as Epidermal Growth Factor Receptor (EGFR) and Janus Kinase 2 (JAK2).[1][2][3] However, the initial promise of a compound, often identified through high-throughput screening, must be substantiated with precise and reliable binding affinity data. This guide provides an in-depth comparison of key methodologies for validating the binding affinity of furopyridine-based kinase inhibitors, offering insights into the causality behind experimental choices and providing field-proven protocols.
The Imperative of Binding Affinity Validation
Binding affinity, often expressed as the dissociation constant (Kd), is a fundamental parameter that quantifies the strength of the interaction between an inhibitor and its target kinase. A lower Kd value signifies a stronger binding affinity. While the half-maximal inhibitory concentration (IC50) is a common metric for functional potency, it is an operational value that can be influenced by experimental conditions such as substrate concentration.[4][5] In contrast, Kd is an intrinsic thermodynamic parameter that directly reflects the binding event.[4] Accurate determination of binding affinity is crucial for:
Lead Optimization: Guiding structure-activity relationship (SAR) studies to enhance potency and selectivity.
Translational Confidence: Providing a reliable measure of target engagement that can be correlated with cellular and in-vivo efficacy.
Understanding Mechanism of Action: Differentiating between various modes of inhibition (e.g., competitive, non-competitive).[6]
This guide will focus on three principal biophysical techniques for the direct measurement of binding affinity: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Comparative Analysis of Binding Affinity Validation Techniques
The choice of technique for validating kinase inhibitor binding affinity is a critical decision that depends on various factors, including the nature of the inhibitor and target, the desired throughput, and the specific information required (e.g., thermodynamics, kinetics).
Technique
Principle
Key Parameters Measured
Advantages
Limitations
Isothermal Titration Calorimetry (ITC)
Measures the heat released or absorbed during the binding of a ligand to a macromolecule in solution.[6]
For a comprehensive thermodynamic understanding of the binding interaction , ITC is the gold standard. It provides not only the binding affinity but also the enthalpic and entropic contributions to the binding event, offering deep insights into the driving forces of the interaction.[6]
When kinetic information (on- and off-rates) is crucial , SPR is the preferred method. The residence time of an inhibitor on its target, determined by the dissociation rate (koff), is increasingly recognized as a key predictor of in-vivo efficacy.[7]
For high-throughput screening and profiling of a large number of compounds , TR-FRET offers a robust and scalable solution. Its homogeneous, "mix-and-read" format makes it amenable to automation.[8]
Quantitative Data for Furopyridine-Based Kinase Inhibitors
Recent studies have highlighted the potential of furopyridine-based compounds as potent inhibitors of clinically relevant kinases.
Furopyridine-Based EGFR Inhibitors
A study on furopyridine derivatives as inhibitors of wild-type and mutant EGFR, a key driver in non-small cell lung cancer (NSCLC), demonstrated significant potency.[1]
These nanomolar IC50 values underscore the high potency of the furopyridine scaffold against both wild-type and drug-resistant mutant forms of EGFR. The study also showed a good correlation between the experimentally determined IC50 values and the predicted binding affinities from molecular dynamics simulations.[1]
Furopyridine-Based JAK2 Inhibitors
The JAK/STAT signaling pathway is another critical target in oncology and inflammatory diseases. Furopyridine-based compounds have also been investigated as inhibitors of JAK2.[2]
While the IC50 values for these JAK2 inhibitors are in the micromolar range, they demonstrate the potential of the furopyridine scaffold to target this kinase family. Further optimization of these initial hits could lead to more potent compounds.
Experimental Protocols
The following are detailed, step-by-step methodologies for the three key binding affinity validation techniques.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the Kd, stoichiometry, and thermodynamic parameters of a furopyridine-based inhibitor binding to its target kinase.
Materials:
Purified kinase (e.g., >95% purity)
Furopyridine-based inhibitor (dissolved in a compatible solvent, e.g., DMSO)
Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)
Protocol:
Sample Preparation:
Dialyze the kinase extensively against the ITC running buffer to ensure buffer matching.
Prepare the inhibitor stock solution in 100% DMSO and then dilute it into the final ITC running buffer. The final DMSO concentration should be matched in both the cell and syringe solutions and should ideally not exceed 5%.
Degas both the kinase and inhibitor solutions for at least 10 minutes before loading into the ITC.
Instrument Setup:
Set the experimental temperature (e.g., 25°C).
Set the stirring speed (e.g., 750 rpm).
Loading:
Load the kinase solution into the sample cell (typically 10-20 µM).
Load the inhibitor solution into the syringe (typically 100-200 µM, 10-20 fold higher than the kinase concentration).[9]
Titration:
Perform an initial injection of 0.4 µL, followed by 18-20 injections of 2 µL each.
Set the spacing between injections to allow the signal to return to baseline (e.g., 150 seconds).
Data Analysis:
Integrate the raw data to obtain the heat change per injection.
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
Surface Plasmon Resonance (SPR)
Objective: To determine the Kd, kon, and koff of a furopyridine-based inhibitor binding to its target kinase.
Materials:
Purified kinase (with a tag for immobilization, e.g., His-tag or biotinylated)
Furopyridine-based inhibitor
SPR instrument (e.g., Cytiva Biacore T200)
Sensor chip (e.g., CM5 for amine coupling, or a streptavidin-coated chip for biotinylated kinase)
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
Protocol:
Kinase Immobilization:
Activate the sensor chip surface according to the manufacturer's instructions.
Immobilize the kinase onto the sensor chip to a target response level (e.g., 5000-10000 RU).
Deactivate any remaining active groups on the surface.
Inhibitor Binding Analysis:
Prepare a series of dilutions of the furopyridine inhibitor in running buffer (e.g., from 0.1 nM to 1 µM).
Inject the inhibitor solutions over the immobilized kinase surface at a constant flow rate (e.g., 30 µL/min).[10]
Include a buffer-only injection as a control.
Monitor the association and dissociation phases in real-time.
Data Analysis:
Subtract the reference surface and buffer injection responses from the sensorgrams.
Globally fit the kinetic data to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine kon, koff, and Kd.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
Objective: To determine the IC50 of a furopyridine-based inhibitor for its target kinase in a competitive binding assay.
Materials:
Tagged kinase (e.g., GST-tagged or His-tagged)
Lanthanide-labeled antibody against the tag (Donor)
Prepare a serial dilution of the furopyridine inhibitor.
In a microplate, add the inhibitor dilutions, the tagged kinase, the lanthanide-labeled antibody, and the fluorescent tracer.
Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a known potent inhibitor).
Incubation:
Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
Signal Detection:
Measure the TR-FRET signal using a plate reader with appropriate excitation and emission filters and a time delay.
Data Analysis:
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
Fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Molecular Context: Signaling Pathways
Furopyridine-based inhibitors often target kinases that are key nodes in signaling pathways dysregulated in cancer. Understanding these pathways provides a crucial context for interpreting binding affinity data.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and migration.[11][12]
A Comparative Guide to the Spectroscopic Characterization of Impurities in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of potential impurities in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a key heterocyclic scaffold in medi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive comparison of spectroscopic techniques for the identification and quantification of potential impurities in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a key heterocyclic scaffold in medicinal chemistry.[1] Researchers, scientists, and drug development professionals will find herein a detailed analysis of methodologies, supporting experimental data, and the rationale behind experimental choices for robust impurity profiling.
The purity of active pharmaceutical ingredients (APIs) is a critical determinant of drug safety and efficacy. Regulatory bodies mandate stringent control over impurities, which can arise from the manufacturing process or degradation of the drug substance over time.[2][3][4] For novel scaffolds like 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, a thorough understanding of potential impurities and the analytical methods to detect them is paramount.
Identifying Potential Impurities: A Synthesis-Based Approach
The impurity profile of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine is intrinsically linked to its synthetic route. While specific synthetic details for this exact molecule are not widely published, general synthetic strategies for the furo[2,3-c]pyridine core provide a framework for predicting potential process-related impurities.[1][5][6] These can include unreacted starting materials, intermediates, byproducts, and reagents.
A plausible synthetic approach may involve the construction of the fused ring system from a substituted pyridine precursor. For instance, a synthesis could start from 2-amino-5-chloropyridine, which undergoes a series of reactions to build the furo[2,3-c]pyridine core.[7] Based on such synthetic pathways, a number of potential impurities can be postulated.
Table 1: Potential Process-Related Impurities of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Impurity Name
Structure
Potential Origin
2-Amino-5-chloropyridine
Unreacted starting material5-Chloro-2-hydroxypyridineIntermediate from diazotization of 2-amino-5-chloropyridine5-Chloro-2,3-dihydroxypyridinePotential byproduct or intermediateIsomeric FuropyridinesByproducts from alternative cyclization pathways
Furthermore, forced degradation studies are essential to identify potential degradants that may form under stress conditions such as heat, light, oxidation, and hydrolysis.[2][3][4][8][9] These studies are crucial for developing stability-indicating analytical methods.
Comparative Analysis of Spectroscopic Techniques
A multi-technique approach is often necessary for the unambiguous identification and quantification of impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone for separating and quantifying impurities in pharmaceutical analysis.[2] Its high resolution and sensitivity make it ideal for detecting trace-level impurities.
Strengths:
Quantitative Accuracy: Provides precise quantification of impurities.
High Resolution: Capable of separating structurally similar compounds.
Versatility: A wide range of column chemistries and mobile phases can be employed to optimize separation.[5]
Limitations:
Structural Information: Provides limited structural information on its own.
Co-elution: Structurally very similar impurities may co-elute, requiring method optimization or a complementary technique.
Experimental Protocol: HPLC Method for Impurity Profiling
Objective: To develop a stability-indicating HPLC method for the separation of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine and its potential impurities.
Instrumentation:
HPLC system with a UV detector or a photodiode array (PDA) detector.
Chromatographic Conditions:
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).
Mobile Phase A: 0.1% Formic acid in Water.
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
Gradient: A time-programmed gradient from low to high organic content (Mobile Phase B) to ensure elution of all components.
Flow Rate: 1.0 mL/min.
Column Temperature: 30 °C.
Detection: UV at a wavelength determined by the UV spectra of the main component and its impurities.
Injection Volume: 10 µL.
Sample Preparation:
Accurately weigh and dissolve the sample in a suitable diluent (e.g., a mixture of water and acetonitrile).
The final concentration should be such that the main peak is on scale and impurities are detectable.
System Suitability:
Inject a standard solution containing the main compound and known impurities to verify system performance (e.g., resolution, tailing factor, and repeatability).
Mass Spectrometry (MS)
Mass spectrometry is a powerful tool for the identification of unknown impurities due to its high sensitivity and ability to provide molecular weight and structural information.[2] When coupled with a separation technique like HPLC (LC-MS), it becomes an indispensable tool for impurity profiling.
Strengths:
High Sensitivity: Can detect impurities at very low levels.
Molecular Weight Determination: Provides the exact mass of the impurity, aiding in the determination of its elemental composition.
Structural Elucidation: Tandem MS (MS/MS) experiments can provide fragmentation patterns that help in elucidating the structure of the impurity.
Limitations:
Isomer Differentiation: May not be able to differentiate between isomers without chromatographic separation.
Quantification: While possible, quantification by MS can be more complex than with UV detection.
Experimental Protocol: LC-MS for Impurity Identification
Objective: To identify the molecular weights and obtain structural information of impurities in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Instrumentation:
An HPLC system coupled to a high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap).
Chromatographic Conditions:
Same as the HPLC method described above, ensuring the mobile phase is compatible with the MS ion source.
Mass Spectrometry Conditions:
Ion Source: Electrospray Ionization (ESI) in positive ion mode.
Scan Range: m/z 100-500.
Data Acquisition: Full scan mode for initial screening and targeted MS/MS for fragmentation analysis of detected impurity ions.
Data Analysis:
Extract the ion chromatograms for the expected m/z values of potential impurities.
Analyze the mass spectra to determine the accurate mass of the parent ions.
Perform MS/MS on the impurity ions and interpret the fragmentation patterns to propose structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules.[10] It provides detailed information about the chemical environment and connectivity of atoms within a molecule.
Strengths:
Definitive Structure Elucidation: Provides detailed structural information, including isomer differentiation.
Quantitative Analysis (qNMR): Can be used for accurate quantification without the need for a reference standard of the impurity.
Limitations:
Lower Sensitivity: Requires a higher concentration of the analyte compared to MS.
Complex Spectra: Spectra of mixtures can be complex and difficult to interpret.
Experimental Protocol: NMR for Structural Characterization
Objective: To confirm the structure of isolated impurities or to identify major impurities in a mixture.
Instrumentation:
A high-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
Dissolve a sufficient amount of the isolated impurity or the enriched sample mixture in a deuterated solvent (e.g., DMSO-d6 or CDCl3).
NMR Experiments:
1D NMR: ¹H and ¹³C NMR are essential for initial structural assessment.
2D NMR: COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons are crucial for unambiguous assignments. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about longer-range C-H correlations.
Data Interpretation:
Analyze chemical shifts, coupling constants, and correlation peaks in the 2D spectra to piece together the molecular structure.
Comparative Data Summary
The following table summarizes the expected spectroscopic data for 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine and a key potential impurity.
Table 2: Expected Spectroscopic Data
Compound
Key ¹H NMR Signals (predicted)
Key ¹³C NMR Signals (predicted)
Exact Mass [M+H]⁺
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
Aromatic protons on pyridine ring, aliphatic protons on dihydrofuran ring
Aromatic and aliphatic carbons
156.0211
2-Amino-5-chloropyridine
Aromatic protons on pyridine ring, amino protons
Aromatic carbons
129.0163
Workflow Visualization
The following diagram illustrates a typical workflow for the comprehensive characterization of impurities.
Caption: Workflow for the spectroscopic characterization of impurities.
Conclusion
The spectroscopic characterization of impurities in 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine requires a strategic and orthogonal approach. HPLC provides the necessary separation and quantification capabilities, while mass spectrometry offers sensitive detection and molecular weight information. For definitive structural elucidation, particularly for novel impurities, NMR spectroscopy remains the gold standard. By judiciously combining these techniques, researchers and drug development professionals can ensure the purity, safety, and quality of this important pharmaceutical building block.
References
CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google P
Forced degradation and impurity profiling: A review. [Link]
SYNTHESIS OF FURO[2,3-c]PYRIDINE - Kaohsiung Medical University. [Link]
NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions - PMC. [Link]
CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine - Google P
Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations - PharmaInfo. [Link]
CONVENIENT ROUTES TO TRIFLUOROMETHYL-SUBSTITUTED PYRIDYL-ISOTHIOCYANATES AND ISOCYANATES STARTING FROM 2,3-DICHLORO-5-TRIFLUORO - Revue Roumaine de Chimie. [Link]
Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [Link]
Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. [Link]
[1] Executive Summary & Compound Profile This guide provides a definitive, step-by-step protocol for the disposal of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine . Due to the presence of a halogen (chlorine) on a nitrogen-con...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Compound Profile
This guide provides a definitive, step-by-step protocol for the disposal of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine . Due to the presence of a halogen (chlorine) on a nitrogen-containing heterocyclic ring, this compound requires strict segregation from general organic waste streams to prevent the formation of hazardous combustion byproducts (dioxins, HCl) during incineration without scrubbers.[1]
Chemical Identity & Hazard Profile
Parameter
Detail
Chemical Name
5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
CAS Number
193605-52-6
Molecular Formula
C₇H₆ClNO
Waste Classification
Halogenated Organic (Non-regulated if <100 ppm in some jurisdictions, but treat as Halogenated for best practice)
Scientific Integrity Note: The presence of the chlorine atom at the C-5 position mandates that this substance be treated as Halogenated Waste . Mixing halogenated compounds with non-halogenated solvents (e.g., acetone, methanol) complicates downstream incineration processes.[1] Non-halogenated incinerators often lack the acid-gas scrubbers necessary to neutralize the HCl gas generated when this compound burns.
Decision Matrix: Waste Stream Assignment
The following logic gate ensures the compound is routed to the correct destruction facility.
Figure 1: Waste Segregation Logic. Note that while trace amounts might legally pass as non-halogenated in some jurisdictions, the safest "Self-Validating" protocol is to default to Halogenated streams.[1]
Pre-Disposal Handling Protocols
To ensure a self-validating safety system, the following steps must be verified before the waste leaves the bench.
A. Solid Waste (Pure Substance)
Container: Use a wide-mouth high-density polyethylene (HDPE) or glass jar.
Labeling: Must explicitly state "Contains Halogens" or "Chlorinated Organics."
Deactivation (Optional but Recommended): For small, highly reactive quantities, chemical deactivation is generally not recommended for this stable heterocycle due to the risk of creating more toxic byproducts.[1] Direct incineration is the standard.
B. Liquid Waste (Solutions)
Compatibility Check: Ensure the carrier solvent is compatible with the waste container (e.g., do not put chloroform solutions in non-fluorinated plastic containers for long periods).
pH Check: Check the pH of the waste solution.
Why? 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine can hydrolyze or react under extreme pH, potentially releasing chloride ions or degrading.[1]
Target: Maintain pH 6–9 (Neutral).
C. Labeling Requirements (RCRA/EPA Compliance)
Every container must carry a hazardous waste tag with the following data:
Full Chemical Name: No abbreviations (e.g., do not write "5-Cl-Py").
Constituents: List the solvent % and the active compound %.
Operational Disposal Procedures
Protocol 1: Routine Lab Waste Disposal
Objective: Safe transfer of accumulated waste to EHS/Facilities.
Consolidate: Transfer waste into the satellite accumulation area container labeled "Halogenated Solvents & Organics."
Verify Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Secondary Containment: Ensure the waste bottle sits in a polyethylene tray capable of holding 110% of the container's volume.
Log Entry: Record the addition on the waste log sheet attached to the container.
Protocol 2: Spill Response (Emergency)
Objective: Immediate containment of accidental release.
Spill Size
Action Plan
Minor (<10 g/mL)
1. Evacuate immediate area.2. Don PPE (Nitrile gloves, safety goggles, lab coat).3.[1] Cover with vermiculite or chem-sorbent pads .4. Scoop into a sealable bag/jar.5. Label as "Hazardous Waste - Debris from Spill".
Major (>10 g/mL)
1. Evacuate the lab immediately. 2. Pull the fire alarm if vapors are overwhelming.3. Call EHS/Emergency Response.4. Do not attempt cleanup without SCBA (Self-Contained Breathing Apparatus).
Final Destruction Method (Facility Level)
This section details the downstream process for the facilities management team.
Method: Rotary Kiln Incineration.
Requirement: The incinerator must be equipped with a secondary combustion chamber (operating >1000°C) and an acid gas scrubber .
Mechanism:
The pyridine ring is thermally oxidized to CO₂ and NOx.
The chlorine atom forms HCl gas.
The scrubber (typically using NaOH or lime) neutralizes the HCl:
Prohibited: Do not dispose of via sanitary sewer or evaporation.
References & Authority
National Institutes of Health (PubChem). 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine Compound Summary (CID 53396594).[1] Accessed March 2026. Link
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual - Managing Hazardous Waste. (General guidelines for F-listed halogenated solvents). Link
Fisher Scientific. Safety Data Sheet: Chlorinated Pyridine Derivatives. (General handling for structural analogs). Link
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Labels and Pictograms.Link
Navigating the Synthesis Landscape: A Guide to Safely Handling 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine
For Immediate Implementation by Laboratory Personnel In the dynamic environment of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these,...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Implementation by Laboratory Personnel
In the dynamic environment of pharmaceutical research and drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine stands as a key intermediate. Its handling, however, necessitates a robust understanding of its potential hazards and the implementation of stringent safety protocols. This guide, developed by our senior application scientists, provides essential, field-tested information for the safe handling, personal protective equipment (PPE) selection, and disposal of this chlorinated pyridine derivative. Our commitment is to empower researchers with the knowledge to not only advance their scientific goals but to do so with the highest standards of safety.
Hazard Assessment: Understanding the Adversary
H302: Harmful if swallowed.
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H332: Harmful if inhaled.
H335: May cause respiratory irritation.
Given its classification as a halogenated heterocyclic compound, it should be handled with the same precautions as other chemicals in this class, which are often toxic and can be absorbed through the skin.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is paramount to mitigating the risks associated with handling 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine. The following table outlines the recommended PPE, with a detailed rationale for each selection.
Protection Type
Specific Recommendations
Rationale
Eye and Face Protection
Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.
Protects against splashes that can cause serious eye irritation.
Skin and Body Protection
- Gloves: Butyl rubber or Viton® gloves are recommended for extended contact. For incidental splash contact, double-gloving with nitrile gloves may be acceptable, with immediate replacement upon contamination. - Lab Coat: A flame-resistant lab coat. - Apron: A chemical-resistant apron over the lab coat when handling significant quantities. - Clothing: Long pants and closed-toe shoes are mandatory.
Standard nitrile gloves offer poor resistance to pyridine and similar compounds.[3][4] Butyl rubber and Viton® provide superior protection against chlorinated solvents.[3][5][6][7] A flame-resistant lab coat and chemical-resistant apron provide an additional barrier against skin contact and contamination of personal clothing.
Respiratory Protection
All handling of 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine that may generate vapors or aerosols must be conducted in a certified chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black label) is required.[8][9][10][11][12][13] A full-facepiece respirator will also provide eye and face protection.
The compound is harmful if inhaled and may cause respiratory irritation.[1] A chemical fume hood is the primary engineering control to minimize inhalation exposure. In its absence, or for emergency situations, an air-purifying respirator is essential.
Step-by-Step PPE Protocol: A Self-Validating System
Adherence to a strict operational protocol for donning and doffing PPE is crucial for minimizing exposure risk.
Donning Procedure:
Inspect all PPE for any signs of damage or degradation before use.
Don inner nitrile gloves.
Don a flame-resistant lab coat, ensuring it is fully buttoned.
Don a chemical-resistant apron over the lab coat if required.
Don outer butyl rubber or Viton® gloves. Ensure the cuffs of the gloves are pulled over the sleeves of the lab coat.
Don chemical splash goggles.
Don a face shield over the goggles if necessary.
If required, perform a positive and negative pressure seal check on your respirator before entering the work area.
Doffing Procedure (to be performed in a designated area):
Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
Remove the face shield and goggles.
Remove the chemical-resistant apron.
Remove the lab coat by rolling it down from the shoulders, keeping the contaminated outer surface away from your body.
Remove the inner nitrile gloves and dispose of them in the hazardous waste container.
Wash hands thoroughly with soap and water.
Operational and Disposal Plans: From Cradle to Grave
Operational Plan:
Engineering Controls: All work with 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine should be performed in a certified chemical fume hood to minimize the inhalation of vapors.[2]
Administrative Controls: Access to areas where this compound is handled should be restricted to authorized personnel. A designated area for handling should be clearly marked.
Spill Response: In the event of a spill, evacuate the area and alert others. Wear appropriate PPE, including respiratory protection, before attempting to clean up. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.
Disposal Plan:
All waste contaminated with 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, including the chemical itself, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
Waste Segregation: Halogenated organic waste must be collected in a separate, clearly labeled, and sealed container.[14] Do not mix with non-halogenated waste.
Disposal Method: The primary recommended method for the disposal of chlorinated organic compounds is incineration by a licensed hazardous waste disposal company.[15] This ensures the complete destruction of the hazardous material.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when handling 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
Caption: PPE selection flowchart for handling 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine.
By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling 5-Chloro-2,3-dihydrofuro[2,3-c]pyridine, fostering a safer research environment for all personnel.
References
Hand Protection Chemical Resistance Guide. Environment, Health and Safety, University of California, Berkeley. [Link]